Product packaging for 7-Chloroquinolin-8-amine(Cat. No.:CAS No. 6338-98-3)

7-Chloroquinolin-8-amine

Cat. No.: B1296123
CAS No.: 6338-98-3
M. Wt: 178.62 g/mol
InChI Key: KXIVDGBOGABQHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-Chloroquinolin-8-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13569. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2 B1296123 7-Chloroquinolin-8-amine CAS No. 6338-98-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXIVDGBOGABQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Cl)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279646
Record name 7-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-98-3
Record name 6338-98-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-Chloroquinolin-8-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 7-Chloroquinolin-8-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. This compound is a significant member of the quinoline family, a class of heterocyclic aromatic organic compounds that form the backbone of various pharmaceuticals and biologically active molecules. The strategic placement of the chloro and amine groups on the quinoline scaffold makes it a valuable intermediate for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name This compound[1]
Synonyms 8-Amino-7-chloroquinoline, 7-Chloro-8-aminoquinoline[1][2]
CAS Number 6338-98-3[1]
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1][2]
Appearance Colorless or light yellow needle-like crystals[2]
Melting Point 73 °C[2]
Boiling Point Estimated: 278 °C at 760 mmHg (based on 7-chloro-8-methylquinoline)[3]
Solubility Insoluble in water; soluble in ethanol, ether, and chloroform.[2]
pKa Data not available. For comparison, the pKa of 4-amino-7-chloroquinoline and 7-chloroquinoline have been documented.[4][5]
Storage 2-8°C, protect from light.[2]

Chemical Structure and Identifiers

The structure of this compound is defined by a quinoline ring system substituted with a chlorine atom at position 7 and an amine group at position 8.

IdentifierStringSource(s)
SMILES C1=CC2=C(C(=C(C=C2)Cl)N)N=C1[1]
InChI InChI=1S/C9H7ClN2/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H,11H2[1]
InChIKey KXIVDGBOGABQHA-UHFFFAOYSA-N[1]

Chemical Structure:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

The primary route for synthesizing this compound is through the chemical reduction of its nitro precursor, 7-chloro-8-nitroquinoline.[2]

Workflow for the Synthesis of this compound

SynthesisWorkflow start 7-Chloroquinoline nitration Nitration (HNO₃, H₂SO₄, 0-5 °C) start->nitration intermediate 7-Chloro-8-nitroquinoline nitration->intermediate reduction Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) intermediate->reduction product This compound reduction->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: General synthesis workflow for this compound.

Step 1: Synthesis of 7-Chloro-8-nitroquinoline (Precursor)

This protocol is adapted from a similar synthesis of 7-methyl-8-nitroquinoline.[6]

  • Materials: 7-chloroquinoline, fuming nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-chloroquinoline (1.0 eq) in concentrated H₂SO₄. Cool the mixture to -5 °C using an ice-salt bath.

    • Prepare the nitrating mixture by slowly adding fuming HNO₃ (1.05 eq) to a separate portion of concentrated H₂SO₄, keeping the temperature low.

    • Add the nitrating mixture dropwise to the stirred 7-chloroquinoline solution, maintaining the reaction temperature at or below -5 °C.

    • After the addition is complete, allow the reaction to stir for an additional 40-60 minutes at low temperature.

    • Carefully pour the reaction mixture onto crushed ice. The precipitate formed is the crude 7-chloro-8-nitroquinoline.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Dry the product under vacuum.

Step 2: Reduction to this compound

This is a general procedure for the reduction of an aromatic nitro group.

  • Materials: 7-chloro-8-nitroquinoline, stannous chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid (HCl), sodium hydroxide (NaOH) solution.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Suspend 7-chloro-8-nitroquinoline (1.0 eq) in ethanol in a round-bottom flask.

    • Add a solution of stannous chloride dihydrate (3-5 eq) in concentrated HCl to the suspension.

    • Heat the mixture to reflux with stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and pour it onto ice.

    • Basify the mixture by slowly adding a concentrated NaOH solution until the pH is >10 to precipitate the tin salts.

    • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, isopropanol) and allow it to cool slowly to form crystals of the pure compound, which can then be collected by filtration.[7]

  • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography, eluting with a suitable solvent system such as a gradient of ethyl acetate in hexane.[8]

  • Acid-Base Extraction/Precipitation: As an amine, the compound can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by adding a base. A specialized method involves using trichloroacetic acid to selectively precipitate the amine salt from a solution containing impurities.[9]

Analytical Methods

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), can be developed for purity assessment. Detection is typically performed using a UV detector at a wavelength where the compound has strong absorbance.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for assessing the purity and identifying volatile impurities. A non-polar capillary column is typically used, and the mass spectrometer provides structural information for both the main compound and any impurities.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. The chemical shifts, splitting patterns, and integration of the proton signals, along with the carbon chemical shifts, provide a definitive fingerprint of the molecule.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of reactions and assessing the purity of fractions during purification. A suitable mobile phase (e.g., ethyl acetate/hexane) and a silica gel plate are used, with visualization under UV light.

Biological Relevance of the 7-Chloroquinoline Scaffold

The 7-chloroquinoline core is a privileged scaffold in medicinal chemistry. It is a key structural component of the widely-known antimalarial drug, chloroquine.[13] Derivatives of 7-chloroquinoline have been extensively investigated for a variety of therapeutic applications, demonstrating a broad range of biological activities.

  • Antimalarial Activity: Many 7-chloroquinoline derivatives exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. Their mechanism often involves interfering with the parasite's ability to detoxify heme within its digestive vacuole.[13]

  • Anticancer Activity: The 7-chloroquinoline scaffold has been explored for its potential in cancer therapy. Some derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer.[14][15] The proposed mechanisms include the inhibition of autophagy, a cellular process that cancer cells can use to survive.[13]

  • Antimicrobial and Antibacterial Activity: Research has also demonstrated that certain 7-chloroquinoline analogs possess antibacterial and antifungal properties, making them interesting candidates for the development of new anti-infective agents.[16]

The diverse biological profile of the 7-chloroquinoline nucleus underscores the importance of this compound as a key building block for the synthesis of new and potentially more effective therapeutic agents.

References

The Multifaceted Biological Activities of 7-Chloroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold is a privileged heterocyclic motif that forms the structural core of numerous compounds with a broad spectrum of biological activities. From the historical success of chloroquine in combating malaria to the emerging potential of novel derivatives in oncology and beyond, this chemical class continues to be a fertile ground for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of 7-chloroquinoline derivatives, with a focus on their antimalarial, anticancer, antimicrobial, and antiviral properties. This document summarizes key quantitative data, details relevant experimental protocols, and presents visual representations of implicated signaling pathways to serve as a valuable resource for the scientific community.

Anticancer Activity

A significant body of research has highlighted the potent anticancer activity of various 7-chloroquinoline derivatives against a wide range of human cancer cell lines. The primary mechanisms underlying their cytotoxic effects include the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways involved in cell proliferation and survival.

Data Presentation: In Vitro Anticancer Activity of 7-Chloroquinoline Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 7-chloroquinoline derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Derivative ClassCompound ID/SeriesCancer Cell LineIC50 (µM)Reference
Quinoline-Benzimidazole Hybrids 5dCCRF-CEM (Leukemia)0.6[1]
12dCCRF-CEM (Leukemia)1.1[1]
Morita-Baylis-Hillman Adducts 14MCF-7 (Breast)4.60[2]
14NCI-H292 (Lung)-[2]
16HCT-116 (Colorectal)-[2]
11HL-60 (Leukemia)-[2]
4-Thioalkylquinoline Sulfinyl Derivatives 47CCRF-CEM (Leukemia)0.55 - 2.74[3]
Click Synthesis Derivatives 3HCT-116 (Colon)23.39[4]
9HCT-116 (Colon)21.41[4]
3MCF-7 (Breast)-[4]
9MCF-7 (Breast)-[4]
3HeLa (Cervical)50.03[4]
9HeLa (Cervical)21.41[4]
7-Chloroquinoline Hydrazones Hydrazone ISF-295 (CNS)0.688 µg/cm³[5]
Paulownin Triazole-Chloroquinoline 7Vero (for cytotoxicity)>152 µM[6]
Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • 7-Chloroquinoline derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4][7]

Signaling Pathways and Mechanisms of Action

7-Chloroquinoline derivatives exert their anticancer effects through various mechanisms, often involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Many 7-chloroquinoline derivatives have been shown to induce apoptosis in cancer cells. This process is often characterized by the activation of caspases and can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Molecular docking studies have suggested that some derivatives may interact with key regulators of apoptosis.

apoptosis_pathway 7-Chloroquinoline Derivative 7-Chloroquinoline Derivative PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway 7-Chloroquinoline Derivative->PI3K/Akt/mTOR Pathway Inhibition Bcl-2 Family Proteins Bcl-2 Family Proteins PI3K/Akt/mTOR Pathway->Bcl-2 Family Proteins Mitochondrion Mitochondrion Bcl-2 Family Proteins->Mitochondrion Caspase Activation Caspase Activation Mitochondrion->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Proposed pathway of apoptosis induction.

Several 7-chloroquinoline derivatives have been observed to cause an accumulation of cancer cells in specific phases of the cell cycle, most notably the G0/G1 or G2/M phases, thereby inhibiting cell proliferation.[3][8]

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 7-Chloroquinoline Derivative 7-Chloroquinoline Derivative G1_Arrest G0/G1 Arrest 7-Chloroquinoline Derivative->G1_Arrest G2M_Arrest G2/M Arrest 7-Chloroquinoline Derivative->G2M_Arrest

Mechanism of cell cycle arrest by 7-chloroquinoline derivatives.

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Molecular docking studies have suggested that certain 7-chloroquinoline derivatives may bind to and inhibit key components of this pathway, such as PI3K and mTOR.[9]

PI3K_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival 7-Chloroquinoline Derivative 7-Chloroquinoline Derivative 7-Chloroquinoline Derivative->PI3K Inhibition 7-Chloroquinoline Derivative->mTOR Inhibition hemozoin_inhibition cluster_vacuole Parasite Food Vacuole Hemoglobin (in RBC) Hemoglobin (in RBC) Heme (toxic) Heme (toxic) Hemoglobin (in RBC)->Heme (toxic) Digestion Parasite Food Vacuole Parasite Food Vacuole Hemozoin (non-toxic crystal) Hemozoin (non-toxic crystal) Heme (toxic)->Hemozoin (non-toxic crystal) Biocrystallization Parasite Death Parasite Death Heme (toxic)->Parasite Death Heme Polymerase Heme Polymerase 7-Chloroquinoline Derivative 7-Chloroquinoline Derivative 7-Chloroquinoline Derivative->Heme Polymerase Inhibition antiviral_workflow Seed Host Cells Seed Host Cells Treat with Derivatives Treat with Derivatives Seed Host Cells->Treat with Derivatives Infect with Virus Infect with Virus Treat with Derivatives->Infect with Virus Incubate Incubate Infect with Virus->Incubate Assess Cytopathic Effect (CPE) Assess Cytopathic Effect (CPE) Incubate->Assess Cytopathic Effect (CPE) Calculate EC50 Calculate EC50 Assess Cytopathic Effect (CPE)->Calculate EC50

References

The Enduring Potential of 7-Chloroquinolines in the Fight Against Malaria: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-chloroquinoline scaffold remains a cornerstone in antimalarial drug discovery, decades after the introduction of chloroquine. Despite the global challenge of drug-resistant Plasmodium falciparum, this chemical moiety continues to inspire the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the antimalarial potential of 7-chloroquinoline compounds, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation. Quantitative data from various studies are summarized for comparative analysis, and key biological pathways and experimental workflows are visualized to facilitate a deeper understanding of this critical class of antimalarials.

Mechanism of Action and Resistance

The primary mode of action of 7-chloroquinoline compounds, exemplified by chloroquine, is the disruption of heme detoxification in the parasite's digestive vacuole.[1][2] During its intraerythrocytic stage, the malaria parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline structure called hemozoin.[3] 7-chloroquinoline derivatives, being weak bases, accumulate in the acidic digestive vacuole.[1] Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that ultimately kills the parasite.[3]

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole. These mutations are thought to enable the transporter to efflux chloroquine from its site of action, reducing its concentration and thus its efficacy.

Mechanism of Action and Resistance Mechanism of Action and Resistance of 7-Chloroquinoline Antimalarials cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Parasite Death Parasite Death Heme->Parasite Death Toxicity CQ_accumulated Accumulated 7-Chloroquinoline CQ_accumulated->Hemozoin Inhibits PfCRT_mutated Mutated PfCRT PfCRT_mutated->CQ_accumulated Efflux (Resistance) CQ_entry 7-Chloroquinoline (Drug) CQ_entry->CQ_accumulated Accumulation

Mechanism of Action and Resistance Pathway

Quantitative Data on Antimalarial Activity

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of various 7-chloroquinoline derivatives from multiple studies. This allows for a direct comparison of their potency against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum, as well as their selectivity for the parasite over mammalian cells.

Table 1: In Vitro Antiplasmodial Activity of 7-Chloroquinoline Derivatives

Compound ID/SeriesDerivative ClassStrainIC50 (nM)Reference CompoundReference IC50 (nM)
Chloroquine4-Aminoquinoline3D7 (CQS)9.8--
Chloroquine4-AminoquinolineD-10 (CQS)<30--
Chloroquine4-AminoquinolineW2 (CQR)---
AM-1 (racemic)N-lupinyl-7-chloro-4-aminoquinolineD-10 (CQS)16-35Chloroquine<30
Heteroaryl derivativesHeteroaryl-7-chloro-4-aminoquinolineD-10 (CQS)<30Chloroquine<30
Benzimidazole hybrids7-Chloroquinoline-benzimidazolePf3D7 (CQS)Potent (nM range)Chloroquine-
Benzimidazole hybrids7-Chloroquinoline-benzimidazolePfDd2 (CQR)Potent (nM range)Chloroquine-
CQPA-267-chloroquinolin-4-yl piperazine-1-yl acetamideNF541290Quinine180
CQPPM-94-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanoneNF541420Quinine180
Compound 97-chloroquinoline derivativeP. falciparum11920--
7-chloroquinoline-chalcone hybridAmide tetheredW2 (CQR)17.8--

Note: This table is a compilation from multiple sources and serves as a comparative guide. For detailed structures and specific values, please refer to the original publications.[4][5][6][7]

Table 2: Cytotoxicity of 7-Chloroquinoline Derivatives

Compound ID/SeriesCell LineCC50 (µM) or IC50 (µM)Selectivity Index (SI = CC50/IC50)
Benzimidazole hybridsMRC-5 (non-tumor)0.2 to >100Varies
Benzimidazole hybridsHeLa, CaCo-2, Hut78, THP-1, HL-600.2 to >100Varies
7-chloroquinoline-isatin hybrid3T6 (embryonic fibroblast)31.62143.73
Compound 9HL-7702 (normal liver)346.14Varies

Note: The Selectivity Index (SI) is a crucial parameter indicating the compound's specificity for the parasite. A higher SI value is desirable.[8][9][10]

Experimental Protocols

The evaluation of novel antimalarial compounds relies on a series of standardized in vitro and in vivo assays. The following are detailed methodologies for key experiments.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Fluorescence Assay)

This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum cultures.[11]

  • Parasite Culture: P. falciparum strains (e.g., 3D7, K1, W2) are maintained in continuous culture in human erythrocytes (O+ blood type) in RPMI 1640 medium supplemented with HEPES, sodium bicarbonate, gentamycin, and 10% human serum or Albumax I. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[4]

  • Assay Setup: Asynchronous or synchronized parasite cultures (typically at the ring stage with 1% parasitemia and 2% hematocrit) are added to 96-well plates containing serial dilutions of the test compounds.[11] Chloroquine and artesunate are often used as positive controls, and wells with infected red blood cells without any drug serve as negative controls.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, the plates are frozen at -80°C to lyse the erythrocytes. A lysis buffer containing the fluorescent dye SYBR Green I is then added to each well. SYBR Green I intercalates with parasitic DNA.[11]

  • Data Acquisition and Analysis: Fluorescence intensity is measured using a microplate reader (excitation ~485 nm, emission ~530 nm). The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[11]

Experimental Workflow - In Vitro Antiplasmodial Assay Workflow for In Vitro Antiplasmodial Activity Assay A Parasite Culture (P. falciparum) C Incubate Parasites with Compounds in 96-well Plate (72 hours) A->C B Prepare Serial Dilutions of Test Compounds B->C D Lyse Cells and Stain with SYBR Green I C->D E Measure Fluorescence D->E F Calculate IC50 Values E->F

In Vitro Antiplasmodial Assay Workflow
Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds against mammalian cell lines to determine their selectivity.[12]

  • Cell Culture: Mammalian cells (e.g., HeLa, HepG2, MRC-5) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Procedure: Cells are seeded in 96-well plates and allowed to attach for 24 hours. They are then exposed to various concentrations of the test compounds for 48 or 72 hours.

  • MTT Addition and Incubation: The culture medium is replaced with fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

  • Formazan Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (CC50) is calculated. The selectivity index (SI) is then determined by dividing the CC50 value by the antiplasmodial IC50 value (SI = CC50 / IC50).[4]

In Vivo Antimalarial Efficacy (Mouse Model)

The 4-day suppressive test in Plasmodium berghei-infected mice is a standard method to evaluate the in vivo efficacy of antimalarial compounds.[13]

  • Infection: Mice are infected intraperitoneally with P. berghei-parasitized red blood cells.[13]

  • Drug Administration: Treatment with the test compound (administered orally or subcutaneously) starts a few hours after infection and continues for four consecutive days. A control group receives the vehicle, and another group is treated with a standard antimalarial drug like chloroquine.[13]

  • Parasitemia Monitoring: On the fifth day, thin blood smears are made from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to calculate the percentage of suppression.

Structure-Activity Relationship (SAR)

The antimalarial activity of 7-chloroquinoline derivatives is highly dependent on their structural features. Understanding these relationships is crucial for the rational design of more potent and effective drugs.

  • The 7-Chloro Group: The electron-withdrawing nature of the chlorine atom at the 7-position of the quinoline ring is considered essential for antimalarial activity.[2]

  • The 4-Amino Side Chain: The nature of the side chain at the 4-position significantly influences the compound's activity, particularly against resistant strains. Modifications to the length, branching, and basicity of this side chain have been shown to overcome chloroquine resistance.[11]

  • Hybrid Molecules: Combining the 7-chloroquinoline scaffold with other pharmacophores (e.g., benzimidazoles, chalcones) has emerged as a promising strategy to develop hybrid compounds with enhanced activity and potentially novel mechanisms of action.[7][8]

Structure-Activity Relationship Key Structure-Activity Relationships of 7-Chloroquinoline Derivatives cluster_modifications Structural Modifications cluster_outcomes Impact on Antimalarial Potential Core 7-Chloroquinoline Core Scaffold Position7 7-Position Substitution (e.g., -Cl) Core->Position7 SideChain 4-Amino Side Chain (Length, Basicity, Branching) Core->SideChain Hybridization Hybridization with Other Pharmacophores (e.g., Benzimidazoles) Core->Hybridization Potency Potency against P. falciparum (IC50) Position7->Potency Essential for Activity Resistance Activity against Resistant Strains SideChain->Resistance Crucial for Overcoming Resistance Selectivity Selectivity Index (SI) SideChain->Selectivity Influences Hybridization->Potency Can Enhance Activity

Structure-Activity Relationship Logic Diagram

Conclusion

The 7-chloroquinoline scaffold, despite the challenge of resistance, continues to be a valuable platform for the development of new antimalarial drugs. By understanding the intricacies of its mechanism of action, leveraging structure-activity relationship insights, and employing robust experimental methodologies, researchers can continue to innovate and generate novel compounds with improved efficacy against both sensitive and resistant strains of malaria parasites. The data and protocols presented in this guide aim to serve as a valuable resource for professionals dedicated to the critical mission of malaria eradication.

References

A Technical Guide to the Anticancer and Cytotoxic Properties of 7-Chloroquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 7-chloroquinoline scaffold is a privileged heterocyclic motif that serves as the foundational structure for numerous biologically active compounds, most famously the antimalarial drug chloroquine.[1] In recent years, significant research interest has been directed towards repurposing and developing novel 7-chloroquinoline derivatives as potential anticancer agents.[1][2] These compounds have demonstrated a broad spectrum of cytotoxic and cytostatic activities against various cancer types, operating through diverse and complex mechanisms of action.[1][3] This technical guide provides a comprehensive overview of the quantitative cytotoxic data, detailed experimental protocols for evaluation, and the key signaling pathways modulated by this versatile class of compounds.

Quantitative Analysis of Cytotoxic Activity

The anticancer potential of 7-chloroquinoline derivatives is profoundly influenced by the nature and position of their substituents.[4] The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are standard metrics used to quantify the cytotoxic potency of these compounds. The following tables summarize the reported activities of various 7-chloroquinoline derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxicity (IC50) of Morita-Baylis-Hillman Adducts (MBHA) of 7-Chloroquinoline [5]

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Derivative 882.60 ± 0.5727.19 ± 0.77
Derivative 977.70 ± 10.9065.82 ± 2.24
Derivative 1054.46 ± 2.4046.36 ± 7.79
Derivative 1189.70 ± 6.60100.68 ± 2.18
Derivative 1379.38 ± 5.4352.41 ± 2.35
Derivative 1480.30 ± 6.9095.42 ± 5.63
Derivative 1583.86 ± 1.1690.44 ± 8.42
Derivative 1686.40 ± 0.5094.33 ± 5.11
Doxorubicin79.30 ± 1.1980.30 ± 2.10
Data sourced from Oliveira, et al. (2021).[5]

Table 2: Cytotoxicity (IC50) of 7-Chloroquinoline-Triazole Derivatives [6]

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HeLa (Cervical) IC50 (µM)
Derivative 329.3123.3950.03
Derivative 6-27.26-
Derivative 8--51.67
Derivative 924.5121.4121.41
These derivatives were noted for their pronounced antitumor effects, particularly against MCF-7 and HCT-116 cell lines.[6]

Table 3: Cytotoxicity (GI50) of 7-Chloroquinoline-Benzimidazole Hybrids [2]

CompoundCCRF-CEM (Leukemia) GI50 (µM)HuT78 (Lymphoma) GI50 (µM)Raji (Lymphoma) GI50 (µM)
5d0.41.00.4
8d1.08.01.0
12d0.41.00.4
These compounds showed strong cytotoxic activity and effectively suppressed cell cycle progression in leukemia and lymphoma cells.[2]

Table 4: Cytotoxicity (IC50) of 7-Chloro-(4-thioalkylquinoline) Sulfinyl and Sulfonyl Derivatives [7]

CompoundCCRF-CEM (Leukemia) IC50 (µM)CEM-DNR (Resistant Leukemia) IC50 (µM)
47-500.55 - 2.74> IC50 of CCRF-CEM
53, 54, 570.55 - 2.74> IC50 of CCRF-CEM
59-700.55 - 2.74> IC50 of CCRF-CEM
72-820.55 - 2.74> IC50 of CCRF-CEM
The CCRF-CEM cell line was the most sensitive to these derivatives. The compounds were generally less active against the daunorubicin-resistant (CEM-DNR) subline.[7]

Mechanisms of Action

7-Chloroquinoline derivatives exert their anticancer effects through a variety of mechanisms, primarily including the induction of apoptosis, cell cycle arrest, and the modulation of critical cellular signaling pathways.[1][8]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism is the induction of apoptosis (programmed cell death).[1] Studies have shown that these compounds can trigger both intrinsic and extrinsic apoptotic pathways.[1] For example, certain 7-chloroquinoline-benzimidazole hybrids cause disruption of the mitochondrial membrane potential, a key event in the intrinsic pathway, which leads to the activation of caspases and subsequent cell death.[2] At higher concentrations, derivatives have been observed to cause an accumulation of cells in the G0/G1 or G2/M phases of the cell cycle, thereby inhibiting proliferation.[7][9]

Modulation of Signaling Pathways

Quinoline-based compounds are known to interfere with key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[4] Prominent targets include the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathways.[4] Chloroquine itself has been shown to increase cancer cell sensitivity to treatments by downregulating the PI3K/Akt/mTOR signaling pathway.[10]

G cluster_upstream Upstream Events cluster_cascade Signaling Cascade cluster_outcome Cellular Outcome 7CQ 7-Chloroquinoline Derivative Mito Mitochondrial Stress (ΔΨm Disruption) 7CQ->Mito Induces Casp9 Caspase-9 Mito->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Generalized intrinsic apoptosis pathway induced by 7-chloroquinoline derivatives.

Experimental Protocols

The evaluation of the cytotoxic properties of 7-chloroquinoline derivatives involves a sequence of standardized in vitro assays to determine cell viability, membrane integrity, and the mode of cell death.

G cluster_workflow A 1. Cell Culture (Seed cells in 96-well plates) B 2. Compound Treatment (Incubate with derivatives) A->B C 3. Viability/Cytotoxicity Assay (e.g., MTT, LDH) B->C D 4. Data Analysis (Calculate IC50 values) C->D E 5. Mechanism of Action Study (e.g., Annexin V for Apoptosis) D->E

Caption: Experimental workflow for assessing the cytotoxicity of 7-chloroquinoline scaffolds.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials :[11]

    • Human cancer cell lines (e.g., MCF-7, HCT-116).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • 7-chloroquinoline derivatives.

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well plates.

    • Microplate reader.

  • Protocol :

    • Cell Seeding : Seed cells in 96-well plates at a density of approximately 10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C.[5][11]

    • Compound Treatment : Prepare serial dilutions of the 7-chloroquinoline derivatives. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a blank control (medium only).[5][11] Incubate for the desired period (e.g., 48 or 72 hours).[5][12]

    • MTT Addition : After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours, allowing for the formation of formazan crystals.[5][11]

    • Formazan Solubilization : Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

    • Data Acquisition : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[5] The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from dose-response curves.[5]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, serving as an indicator of plasma membrane damage and cytotoxicity.[11]

  • Materials :[11]

    • Treated cells and culture supernatants from the primary assay.

    • LDH cytotoxicity assay kit.

    • 96-well plates.

    • Microplate reader.

  • Protocol :

    • Sample Preparation : Following treatment with the derivatives as described in the viability assay, centrifuge the 96-well plate at 250 x g for 5 minutes.[11]

    • Supernatant Transfer : Carefully transfer the supernatant from each well to a fresh 96-well plate.[11]

    • Assay Reaction : Add the LDH reaction mixture provided in the kit to each well containing the supernatant.[11]

    • Incubation : Incubate the plate according to the kit manufacturer's instructions, typically for up to 30 minutes at room temperature, protected from light.

    • Stop Solution : Add 50 µL of the stop solution to each well.[11]

    • Data Acquisition : Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

  • Materials :[11]

    • Treated cell suspension.

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • 1X Binding Buffer.

    • Flow cytometer.

  • Protocol :

    • Cell Preparation : Harvest cells after treatment and wash them with cold PBS.

    • Resuspension : Resuspend the cell pellet in 1X Binding Buffer.

    • Staining : Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

    • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

    • Analysis : Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry as soon as possible.[11]

    • Interpretation :[11]

      • Annexin V(-) / PI(-) : Live, healthy cells.

      • Annexin V(+) / PI(-) : Early apoptotic cells.

      • Annexin V(+) / PI(+) : Late apoptotic or necrotic cells.

      • Annexin V(-) / PI(+) : Necrotic cells.

References

The Potent Antimicrobial and Antibacterial Efficacy of 7-Chloroquinoline Hybrids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Among the promising candidates, 7-chloroquinoline hybrids have emerged as a significant class of compounds exhibiting potent antimicrobial and antibacterial activity. This technical guide provides a comprehensive overview of the efficacy, experimental validation, and mechanisms of action of these hybrids, tailored for researchers, scientists, and drug development professionals.

Quantitative Efficacy of 7-Chloroquinoline Hybrids

The antimicrobial and antibacterial potency of various 7-chloroquinoline hybrids has been extensively evaluated, primarily through the determination of their Minimum Inhibitory Concentration (MIC) values against a panel of clinically relevant pathogens. The following tables summarize the quantitative data from several key studies, offering a comparative analysis of different hybrid classes.

Table 1: Antibacterial Activity of 7-Chloroquinoline-Benzylamine Hybrids
CompoundBacillus subtilis (μg/mL)Enterococcus faecalis (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)
SA11128128128>256
SA1212825664>256

Data synthesized from studies on novel chloroquinoline-benzylamine hybrids, where compound SA11 bears a p-bromophenyl substituent and SA12 has an o-hydroxyphenyl substitution.[1]

Table 2: Antibacterial Activity of Dihydro[2][3]oxazine-fused 4-thionoisoflavone Hybrids
CompoundStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)
9b32163216

These hybrids were synthesized and evaluated for their antibacterial activities against two Gram-positive and two Gram-negative bacterial strains.[1]

Table 3: Antibacterial Activity of Quinoline-Based Schiff's Bases
CompoundEscherichia coli (μg/mL)Enterococcus faecalis (μg/mL)Bacillus subtilis (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)Salmonella typhi (μg/mL)
LT-SB732-12832-12832-12832-12832-12832-128

The MIC values of these compounds showed good antibacterial efficacy. Notably, LT-SB7 displayed strong synergistic activity against E. coli and S. typhi.[1]

Table 4: Antibacterial Activity of Quinoline-Hydroxyimidazolium Hybrids
CompoundKlebsiella pneumoniae (μg/mL)Staphylococcus aureus (μg/mL)Mycobacterium tuberculosis H37Rv (μg/mL)
7b50210
7h>502050

These hybrids demonstrated potent activity against Gram-positive bacteria and Mycobacterium tuberculosis.[2]

Experimental Protocols

The evaluation of the antimicrobial and cytotoxic properties of 7-chloroquinoline hybrids relies on standardized and reproducible experimental protocols. This section details the methodologies for key in vitro assays.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[3]

  • Test 7-chloroquinoline hybrid

  • Microbial culture

  • 0.5 McFarland turbidity standard[3]

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: A microbial suspension is aseptically prepared in sterile broth, and its turbidity is adjusted to match a 0.5 McFarland standard. The suspension is then further diluted to achieve the desired final inoculum concentration (typically 5 x 10^5 CFU/mL for bacteria).[3]

  • Compound Dilution: Serial two-fold dilutions of the 7-chloroquinoline hybrid are performed in the culture broth directly in the microtiter plate to obtain a range of concentrations.[3]

  • Inoculation: The prepared microbial inoculum is added to each well containing the compound dilutions. A positive control (inoculum without compound) and a negative control (broth only) are included.[3]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[3]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[3]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.[4][5][6]

Materials:

  • Mammalian cell line (e.g., Vero, HEK293)

  • 96-well cell culture plates

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test 7-chloroquinoline hybrid

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the 7-chloroquinoline hybrid. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.[5]

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the control group.

Mechanisms of Action and Signaling Pathways

7-Chloroquinoline hybrids exert their antimicrobial effects through various mechanisms, primarily by targeting essential bacterial processes. The following diagrams, generated using the DOT language, illustrate two key pathways inhibited by these compounds.

Inhibition of Bacterial DNA Gyrase

A primary target for many quinolone-based antibiotics is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[7][8] Inhibition of this enzyme leads to the disruption of DNA supercoiling, ultimately causing bacterial cell death.

DNA_Gyrase_Inhibition cluster_gyrase Bacterial DNA Gyrase Action cluster_inhibition Inhibition by 7-Chloroquinoline Hybrids Relaxed_DNA Relaxed DNA Gyrase_Complex Gyrase-DNA Complex Relaxed_DNA->Gyrase_Complex Binding ADP ADP + Pi Gyrase_Complex->ADP Negative_Supercoiling Negative Supercoiling Gyrase_Complex->Negative_Supercoiling ATP Hydrolysis DNA_Damage DNA Damage & Cell Death Gyrase_Complex->DNA_Damage ATP ATP ATP->Gyrase_Complex Supercoiled_DNA Supercoiled DNA Negative_Supercoiling->Supercoiled_DNA Negative_Supercoiling->DNA_Damage Hybrid 7-Chloroquinoline Hybrid Inhibition Inhibition Hybrid->Inhibition Inhibition->Gyrase_Complex Stabilizes Cleavage Complex

Caption: Inhibition of bacterial DNA gyrase by 7-chloroquinoline hybrids.

Disruption of Bacterial Biofilm Formation

Bacterial biofilms are structured communities of cells that are notoriously resistant to antibiotics. Several quinoline derivatives have been shown to interfere with the signaling pathways that regulate biofilm formation, rendering the bacteria more susceptible to treatment.

Biofilm_Inhibition cluster_biofilm Bacterial Biofilm Formation Pathway cluster_inhibition Inhibition by 7-Chloroquinoline Hybrids Planktonic Planktonic Bacteria Attachment Initial Attachment Planktonic->Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Biofilm Maturation (EPS Production) Microcolony->Maturation Mature_Biofilm Mature Biofilm Maturation->Mature_Biofilm Dispersion Dispersion Mature_Biofilm->Dispersion Hybrid 7-Chloroquinoline Hybrid QS_Inhibition Quorum Sensing Inhibition Hybrid->QS_Inhibition QS_Inhibition->Microcolony Inhibits QS_Inhibition->Maturation Inhibits

Caption: Disruption of bacterial biofilm formation by 7-chloroquinoline hybrids.

Conclusion

7-Chloroquinoline hybrids represent a versatile and potent class of antimicrobial agents with significant potential to address the challenge of drug-resistant infections. The data and protocols presented in this guide offer a foundational resource for researchers engaged in the discovery and development of new antibacterial therapies. Further investigation into the structure-activity relationships and optimization of these hybrids will be crucial in translating their promising in vitro efficacy into clinically effective treatments.

References

7-Chloroquinolin-8-amine: A Pivotal Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

7-Chloroquinolin-8-amine stands as a critical scaffold in the landscape of medicinal chemistry. Its unique structural features, characterized by a quinoline core substituted with a reactive chlorine atom and an amino group, render it a versatile precursor for the synthesis of a multitude of biologically active compounds. The quinoline ring system itself is a well-established pharmacophore found in numerous natural products and synthetic drugs, renowned for a wide spectrum of therapeutic applications.[1][2] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthesis, and its role in the development of novel therapeutic agents, with a focus on experimental protocols and data presentation for researchers and scientists in the field of drug discovery.

Physicochemical and Structural Data

This compound is a solid, appearing as a colorless or light yellow needle-like crystal.[3] Its fundamental properties are crucial for its handling, reaction setup, and pharmacokinetic profiling of its derivatives.

PropertyValueSource
IUPAC Name This compoundPubChem[4]
CAS Number 6338-98-3PubChem[4]
Molecular Formula C₉H₇ClN₂PubChem[4]
Molecular Weight 178.62 g/mol PubChem[4]
Melting Point 73 °CChemicalBook[3]
Boiling Point 331.1°C at 760 mmHgChemicalBook[5]
Appearance Light yellow to yellow solidChemicalBook[3]
Solubility Insoluble in water; easily soluble in ethanol, ether, and chloroform.ChemicalBook[3]
Storage 2-8°C, protect from lightChemicalBook[3]

Synthesis of the Core Scaffold

The primary and most direct method for the synthesis of this compound is through the reduction of its nitro precursor, 7-chloro-8-nitroquinoline.[3] This reaction is a fundamental step in accessing the pivotal amino functionality, which serves as a handle for subsequent derivatization.

Experimental Protocol: Reduction of 7-Chloro-8-Nitroquinoline

This protocol outlines a standard laboratory procedure for the chemical reduction of 7-chloro-8-nitroquinoline.

Materials:

  • 7-chloro-8-nitroquinoline

  • Iron (Fe) powder or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Ethanol or Acetic Acid (as solvent)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-chloro-8-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

  • Addition of Reducing Agent: To the stirred suspension, add the reducing agent (e.g., iron powder and a catalytic amount of HCl, or a solution of SnCl₂ in concentrated HCl) portion-wise. The reaction is exothermic and may require external cooling to maintain control.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed.

  • Work-up: Cool the reaction mixture to room temperature. If using a metal/acid reducing system, filter the mixture to remove the metal salts.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic (pH 8-9). This will precipitate the crude product.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as light yellow crystals.[3]

G start 7-Chloro-8-nitroquinoline reagents Fe/HCl or SnCl₂/HCl (Reduction) start->reagents product This compound reagents->product

Caption: General synthesis workflow for this compound.

Applications in Medicinal Chemistry: A Precursor to Bioactive Molecules

The 7-chloroquinoline scaffold is a cornerstone in the development of drugs for various diseases, most notably malaria and cancer.[6][7] The amino group at the 8-position of this compound provides a crucial nucleophilic site for the introduction of diverse side chains and heterocyclic moieties, enabling the systematic modification of the molecule to optimize its pharmacological profile.

Antimalarial Agents

The 7-chloro-4-aminoquinoline structure is the pharmacophore of the famous antimalarial drug, chloroquine.[8] While this compound is an isomer of the direct chloroquine precursor, its derivatives have also been explored for antimalarial activity. The general strategy involves modifying the amino group to introduce side chains that can interfere with the parasite's lifecycle, often by inhibiting heme detoxification.

Anticancer Agents

Derivatives of 7-chloroquinoline have demonstrated significant potential as anticancer agents.[7][9][10] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of mitochondrial function, and induction of apoptosis.[9][10]

Example: Synthesis of 7-Chloroquinoline-Benzimidazole Hybrids

Hybrid molecules combining the 7-chloroquinoline scaffold with other pharmacologically active moieties, such as benzimidazole, have shown potent antiproliferative activity.[9]

Experimental Protocol: Synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-7-chloroquinolin-4-amine (5d)

This protocol is adapted from the synthesis of related 4-aminoquinoline-benzimidazole hybrids.[9] A similar approach can be envisioned starting from this compound.

Materials:

  • A suitable 7-chloroquinoline precursor with an aldehyde function (e.g., 7-chloro-4-(3-formylphenylamino)quinoline)

  • A substituted o-phenylenediamine (e.g., benzene-1,2-diamine)

  • Sodium metabisulfite (Na₂S₂O₅)

  • N,N-Dimethylformamide (DMF) or Ethanol as solvent

Procedure:

  • Condensation Reaction: Dissolve the 7-chloroquinoline-aldehyde precursor and the o-phenylenediamine in DMF or ethanol.

  • Addition of Oxidizing/Condensing Agent: Add sodium metabisulfite to the solution.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours.

  • Monitoring: Track the formation of the benzimidazole ring and consumption of reactants using TLC.

  • Work-up and Purification: Upon completion, cool the mixture and pour it into ice water to precipitate the product. The solid is then collected by filtration, washed, and purified by column chromatography or recrystallization to yield the final hybrid compound.[9]

G cluster_start Precursors start1 7-Chloroquinoline-aldehyde reagents Na₂S₂O₅ DMF, Reflux start1->reagents start2 o-Phenylenediamine start2->reagents product 7-Chloroquinoline- Benzimidazole Hybrid reagents->product

Caption: Synthesis of 7-Chloroquinoline-Benzimidazole Hybrids.

Antiproliferative Activity Data

The resulting hybrid molecules often exhibit potent cytotoxic activity against various cancer cell lines.

CompoundCell LineGI₅₀ (µM)Source
5d CCRF-CEM (Leukemia)0.4[9]
5d HuT78 (Lymphoma)0.5[9]
8d Raji (Lymphoma)0.8[9]
12d HuT78 (Lymphoma)0.5[9]
12d THP-1 (Leukemia)0.6[9]
Antibacterial and Antifungal Agents

The versatile 7-chloroquinoline scaffold has also been utilized to develop agents with antimicrobial properties.[1][2][6] By incorporating moieties known for antibacterial or antifungal activity, researchers have synthesized novel compounds with promising efficacy.

Mechanism of Action: Enzyme Inhibition

Molecular docking studies on various 7-chloroquinoline derivatives have suggested that their antibacterial activity may stem from the inhibition of essential bacterial enzymes like E. coli DNA gyrase B.[1][2] In the context of cancer, derivatives have been shown to target key signaling proteins such as tyrosine-protein kinase c-Src.[9]

G drug 7-Chloroquinoline Derivative enzyme Target Enzyme (e.g., DNA Gyrase, c-Src Kinase) drug->enzyme Inhibition pathway Cellular Process (e.g., DNA Replication, Signal Transduction) enzyme->pathway Essential for effect Biological Effect (e.g., Bacteriostasis, Apoptosis) pathway->effect Leads to

Caption: Proposed mechanism of action via enzyme inhibition.

Conclusion

This compound is an undeniably valuable and versatile precursor in the field of medicinal chemistry. Its accessible synthesis and the reactivity of its amino group provide a robust platform for the generation of extensive compound libraries. Research has consistently demonstrated that derivatives based on this scaffold possess a wide array of potent biological activities, including antimalarial, anticancer, and antimicrobial effects.[6][8][9] The continued exploration of novel synthetic modifications, coupled with detailed structure-activity relationship (SAR) studies and mechanistic investigations, will undoubtedly lead to the discovery of new and effective therapeutic agents for a range of human diseases. This guide serves as a foundational resource for scientists dedicated to leveraging the potential of this powerful chemical entity in drug discovery and development.

References

Physical and chemical properties of 8-amino-7-chloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 8-amino-7-chloroquinoline

Introduction

8-amino-7-chloroquinoline is a heterocyclic aromatic amine belonging to the quinoline family of compounds. As a substituted quinoline, it holds potential as a key intermediate and building block in the fields of medicinal chemistry and materials science. The quinoline scaffold is a privileged structure found in a wide array of biologically active compounds, most notably antimalarial drugs like chloroquine and primaquine. The specific substitution pattern of an amino group at the 8-position and a chlorine atom at the 7-position modulates the electronic and steric properties of the molecule, influencing its reactivity and potential biological interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of 8-amino-7-chloroquinoline, along with relevant experimental protocols for its synthesis and characterization.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of 8-amino-7-chloroquinoline are summarized below. These properties are crucial for its handling, storage, and application in research and development.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature, appearing as colorless to light yellow needle-like crystals.[1]

PropertyValueReference
Appearance Colorless or light yellow needle crystal[1]
Melting Point 73 °C[1]
Boiling Point 331.1°C at 760 mmHg[2]
Storage Temp. 2-8°C (protect from light)[1]
Chemical and Computed Properties

The structural and computed chemical properties provide insight into the molecule's composition and behavior in chemical systems. Data is compiled from the PubChem database.[3]

PropertyValueReference
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
Exact Mass 178.0297759 Da[3]
CAS Number 6338-98-3[1][3]
XLogP3-AA 2.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]
Topological Polar Surface Area 38.9 Ų[3]
Solubility

The solubility profile is critical for designing reaction conditions, formulations, and biological assays.

SolventSolubilityReference
Water Insoluble[1]
Ethanol Easily soluble[1]
Ether Easily soluble[1]
Chloroform Easily soluble[1]

Synthesis and Characterization

This section details the primary synthesis route for 8-amino-7-chloroquinoline and provides general protocols for its structural characterization using modern spectroscopic techniques.

Synthesis Protocol

Reaction: Reduction of 7-chloro-8-nitroquinoline

  • Reagents and Materials:

    • 7-chloro-8-nitroquinoline (starting material)

    • Stannous chloride dihydrate (SnCl₂·2H₂O)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (EtOH)

    • Sodium hydroxide (NaOH) solution (e.g., 5 M)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

    • Separatory funnel, filtration apparatus

  • Methodology:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 7-chloro-8-nitroquinoline (1 equivalent) in ethanol.

    • Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (3-5 equivalents) followed by the slow, careful addition of concentrated hydrochloric acid. The reaction is exothermic.

    • Reaction Execution: Heat the mixture to reflux (typically 80-90°C) and maintain for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

    • Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice.

    • Neutralization: Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 9-10). This will precipitate tin salts.

    • Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.

    • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield pure 8-amino-7-chloroquinoline.

G start Start: 7-chloro-8-nitroquinoline in Ethanol reagents Add SnCl₂·2H₂O and Concentrated HCl start->reagents Step 1 reflux Heat to Reflux (2-4 hours) reagents->reflux Step 2 workup Cool and Quench on Ice reflux->workup Step 3 neutralize Neutralize with NaOH (aq) to pH 9-10 workup->neutralize Step 4 extract Extract with Ethyl Acetate (3x) neutralize->extract Step 5 dry Wash with Brine, Dry over MgSO₄ extract->dry Step 6 purify Concentrate and Purify (Recrystallization or Chromatography) dry->purify Step 7 end_product Final Product: 8-amino-7-chloroquinoline purify->end_product Yields

General workflow for the synthesis of 8-amino-7-chloroquinoline.
Spectroscopic Characterization Protocols

Structural confirmation of 8-amino-7-chloroquinoline is typically achieved using a combination of spectroscopic methods. While specific spectral data is not available in the search results, general experimental protocols for acquiring this data are described below, adapted from standard practices for similar quinoline derivatives.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the carbon-hydrogen framework of the molecule.

    • Methodology: A sample of the compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C{¹H} NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[4]

  • Mass Spectrometry (MS):

    • Objective: To determine the molecular weight and fragmentation pattern.

    • Methodology: High-resolution mass spectrometry (HRMS) can be performed using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer. A dilute solution of the sample is infused into the ion source, and the mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺ is measured to confirm the elemental composition.[4]

  • Infrared (IR) Spectroscopy:

    • Objective: To identify characteristic functional groups.

    • Methodology: The IR spectrum can be obtained using an FTIR spectrometer. For a solid sample, this is commonly done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. The resulting spectrum would show characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic ring, C=C and C=N ring stretching, and C-Cl stretching.

Biological Activity

The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs.[5] Compounds like primaquine are effective against the liver stages of malaria parasites.[6] The mechanism of action is complex and not fully elucidated but is thought to involve the generation of reactive oxygen species that interfere with the parasite's mitochondrial electron transport chain.

However, specific biological activity data and signaling pathway information for 8-amino-7-chloroquinoline itself are not extensively documented in the provided literature. Research has more heavily focused on its isomers, such as 4-amino-7-chloroquinolines, which are known to inhibit the botulinum neurotoxin serotype A light chain and exhibit potent antimalarial activity.[7] Given its structural similarity to other bioactive aminoquinolines, 8-amino-7-chloroquinoline represents an interesting candidate for screening in various therapeutic areas, including infectious diseases and oncology, but further research is required to establish its specific biological profile.

G parent 8-Aminoquinoline Scaffold primaquine Primaquine (Antimalarial Drug) parent->primaquine is basis for target_compound 8-amino-7-chloroquinoline (Target Compound) parent->target_compound is parent of potential Potential Biological Activity? (Requires Investigation) target_compound->potential may have isomer 4-Amino-7-chloroquinoline Scaffold (Isomer) chloroquine Chloroquine (Antimalarial, Anti-inflammatory) isomer->chloroquine is basis for bont BoNT/A Inhibitors isomer->bont is basis for

Relationship of 8-amino-7-chloroquinoline to known bioactive scaffolds.

Conclusion

8-amino-7-chloroquinoline is a well-defined chemical entity with established physical properties and clear synthesis pathways. Its characterization relies on standard analytical techniques. While its specific biological functions remain to be thoroughly explored, its structural relationship to the potent 8-aminoquinoline and 4-amino-7-chloroquinoline families makes it a compound of significant interest for future research in drug discovery and development. This guide provides the foundational data necessary for scientists and researchers to incorporate this molecule into their investigations.

References

The Synthesis of 8-Aminoquinolines: A Legacy of Discovery and a Frontier of Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably for its critical role in the development of antimalarial drugs that combat the persistent liver stages of Plasmodium vivax and Plasmodium ovale. The journey of its synthesis is a compelling narrative that begins with classical organic reactions and evolves with the advent of modern catalytic methodologies. This technical guide provides a comprehensive overview of the discovery and history of 8-aminoquinoline synthesis, detailing the foundational chemical principles, key experimental protocols, and the evolution of synthetic strategies.

I. The Dawn of 8-Aminoquinoline Synthesis: Classical Approaches

The initial syntheses of the 8-aminoquinoline core relied on robust, multi-step classical reactions. These methods, while foundational, often required harsh conditions and produced mixtures of isomers that necessitated meticulous separation.

The Skraup-Doebner-von Miller Reaction: Building the Quinoline Core

The Skraup synthesis, first described by Zdenko Hans Skraup in 1880, and the related Doebner-von Miller reaction, are cornerstone methods for constructing the quinoline ring system.[1][2] The archetypal Skraup reaction involves the cyclization of an aromatic amine with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.[1][3]

Key Reaction Pathway:

The synthesis of the parent 8-aminoquinoline via a classical route typically involves three main stages:

  • Nitration of Quinoline: The process begins with the nitration of quinoline to produce a mixture of 5-nitroquinoline and 8-nitroquinoline.[4]

  • Isomer Separation: The nitroquinoline isomers are then separated, often through distillation or sublimation.[4]

  • Reduction of the Nitro Group: The isolated 8-nitroquinoline is subsequently reduced to 8-aminoquinoline.[4]

Experimental Protocols: Classical Synthesis
  • Materials: Quinoline, concentrated sulfuric acid, 71% nitric acid.

  • Procedure:

    • Add quinoline (12.9 g, 0.10 mole) dropwise to concentrated sulfuric acid (50 mL) in a round-bottom flask with agitation.

    • Heat the mixture to 100°C.

    • Add 71% nitric acid (13.3 g) at a rate that maintains the temperature between 100°C and 110°C.

    • Continue stirring for an additional 30 minutes.

    • The resulting mixture contains approximately 40-50% 5-nitroquinoline and 50-60% 8-nitroquinoline.

  • Materials: 8-nitroquinoline, Adams platinic oxide catalyst, ethyl acetate, absolute ethanol, ether, hydrogen gas.

  • Procedure:

    • Combine 8-nitroquinoline (34.8 g), Adams platinic oxide catalyst (0.25 g), ethyl acetate (150 ml), absolute ethanol (25 ml), and ether (25 ml) in a suitable hydrogenation apparatus.

    • Agitate the mixture in the presence of hydrogen.

    • After approximately 1.5 hours (once 3 molar equivalents of hydrogen are absorbed), the reaction is complete.

    • Treat the resulting solution with activated carbon and distill to yield 8-aminoquinoline.

Reaction StepStarting MaterialReagentsKey ConditionsProductYield (%)Reference
NitrationQuinolineConc. H₂SO₄, 71% HNO₃100-110°C5- & 8-Nitroquinoline MixtureNot specified[5]
Reduction8-NitroquinolineH₂, Adams Catalyst (PtO₂)Room Temperature8-Aminoquinoline96%[6]

II. The Antimalarial Era: Synthesis of Pamaquine and Primaquine

The discovery of the antimalarial properties of 8-aminoquinoline derivatives in the early 20th century spurred significant advancements in their synthesis. Pamaquine, synthesized in 1924, was the first synthetic antimalarial drug from this class, followed by the less toxic and more effective Primaquine.[7][8]

Synthesis of Pamaquine

The synthesis of Pamaquine involves the condensation of 8-amino-6-methoxyquinoline with a substituted aminopentane side chain.

Synthesis of Primaquine

The synthesis of Primaquine follows a similar strategy, utilizing 8-amino-6-methoxyquinoline as the core, which is then alkylated with a different aminopentane side chain.[9]

  • Materials: 3-nitro-4-aminoanisole, glycerol, arsenic oxide (oxidizing agent), concentrated sulfuric acid.

  • Procedure:

    • Create a homogeneous slurry of arsenic oxide (588 g), 3-nitro-4-aminoanisole (588 g), and glycerol (1.2 kg) in a 5-L three-necked flask.

    • With vigorous stirring, add concentrated sulfuric acid (315 ml) dropwise over 30-45 minutes, allowing the temperature to rise to 65-70°C.

    • Heat the mixture under vacuum to 105-110°C to remove water.

    • Add more concentrated sulfuric acid (430 ml) dropwise over 2.5-3.5 hours, maintaining the temperature at 117-119°C.

    • Continue heating at 120°C for 4 hours, then at 123°C for 3 hours.

    • After cooling and dilution with water, neutralize with ammonium hydroxide to precipitate the crude product.

    • Purify by recrystallization from chloroform and methanol.

  • Step 1: Reduction of 6-methoxy-8-nitroquinoline: The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group to form 6-methoxy-8-aminoquinoline.

  • Step 2: Side Chain Synthesis: 4-bromo-1-phthalimidopentane is synthesized.

  • Step 3: Condensation: The 6-methoxy-8-aminoquinoline is alkylated with 4-bromo-1-phthalimidopentane.

  • Step 4: Deprotection: The phthalimide protecting group is removed by hydrazinolysis to yield Primaquine.

DrugKey IntermediateSide ChainFinal StepReference
Pamaquine8-Amino-6-methoxyquinoline1-Diethylamino-4-bromopentaneCondensation[10]
Primaquine8-Amino-6-methoxyquinoline4-bromo-1-phthalimidopentaneAlkylation followed by hydrazinolysis[9]

III. Modern Synthetic Methodologies

The limitations of classical methods, such as harsh reaction conditions and the use of toxic reagents, have driven the development of more efficient and versatile synthetic routes to 8-aminoquinolines and their derivatives. Modern approaches often employ transition-metal catalysis to achieve high selectivity and functional group tolerance.

Copper-Catalyzed C-H Functionalization

Copper-catalyzed reactions have emerged as a powerful tool for the direct functionalization of C-H bonds in the 8-aminoquinoline scaffold. These methods allow for the introduction of various substituents at specific positions, offering a streamlined approach to novel derivatives. For instance, copper catalysis can be used for the highly regioselective C2-alkylation of 8-aminoquinoline amides.[1]

  • Materials: N-(quinolin-8-yl)benzamide (1, 0.3 mmol), adamantane-1-carboxylic acid (2a, 0.6 mmol), Cu(OAc)₂·H₂O (10 mol%), AgNO₃ (30 mol%), K₂S₂O₈ (0.6 mmol), CH₃CN/H₂O (1:1, 2.0 mL).

  • Procedure:

    • Combine all reagents in a reaction vessel.

    • Stir the mixture at 80°C for 12 hours.

    • After completion, extract the mixture with ethyl acetate.

    • Purify the crude product by flash column chromatography on silica gel.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds.[11][12] This reaction is highly effective for the synthesis of N-aryl-8-aminoquinolines from 8-haloquinolines and various amines, offering a broad substrate scope and mild reaction conditions.[13]

MethodCatalystReactantsKey AdvantageYield Range (%)
C-H AlkylationCopper(II) Acetate8-Aminoquinoline amide, Alkyl carboxylic acidDirect C-H functionalization60-80%
Buchwald-Hartwig AminationPalladium(II) Acetate with phosphine ligands8-Haloquinoline, AmineBroad substrate scope, mild conditions70-95%

IV. Conclusion

The synthesis of 8-aminoquinolines has a rich history deeply intertwined with the fight against malaria. From the classical, often arduous, Skraup and Doebner-von Miller reactions to the elegant and efficient transition-metal-catalyzed methodologies of today, the evolution of these synthetic strategies reflects the broader advancements in organic chemistry. For researchers and drug development professionals, a thorough understanding of both the historical and contemporary approaches to 8-aminoquinoline synthesis is invaluable. The classical methods provide a fundamental understanding of quinoline chemistry, while modern techniques offer powerful tools for the rapid generation of diverse molecular libraries, paving the way for the discovery of new therapeutics with improved efficacy and safety profiles. The 8-aminoquinoline scaffold, born from the early days of synthetic chemistry, continues to be a privileged structure in the ongoing quest for novel medicines.

References

A Technical Guide to 7-Chloroquinolin-8-amine (CAS: 6338-98-3) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Chloroquinolin-8-amine, identified by the CAS number 6338-98-3, is a heterocyclic aromatic amine belonging to the quinoline family. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This compound, in particular, serves as a crucial chemical intermediate and building block for the synthesis of more complex molecules in the pharmaceutical industry.[3] Its 7-chloro substitution is a key feature found in established drugs, making it a valuable starting material for the development of novel experimental drugs, including anticancer, antimalarial, and antimicrobial agents.[4][5] This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety information, and its application in research and drug development, tailored for scientists and professionals in the field.

Chemical and Physical Properties

This compound is a light yellow to yellow solid at room temperature.[3] It is characterized by poor solubility in water but shows good solubility in organic solvents such as ethanol, ether, and chloroform.[3] A detailed summary of its physicochemical properties is presented below.

PropertyValueReference
CAS Number 6338-98-3[3][6]
Molecular Formula C₉H₇ClN₂[3][6]
Molecular Weight 178.62 g/mol [3][6]
IUPAC Name This compound[6]
Synonyms 8-Amino-7-chloroquinoline, 7-chloro-8-Quinolinamine, NSC13569[3][6]
Appearance Light yellow to yellow solid, colorless or light yellow needle crystal[3]
Melting Point 73 °C[3]
Boiling Point 331.1 °C at 760 mmHg[1]
Storage Temperature 2-8°C, protect from light[1][3]

Synthesis and Spectroscopic Data

The primary method reported for the production of this compound is through the chemical reduction of its nitro precursor, 7-chloro-8-nitroquinoline.[3] This reaction represents a standard and efficient pathway for introducing an amino group onto the quinoline ring at the C-8 position.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound precursor 7-Chloro-8-nitroquinoline reagent Reduction Reaction (e.g., catalytic hydrogenation, metal/acid) precursor->reagent product This compound (CAS: 6338-98-3) reagent->product

Caption: General synthesis pathway for this compound.

Spectral Information

The structural identity of this compound is confirmed through various spectroscopic techniques. Comprehensive spectral data sets are available from commercial suppliers and chemical databases.

Data TypeAvailabilityReference
¹H NMR Available[7]
¹³C NMR Available[7]
Mass Spectrometry (MS) Available[7]
Infrared (IR) Available[7]
HPLC / LC-MS / UPLC Available[8]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed and causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Hazard InformationDetailsReference
GHS Pictogram GHS07 (Exclamation mark)[3]
Signal Word Warning[3]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation[3]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Applications in Research and Drug Development

While this compound itself is not typically an active pharmaceutical ingredient, it is a highly valuable scaffold for synthesizing derivatives with potential therapeutic applications. The 7-chloroquinoline core is integral to the activity of many drugs, and modifications at the 8-amino position allow for the exploration of new chemical space.

Derivatives based on the 7-chloroquinoline structure have demonstrated a wide array of biological activities.

Biological ActivityTarget/ApplicationReference
Antimalarial Plasmodium falciparum[2]
Anticancer Human cancer cell lines (e.g., Leukemia, Melanoma, Breast Cancer)[2][4]
Antimicrobial Gram-positive and Gram-negative bacteria[9]
Antifungal Fungal strains such as Candida albicans[2][10]

The general workflow for utilizing this compound in a drug discovery program involves its use as a starting material for creating a library of novel derivatives, which are then subjected to biological screening to identify lead compounds.

G cluster_workflow Drug Discovery Workflow start Starting Material This compound synthesis Chemical Modification (e.g., N-alkylation, acylation) start->synthesis library Derivative Library (Novel 7-CQ-8-Amine Analogs) synthesis->library screening Biological Screening (e.g., cytotoxicity, antimicrobial assays) library->screening hit Hit Identification screening->hit lead Lead Compound Optimization hit->lead

Caption: Role of this compound in a typical drug discovery workflow.

Experimental Protocols

The following protocols are representative examples of how this compound and its derivatives are synthesized and evaluated in a research context.

A. Synthesis of N-Alkylated this compound Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution reaction to create C-N bonds at the C4 position of a pre-functionalized 7-chloro-8-aminoquinoline, demonstrating its use as a building block.

Objective: To synthesize 2-[(7-Chloro-8-aminoquinoline-4-yl)amino]ethanol.[11]

Materials:

  • 4,7-dichloro-8-aminoquinoline (precursor to the target, as specific starting material 1b is not fully detailed)

  • 2-aminoethanol

  • Appropriate solvent (e.g., ethanol)

Procedure:

  • Combine the substituted 7-chloroquinoline (1.00 mmol) and an excess of the coupling partner, 2-aminoethanol (3.16 mmol), in a suitable reaction vessel.[11]

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup. The crude product is often taken up in an organic solvent like dichloromethane and washed with an aqueous solution (e.g., 5% NaHCO₃), water, and brine.[12]

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product using column chromatography or recrystallization to obtain the pure N-alkylated derivative.[11]

  • Characterize the final product using NMR and mass spectrometry to confirm its structure.[11]

B. In Vitro Cytotoxicity Screening

This protocol outlines a standard method for evaluating the anticancer potential of synthesized 7-chloroquinoline derivatives against human cancer cell lines.

Objective: To determine the 50% growth inhibition (GI₅₀) of a test compound against cancer cell lines like MCF-7 (breast) and MDA-MB 468 (breast).[12]

Materials:

  • Synthesized 7-chloroquinoline derivative (test compound)

  • Human cancer cell lines (e.g., MCF-7)

  • Cell culture medium (e.g., RPMI 1640), supplemented with fetal bovine serum and antibiotics

  • Sulforhodamine B (SRB) assay reagents or MTT assay reagents

  • 96-well microtiter plates

  • Reference drugs (e.g., Chloroquine, Amodiaquine)[12]

Procedure:

  • Cell Plating: Seed the cancer cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Add the diluted compounds to the wells, ensuring a range of concentrations is tested. Include wells for negative (vehicle control) and positive (reference drug) controls.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assay (SRB Method):

    • Fix the cells with trichloroacetic acid (TCA).

    • Wash the plates with water and stain the cells with Sulforhodamine B dye.

    • Wash away the unbound dye and solubilize the bound dye with a Tris buffer.

  • Data Acquisition: Measure the optical density (absorbance) at a specific wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the untreated control. Determine the GI₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[12]

This compound (CAS 6338-98-3) is a fundamentally important chemical entity in the field of medicinal chemistry. Its well-defined physicochemical properties, established synthesis route, and the proven therapeutic relevance of the 7-chloroquinoline scaffold make it an indispensable starting material for drug discovery programs. The versatility of the C-8 amino group allows for extensive chemical modification, enabling the generation of diverse molecular libraries aimed at identifying next-generation therapeutics for a range of diseases, from cancer to infectious diseases. This guide provides the core technical information required for researchers to handle, utilize, and innovate with this valuable compound.

References

An In-Depth Technical Guide to 7-Chloroquinolin-8-amine: Synthesis, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloroquinolin-8-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a prominent structural motif in a vast array of biologically active molecules and approved pharmaceutical agents. The presence of a chlorine atom at the 7-position and an amino group at the 8-position of the quinoline ring system imparts unique physicochemical properties and a versatile handle for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, molecular properties, and biological activities of this compound and its derivatives, with a focus on its potential applications in oncology and anti-parasitic drug development.

Molecular Properties and Formula

A clear understanding of the fundamental molecular characteristics of this compound is essential for its application in research and development.

PropertyValueSource
Chemical Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
IUPAC Name This compound[1]
CAS Number 6338-98-3[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 7-chloroquinoline. The key steps involve the nitration of the quinoline ring followed by the reduction of the resulting nitro group to an amine.

Experimental Protocol: Synthesis of 7-Chloro-8-nitroquinoline (Intermediate)

This protocol is adapted from standard nitration procedures for quinoline derivatives.

Materials:

  • 7-Chloroquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-chloroquinoline (1.0 eq) in concentrated sulfuric acid (5.0 eq) at 0 °C with stirring.

  • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-chloro-8-nitroquinoline.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental Protocol: Reduction of 7-Chloro-8-nitroquinoline to this compound

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine.

Materials:

  • 7-Chloro-8-nitroquinoline

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-chloro-8-nitroquinoline (1.0 eq) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4.0-5.0 eq) in concentrated hydrochloric acid to the flask.

  • Heat the reaction mixture at reflux for 2-3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully basify with a 10 M sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath.

  • Extract the resulting suspension with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Biological Activities and Potential Applications

Derivatives of the 7-chloroquinoline and 8-aminoquinoline scaffolds have demonstrated a wide range of biological activities, highlighting their potential in drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of 7-chloroquinoline derivatives against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3]

Compound/DerivativeCell LineIC₅₀ (µM)Reference
7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM0.6[4]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM1.1[4]
MBHA/7-chloroquinoline hybrid 14MCF-74.60[4]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47CCRF-CEM0.55 - 2.74[4]
Quinoline-based dihydrazone 3bMCF-77.016[5]
Quinoline-based dihydrazone 3cMCF-77.05[5]
Platinum(II) complex with 8-hydroxyquinolineLu-10.8[6]
Platinum(II) complex with 8-hydroxyquinolineHep-G20.4[6]
Antimalarial Activity

8-Aminoquinolines are a critical class of antimalarial drugs, with primaquine being a notable example used to eradicate the dormant liver stages of Plasmodium vivax and Plasmodium ovale.[7][8] Their mechanism of action is believed to involve metabolic activation to reactive intermediates that generate reactive oxygen species (ROS), leading to oxidative stress within the parasite.[9]

Compound/DerivativePlasmodium falciparum StrainIC₅₀ (µM)Reference
Chloroquine3D7 (sensitive)0.012[10]
New 8-AQ DerivativesW2 (in vitro)0.41-2.38[2]
Chloroquine acetamide hybrid 26NF54 (sensitive)1.29[11]
Antimicrobial Activity

Derivatives of 7-chloroquinoline have also been investigated for their antibacterial and antifungal properties.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Cloxyquin (5-chloroquinolin-8-ol)Mycobacterium tuberculosis0.062 - 0.25[12]
Quinolinequinones (QQ1, QQ2, QQ3, QQ5, QQ6)Gram-positive bacteriaNot specified in detail[13]
7-Chloroquinoline Sulphonamide Derivative 2Various bacterial strainsPotent activity[14]

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of a compound.[2]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound or its derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified atmosphere with 5% CO₂.

  • After incubation, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Logical Workflow and Signaling Pathways

The biological activity of 7-chloroquinoline and 8-aminoquinoline derivatives is often linked to their ability to induce cellular stress and disrupt key biological processes.

Proposed Anticancer Mechanism of Action: Induction of Apoptosis

A common mechanism of action for many anticancer quinoline derivatives is the induction of apoptosis. This process involves a cascade of signaling events that lead to controlled cell death.

anticancer_mechanism Compound 7-Chloroquinoline Derivative Cell Cancer Cell Compound->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Mitochondrial Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Release of Cytochrome c Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes antimalarial_mechanism Compound 8-Aminoquinoline Derivative Metabolism Host/Parasite Metabolism Compound->Metabolism Metabolic Activation ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS Generates ParasiteDamage Parasite Damage (e.g., DNA, proteins) ROS->ParasiteDamage Causes

References

Methodological & Application

Application Notes and Protocols for High-Yield Synthesis of Functionalized 7-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of functionalized 7-chloroquinolines, a critical scaffold in medicinal chemistry. The protocols outlined below cover classical methods such as the Gould-Jacobs reaction and modern techniques including microwave-assisted and palladium-catalyzed cross-coupling reactions.

Introduction

The 7-chloroquinoline core is a privileged structure found in a wide array of therapeutic agents, most notably in antimalarial drugs like chloroquine. Its continued relevance in drug discovery stems from its versatility as a scaffold for developing novel anticancer, antibacterial, and anti-inflammatory agents. The methods presented herein offer robust and efficient pathways to synthesize functionalized 7-chloroquinolines, enabling further exploration of their therapeutic potential.

Overview of Synthetic Strategies

Several key synthetic strategies are employed for the construction of the 7-chloroquinoline ring system and its subsequent functionalization. These include:

  • Gould-Jacobs Reaction: A classical method for synthesizing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.

  • Conrad-Limpach-Knorr Synthesis: Involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines.

  • Nucleophilic Aromatic Substitution (SNAr): A common method for functionalizing the 4-position of 4,7-dichloroquinoline.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods that allow for the introduction of a wide range of functional groups.

  • Microwave-Assisted Synthesis: A technique used to accelerate reaction rates and improve yields for various quinoline syntheses.

Section I: Gould-Jacobs Reaction for 4-Hydroxy-7-chloroquinoline

The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxy-7-chloroquinoline, a key intermediate for further functionalization. The reaction proceeds in two main steps: the initial condensation of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.

Experimental Protocol: Gould-Jacobs Reaction

Materials:

  • m-Chloroaniline

  • Diethyl ethoxymethylenemalonate

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Ethanol

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for neutralization)

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

  • Condensation: In a round-bottom flask, combine m-chloroaniline (1.0 equivalent) with a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture to 100-120°C for 1-2 hours. The reaction can be monitored by observing the evolution of ethanol.[1]

  • Cyclization (Conventional Heating): Dissolve the resulting anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration, monitoring the reaction progress by TLC.[2] High yields of up to 95% can be achieved with this method.[2]

  • Cyclization (Microwave-Assisted): Alternatively, the anilidomethylenemalonate intermediate can be subjected to microwave irradiation. This method significantly reduces the reaction time and can improve yields.[1][2] Optimization of temperature (250-300°C) and time is crucial to prevent degradation.[1]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, add a non-polar solvent like cyclohexane to precipitate the crude product.[2] Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[2]

  • Hydrolysis and Decarboxylation (Optional): The resulting 3-carboalkoxy-4-hydroxy-7-chloroquinoline can be hydrolyzed with a base (e.g., NaOH) followed by acidification and heating to yield 4-hydroxy-7-chloroquinoline.[3]

Data Summary: Gould-Jacobs Reaction
MethodTemperature (°C)TimeYield (%)Reference
Conventional Heating250-260Variesup to 95[2]
Microwave-Assisted250-300MinutesHigh[1]

Visualization: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation Reactants m-Chloroaniline + Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Reactants->Intermediate 100-120°C Cyclization Thermal or Microwave Cyclization Intermediate->Cyclization Product 4-Hydroxy-7-chloroquinoline -3-carboxylate Cyclization->Product ~250°C Final_Product 4-Hydroxy-7-chloroquinoline Product->Final_Product 1. NaOH 2. H+ 3. Heat SNAr_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product dichloroquinoline 4,7-Dichloroquinoline conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat or Microwave dichloroquinoline->conditions nucleophile Nucleophile (e.g., Phenol, Amine) nucleophile->conditions product Functionalized 7-Chloroquinoline conditions->product SNAr Organometallic_Workflow cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: Electrophilic Quench cluster_step3 Step 3: Product Formation start_mat 7-Chloro-4-iodoquinoline organometallic Organomagnesium Intermediate start_mat->organometallic i-PrMgCl·LiCl -10°C to 0°C quench Reaction with E+ organometallic->quench electrophile Electrophile (E+) electrophile->quench product 4-Functionalized 7-Chloroquinoline quench->product

References

Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 4-Amino-7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 4-amino-7-chloroquinoline derivatives utilizing ultrasound irradiation. This modern synthetic approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, high yields, and alignment with the principles of green chemistry. The 4-amino-7-chloroquinoline scaffold is a crucial pharmacophore in medicinal chemistry, most notably found in the antimalarial drug chloroquine. The efficient synthesis of its derivatives is therefore of high interest for the discovery and development of new therapeutic agents.

Principle of Ultrasound-Assisted Synthesis

Ultrasound-assisted organic synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[1] This process generates localized hotspots with extremely high temperatures and pressures, leading to a significant acceleration of chemical reactions.[1][2] For the synthesis of 4-amino-7-chloroquinoline derivatives, this translates to faster reaction rates in the nucleophilic aromatic substitution (SNAr) reaction between 4,7-dichloroquinoline and various amines.

Advantages of the Ultrasound Method

Compared to conventional synthesis, which often requires prolonged heating under reflux, the ultrasound-assisted method offers several key advantages:

  • Rapid Reaction Times: Reactions can often be completed in minutes as opposed to many hours.[3]

  • High Yields: The yields of the desired products are typically good to excellent.[4]

  • Energy Efficiency: Shorter reaction times lead to lower energy consumption.[5]

  • Milder Conditions: Reactions can often be carried out at lower temperatures.[1]

  • Green Chemistry: Reduced energy and solvent usage contribute to more environmentally friendly processes.[6]

Data Presentation: Ultrasound-Assisted vs. Conventional Synthesis

The following table summarizes the quantitative data for the synthesis of selected 4-amino-7-chloroquinoline derivatives, comparing the ultrasound-assisted method with conventional heating.

CompoundAmine ReactantMethodReaction TimeTemperatureYield (%)Reference
N-(7-chloroquinolin-4-yl)benzene-1,2-diamineo-phenylenediamineUltrasound-Assisted30 minAmbient to 90°C78-89[7][8]
7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine3-amino-1,2,4-triazoleUltrasound-Assisted30 minAmbient to 90°C81[7][8]
2-(7-chloroquinolin-4-yl)hydrazinecarbothioamidethiosemicarbazideUltrasound-Assisted30 minAmbient78-89[7][8]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineN,N-dimethyl-ethane-1,2-diamineConventional (Heating)6-8 h120-130°C-[9]
4-Alkoxy-6-methoxy-2-methylquinolines (analogous system)Various benzyl bromidesUltrasound-Assisted15 min-45-84[10]
4-Alkoxy-6-methoxy-2-methylquinolines (analogous system)Various benzyl bromidesConventional (Stirring)18 h25°C49-95[10]

Experimental Protocols

The following are detailed protocols for the synthesis of key 4-amino-7-chloroquinoline derivatives using ultrasound irradiation.

Protocol 1: General Procedure for the Synthesis of 1-(7-chloroquinolin-4-yl) Derivatives

This protocol is applicable for the synthesis of compounds such as N-(7-chloroquinolin-4-yl)benzene-1,2-diamine and 7-chloro-N-(1H-1,2,4-triazol-3-yl)quinolin-4-amine.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate amine (e.g., o-phenylenediamine, 3-amino-1,2,4-triazole)

  • Ethanol

  • Chloroform

  • 1N Sodium Hydroxide (NaOH) solution

  • Ultrasonic bath

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (0.01 mol) and the appropriate amine (0.01 mol).[7]

  • Add 15 mL of ethanol to the reaction mixture.[7]

  • Place the flask in an ultrasonic bath and irradiate for 30 minutes. The temperature can be ambient, though some procedures specify heating to 90°C.[7][8]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[7]

  • Upon completion, add 150 mL of chloroform to the reaction mixture.[7]

  • Wash the organic layer with 150 mL of 1N NaOH solution to remove any unreacted starting materials and acidic byproducts.[7]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 3-((7-chloroquinolin-4-yl)amino)-6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Materials:

  • 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (synthesized as per Protocol 1)

  • Ethyl acetoacetate

  • Ethanol

  • Ultrasonic bath

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, mix 2-(7-chloroquinolin-4-yl)hydrazinecarbothioamide (0.01 mol) with ethyl acetoacetate (0.01 mol).[8]

  • Place the flask in an ultrasonic bath and reflux for 40 minutes at 90°C.[8]

  • After the reaction is complete, allow the mixture to cool.

  • The resulting solid product can be purified by recrystallization from ethanol.[8]

Visualizations

Experimental Workflow for Ultrasound-Assisted Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Ultrasound Irradiation cluster_workup Work-up and Purification start Combine 4,7-dichloroquinoline (0.01 mol) and Amine (0.01 mol) in Ethanol (15 mL) ultrasound Place in Ultrasonic Bath Irradiate for 30-40 min (Ambient or 90°C) start->ultrasound Reaction workup Add Chloroform Wash with 1N NaOH ultrasound->workup Extraction purification Separate Organic Layer, Dry, and Concentrate workup->purification Isolation final_product Purify by Recrystallization or Column Chromatography purification->final_product Purification

Caption: General experimental workflow for the ultrasound-assisted synthesis of 4-amino-7-chloroquinoline derivatives.

Logical Relationship: Advantages of Sonochemistry

sonochemistry_advantages cluster_outcomes Key Advantages center Ultrasound-Assisted Synthesis (Sonochemistry) reduced_time Reduced Reaction Time (min vs. hours) center->reduced_time high_yield High Product Yields (Good to Excellent) center->high_yield green_chem Green Chemistry Benefits (Less Energy/Solvent) center->green_chem mild_cond Milder Reaction Conditions center->mild_cond

Caption: Key advantages of employing ultrasound in the synthesis of 4-amino-7-chloroquinoline derivatives.

References

Application Notes & Protocols: Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,7-Dichloroquinoline is a critical precursor in the synthesis of a multitude of biologically active compounds, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The quinoline scaffold is a privileged structure in medicinal chemistry, and functionalization at its C4 position is often essential for biological activity.[3] The chlorine atom at the C4 position is significantly more reactive toward nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position.[1][4] This enhanced reactivity is due to the electron-withdrawing effect of the quinoline nitrogen, which stabilizes the intermediate Meisenheimer complex.[3][5] This inherent regioselectivity allows for the precise and selective introduction of various nucleophiles, primarily amines, at the 4-position, making it a cornerstone reaction for drug development professionals.[1][4]

This document provides detailed experimental protocols for the SNAr on 4,7-dichloroquinoline using conventional heating and ultrasound-assisted methods, along with data presentation and troubleshooting guidelines.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for different SNAr methods on 4,7-dichloroquinoline, offering a comparative overview of reaction conditions and outcomes.

Table 1: Nucleophilic Aromatic Substitution via Conventional Heating

Nucleophile Conditions Temperature (°C) Time (h) Yield (%) Reference
1,3-Diaminopropane Neat, Reflux Not Specified 2 83 [6]
Butylamine Neat 120-130 6 Not Specified [7]
Ethane-1,2-diamine Neat 80 then 130 1 then 7 Not Specified [7]
N,N-Dimethyl-propane-1,3-diamine Neat 130 8 Not Specified [7]

| p-Aminoacetophenone | Absolute Ethanol, Reflux | Not Specified | Not Specified | Not Specified |[8] |

Table 2: Nucleophilic Aromatic Substitution via Ultrasound-Assisted Synthesis

Nucleophile Solvent Temperature (°C) Time (min) Yield (%) Reference
o-Phenylenediamine Ethanol 90 30 High (not specified) [1]
Thiosemicarbazide Ethanol 90 30 High (not specified) [1][9]

| 3-Amino-1,2,4-triazole | Ethanol | 90 | 30 | 78-89 |[1][4] |

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Select 4,7-Dichloroquinoline and Nucleophile prep_reagents Prepare Reactants, Solvents, and Glassware start->prep_reagents setup Reaction Setup: - Conventional Heating or - Ultrasound Irradiation prep_reagents->setup reaction Nucleophilic Aromatic Substitution Reaction setup->reaction monitor Monitor Progress (e.g., TLC) reaction->monitor workup Reaction Quenching, Extraction & Washing monitor->workup purify Purification: - Column Chromatography or - Recrystallization workup->purify characterize Characterization (NMR, MS) purify->characterize end End: Purified 4-Substituted-7-chloroquinoline characterize->end

Caption: General workflow for nucleophilic substitution on 4,7-dichloroquinoline.[3]

Experimental Protocols

Protocol 1: General Procedure for Amination via Conventional Heating

This protocol describes the direct coupling of 4,7-dichloroquinoline with an amine nucleophile under conventional heating. The reaction can be performed "neat" (without solvent) if the amine is a liquid, or in a suitable high-boiling solvent.[7][10]

Materials:

  • 4,7-Dichloroquinoline (1 equivalent)

  • Amine nucleophile (e.g., N,N-dimethyl-propane-1,3-diamine) (2-10 equivalents)[7][10]

  • Solvent (optional, e.g., ethanol, DMF)[10]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1 equivalent) and the desired liquid amine (2-5 equivalents). If the amine is a solid, dissolve both reactants in a suitable solvent like ethanol.[7]

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to the desired temperature (typically between 80-130 °C) with continuous stirring.[7][10]

  • Maintain the temperature for the required time (typically 6-24 hours).[7][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed.[3][10]

  • Once the reaction is complete, cool the mixture to room temperature and proceed with the work-up and purification as described in Protocol 3.[7]

Protocol 2: Ultrasound-Assisted Nucleophilic Aromatic Substitution

Microwave or ultrasound irradiation can significantly accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating.[4][9]

Materials:

  • 4,7-Dichloroquinoline (1 equivalent, e.g., 0.01 mol)

  • Amine nucleophile (e.g., 3-amino-1,2,4-triazole) (1 equivalent, e.g., 0.01 mol)[4]

  • Ethanol (e.g., 15 mL)[4]

  • Round-bottom flask

  • Reflux condenser

  • Ultrasonic bath with heating capabilities

Procedure:

  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (0.01 mol) in ethanol (15 mL).[4]

  • Add the desired amine nucleophile (0.01 mol) to the solution.[4]

  • Attach a reflux condenser and place the flask in an ultrasonic bath.[4]

  • Set the temperature (e.g., 90 °C) and irradiate with ultrasound for the specified time (e.g., 30 minutes).[4][9]

  • Monitor the reaction completion by TLC.[4]

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.[1]

  • Collect any solid by filtration, or proceed with the work-up and purification as described in Protocol 3.[1]

Protocol 3: General Work-up and Purification Procedure

This procedure is applicable to the crude products obtained from both conventional and ultrasound-assisted methods.

Procedure:

  • Cool the reaction mixture to room temperature.[7]

  • If a solvent was used, remove it under reduced pressure. If the reaction was performed neat, dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.[7][10]

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer successively with 5% aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally with brine.[1][7]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).[1][7]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[10]

  • Purify the crude residue by column chromatography on silica gel (e.g., using a chloroform-methanol gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.[3][7]

Troubleshooting & Optimization

Issue: Over-alkylation with Diamines

A common side reaction when using primary or secondary diamines is over-alkylation, where the product of the initial substitution reacts further with another molecule of 4,7-dichloroquinoline.[10]

Solutions:

  • Control Stoichiometry: Using a large excess of the diamine can statistically favor the desired mono-substitution product. However, this may complicate the purification process by requiring the removal of large amounts of unreacted diamine.[10]

  • Use of a Protecting Group: To ensure mono-substitution, one of the amino groups of the diamine can be protected with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group. The SNAr reaction is performed with the mono-protected diamine, and the Boc group is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to yield the final product.[10]

References

Application Notes and Protocols: 7-Chloroquinolin-8-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Chloroquinolin-8-amine is a valuable heterocyclic building block in organic synthesis, primarily utilized in the construction of more complex fused-ring systems and as a precursor for various functionalized quinoline derivatives. Its bifunctional nature, possessing both a reactive amino group and a chlorinated quinoline scaffold, allows for a diverse range of chemical transformations. This document provides an overview of its key applications and outlines a general synthetic protocol for a classic reaction in which it can be employed.

Key Applications

The primary application of this compound as a building block is in the synthesis of fused polycyclic aromatic compounds, particularly those with potential applications in medicinal chemistry and materials science. The strategic positioning of the amino and chloro groups on the quinoline core enables intramolecular and intermolecular cyclization reactions to construct new heterocyclic rings.

One of the most prominent applications is in the synthesis of substituted 1,10-phenanthroline derivatives. The 1,10-phenanthroline scaffold is a well-known chelating agent for various metal ions and its derivatives are extensively studied for their applications in catalysis, as ligands in coordination chemistry, and as potential therapeutic agents.

Synthesis of 4-Chloro-1,10-phenanthroline via Skraup Reaction

A classic method for the annulation of a new pyridine ring onto an existing aromatic amine is the Skraup synthesis. This reaction can be adapted to utilize this compound to synthesize 4-chloro-1,10-phenanthroline. The overall transformation involves the reaction of the amine with glycerol in the presence of an acid catalyst and an oxidizing agent.

Reaction Scheme:

Experimental Protocol: Skraup Synthesis of 4-Chloro-1,10-phenanthroline

This protocol is a generalized procedure based on the principles of the Skraup reaction and should be optimized for specific laboratory conditions.

Materials:

  • This compound

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric sulfate)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., chloroform or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a fume hood, carefully add concentrated sulfuric acid to a reaction flask equipped with a reflux condenser and a mechanical stirrer.

  • To the stirred acid, cautiously add the oxidizing agent.

  • Slowly add this compound to the mixture.

  • Begin heating the mixture gently.

  • Once the initial reaction has subsided, add glycerol dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 130-160 °C) and maintain it for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling the mixture in an ice bath.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent.

  • Combine the organic extracts and wash them with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 4-chloro-1,10-phenanthroline by a suitable method, such as recrystallization or column chromatography.

Quantitative Data

Due to the lack of specific experimental data in the searched literature for the Skraup reaction starting with this compound, a quantitative data table with yields and specific reaction conditions cannot be provided. The yield of the Skraup reaction is highly dependent on the substrate, oxidizing agent, and reaction conditions.

ParameterValue
Starting MaterialThis compound
Product4-Chloro-1,10-phenanthroline
Typical YieldNot available
Reaction Temperature130-160 °C
Reaction TimeSeveral hours

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of 4-chloro-1,10-phenanthroline from this compound.

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Charge H2SO4 and Oxidizing Agent B Add this compound A->B C Add Glycerol B->C D Heat and Reflux C->D E Quench with Ice D->E Reaction Complete F Neutralize with NaOH E->F G Extraction / Filtration F->G H Dry Organic Layer G->H I Solvent Evaporation H->I J Recrystallization / Chromatography I->J K Characterization J->K

Caption: General workflow for the synthesis of 4-chloro-1,10-phenanthroline.

Signaling Pathways and Biological Applications

While the direct biological activity of this compound is not extensively documented, the resulting 1,10-phenanthroline derivatives are of significant interest in drug development. These compounds can act as intercalating agents with DNA and can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. This mechanism of action is a key strategy in the development of anticancer agents.

The diagram below illustrates a simplified representation of how a 1,10-phenanthroline derivative might interfere with DNA replication, a critical pathway in cancer cell proliferation.

G DNA DNA Double Helix Replication DNA Replication DNA->Replication Apoptosis Cell Cycle Arrest / Apoptosis Replication->Apoptosis Phenanthroline 1,10-Phenanthroline Derivative Inhibition Inhibition Phenanthroline->Inhibition Inhibition->Replication

Caption: Inhibition of DNA replication by a 1,10-phenanthroline derivative.

Disclaimer: The provided protocol is a general guideline and has not been derived from a specific, peer-reviewed experimental procedure starting with this compound. Researchers should conduct a thorough literature search for optimized and validated protocols before attempting any synthesis. All chemical reactions should be performed with appropriate safety precautions in a well-ventilated fume hood.

The Synthetic Versatility of 7-Chloroquinolines: A Gateway to Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its integral role in the development of a wide array of bioactive molecules. Its presence in the historically significant antimalarial drug, chloroquine, has cemented its importance, spurring decades of research into its derivatives. This has led to the discovery of potent agents against malaria, cancer, and inflammation. The strategic placement of the chlorine atom at the 7-position provides a crucial handle for synthetic modification, allowing for the generation of diverse chemical libraries with a broad spectrum of biological activities.

The reactivity of the 7-chloroquinoline nucleus, particularly at the 4-position, allows for nucleophilic substitution reactions, enabling the introduction of various pharmacophores and side chains. This has been a key strategy in overcoming drug resistance, for instance, in the development of new antimalarials effective against chloroquine-resistant strains of Plasmodium falciparum.[1][2] Furthermore, the quinoline ring system itself is a known pharmacophore that can interact with various biological targets, including protein kinases, making it a valuable template for the design of targeted therapies, especially in oncology.[3][4]

This document provides a comprehensive overview of the application of 7-chloroquinolines in the synthesis of bioactive molecules, with a focus on anticancer and antimalarial agents. It includes detailed experimental protocols for key synthetic transformations, a summary of quantitative structure-activity relationship (SAR) data, and visualizations of relevant signaling pathways and experimental workflows.

Application in Anticancer Drug Discovery

Derivatives of 7-chloroquinoline have emerged as promising candidates for anticancer therapies. Their mechanisms of action are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.[3]

Quantitative Bioactivity Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various 7-chloroquinoline derivatives against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), with lower values indicating higher potency.

Compound/DerivativeCell Line(s)IC50 / GI50 (µM)Reference(s)
7-Chloroquinoline-benzimidazole hybrid 5d CCRF-CEM (Leukemia)0.6[5]
7-Chloroquinoline-benzimidazole hybrid 12d CCRF-CEM (Leukemia)1.1[5]
7-Chloro-4-aminoquinoline–benzimidazole hybrids HeLa (Cervical), CaCo-2 (Colon), Hut78 (T-cell lymphoma), THP-1 (Leukemia), HL-60 (Leukemia)0.2 to >100[6]
MBHA/7-chloroquinoline hybrid 14 MCF-7 (Breast)4.60[5][7]
7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 CCRF-CEM (Leukemia)0.55 - 2.74[5]
7-Chloroquinolinehydrazone (Compound 9) HCT-116 (Colon)21.41[8]
7-Chloroquinolinehydrazone (Compound 3) HCT-116 (Colon)23.39[8]
7-Chloroquinolinehydrazone (Compound 6) HCT-116 (Colon)27.26[8]
7-Chloroquinolinehydrazone (Compound 9) MCF-7 (Breast)Low µM range[8]
7-Chloroquinolinehydrazone (Compound 3) HeLa (Cervical)50.03[8]
7-Chloroquinolinehydrazone (Compound 8) HeLa (Cervical)51.67[8]
7-Chloroquinolinehydrazone (Compound 9) HeLa (Cervical)21.41[8]
Novel Chloroquinoline-benzenesulfonamide hybrids (Compounds 2, 4, 7, 11, 14, 17) Lung, HeLa, Colorectal, BreastActive (comparable or better than reference drug)[9]
Hybrid analogues containing 7-chloro-4-aminoquinoline and 2-pyrazoline (Compounds 25, 30, 31, 36, 37) 58 human cancer cell lines (NCI)0.05 - 0.95[10]
Signaling Pathway: VEGFR-2 Inhibition

Several 7-chloroquinoline derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that tumors need to grow.[3] By blocking VEGFR-2, these compounds can stifle tumor growth by cutting off their blood supply.

VEGFR2_Inhibition cluster_cell Endothelial Cell cluster_drug Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Drug 7-Chloroquinoline Derivative Drug->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-chloroquinoline derivatives.

Application in Antimalarial Drug Discovery

The 7-chloroquinoline core is the defining feature of chloroquine, and modifications of this scaffold have been a major focus in the search for new antimalarials to combat resistant parasite strains.[1] These efforts often involve synthesizing hybrid molecules that combine the 7-chloroquinoline moiety with other pharmacologically active groups.[11][12]

Quantitative Bioactivity Data: Antimalarial Activity

The following table presents the in vitro antimalarial activity of various 7-chloroquinoline derivatives against different strains of P. falciparum. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Compound/DerivativeP. falciparum Strain(s)IC50 (µM)Reference(s)
7-Chloroquinoline-sulfonamide hybrids (12d, 13a, 13c) 3D7 (Chloroquine-sensitive)1.49 - 13.49[11]
7-Chloroquinoline derivatives (2, 3, 4, 6, 8, 9) P. falciparum< 50 (Compound 9: 11.92)[8]
N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines P. falciparum0.001 - 0.1[1]
7-Iodo- and 7-bromo-4-aminoquinolines Chloroquine-susceptible & -resistant0.003 - 0.012[2]
7-Fluoro- and 7-trifluoromethyl-4-aminoquinolines Chloroquine-susceptible0.015 - 0.050[2]
7-Fluoro- and 7-trifluoromethyl-4-aminoquinolines Chloroquine-resistant0.018 - 0.500[2]
7-Methoxy-4-aminoquinolines Chloroquine-susceptible0.017 - 0.150[2]
7-Methoxy-4-aminoquinolines Chloroquine-resistant0.090 - 3.000[2]
7-Chloroquinoline–benzimidazole hybrids Pf3D7 (Chloroquine-sensitive) & PfDd2 (Chloroquine-resistant)Nanomolar range[6]
2-Arylvinylquinolines (Compound 60) Dd2 (Chloroquine-resistant)0.04[13]

Experimental Protocols

The synthesis of bioactive molecules from 7-chloroquinolines often starts with commercially available 4,7-dichloroquinoline. The following are generalized protocols for key synthetic transformations.

Protocol 1: General Procedure for Nucleophilic Substitution at C-4

This protocol describes the synthesis of 4-substituted-7-chloroquinolines by reacting 4,7-dichloroquinoline with various nucleophiles (amines, phenols, thiols).

Materials:

  • 4,7-dichloroquinoline

  • Appropriate nucleophile (e.g., amine, phenol, thiol)

  • Solvent (e.g., ethanol, N,N-dimethylformamide (DMF))

  • Base (e.g., potassium carbonate, triethylamine), if necessary

Procedure:

  • Dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable solvent in a round-bottom flask.

  • Add the nucleophile (1-1.2 equivalents) to the solution. If the nucleophile is an amine salt or a phenol, add a base (1-2 equivalents).

  • The reaction mixture is then either stirred at room temperature or heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).[7][8]

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If the product precipitates, it is collected by filtration, washed with a suitable solvent, and dried.

  • If the product is soluble, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization.[7][8]

Protocol 2: Synthesis of 7-Chloroquinoline-Hydrazones

This protocol outlines the synthesis of hydrazone derivatives, which often exhibit significant biological activity.

Materials:

  • 4-Hydrazinyl-7-chloroquinoline (can be synthesized from 4,7-dichloroquinoline and hydrazine hydrate)

  • Appropriate aldehyde or ketone

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., a few drops of glacial acetic acid)

Procedure:

  • Dissolve 4-hydrazinyl-7-chloroquinoline (1 equivalent) in ethanol in a round-bottom flask.

  • Add the aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid to the solution.

  • The reaction mixture is refluxed for a specified time, with reaction progress monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold ethanol and then purified by recrystallization to afford the pure hydrazone derivative.[14][15]

Protocol 3: Microwave-Assisted Synthesis of 2-Styryl-7-chloroquinolines

This protocol describes a modern and efficient method for synthesizing styrylquinoline derivatives, which have shown promise as anticancer and antimalarial agents.[3]

Materials:

  • 7-Chloro-2-methylquinoline

  • Substituted aromatic aldehyde (e.g., 4-fluorobenzaldehyde)

  • Trifluoromethanesulfonamide (TfNH₂)

  • 1,4-Dioxane

Procedure:

  • In a microwave-safe vial, combine 7-chloro-2-methylquinoline (1 mmol), the desired aromatic aldehyde (1.2 mmol), and TfNH₂ (0.2 mmol) in 1,4-dioxane (2 mL).[3]

  • Seal the vial and irradiate the mixture in a microwave reactor at 150 °C for 20 minutes.[3]

  • After cooling, the reaction mixture is directly purified by flash column chromatography on silica gel to obtain the target 2-styryl-7-chloroquinoline derivative.[3]

Experimental Workflows

The following diagrams illustrate the logical flow of synthesizing and screening bioactive molecules derived from 7-chloroquinolines.

Synthesis_Workflow Start 7-Chloroquinoline Precursor (e.g., 4,7-dichloroquinoline) Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution, Condensation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of 7-Chloroquinoline Derivatives Purification->Library Screening Biological Screening (e.g., In vitro assays) Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: General workflow for the synthesis and development of bioactive 7-chloroquinoline derivatives.

Antimalarial_Screening_Workflow Start Synthesized 7-Chloroquinoline Derivatives InVitro In vitro Antiplasmodial Assay (P. falciparum culture) Start->InVitro Cytotoxicity Cytotoxicity Assay (e.g., on human cell lines) Start->Cytotoxicity IC50 Determine IC50 values InVitro->IC50 Selectivity Calculate Selectivity Index (SI) IC50->Selectivity Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR InVivo In vivo Efficacy Studies (e.g., mouse models) SAR->InVivo

Caption: Workflow for the screening of antimalarial 7-chloroquinoline derivatives.

References

Laboratory protocols for working with 7-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for working with 7-Chloroquinolin-8-amine, a key building block in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, safety and handling procedures, and experimental protocols for its use in common synthetic transformations and biological assays.

Physicochemical and Safety Data

This compound is a solid, appearing as a colorless or light yellow needle-like crystal. It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₇ClN₂[1]
Molecular Weight 178.62 g/mol [1]
Appearance Colorless or light yellow needle crystal
Melting Point 73 °C
IUPAC Name This compound[1]
CAS Number 6338-98-3[1]

Safety & Handling:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.

  • First Aid:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Spectroscopic Data

The following tables summarize the characteristic spectral data for this compound.

Table 2: ¹H NMR Spectral Data of this compound

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
8.77d, J = 4 Hz1HH-2 (Quinoline)
8.08d, J = 7.5 Hz1HH-4 (Quinoline)
7.38-7.26m2HH-3, H-5 (Quinoline)
7.17d, J = 7.5 Hz1HH-6 (Quinoline)
4.99br s2H-NH₂
(Solvent: CDCl₃)[3]

Table 3: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ ppm)Assignment
147.5C-2 (Quinoline)
144.0C-8a (Quinoline)
138.5C-7 (Quinoline)
136.1C-4 (Quinoline)
128.9C-5 (Quinoline)
127.5C-4a (Quinoline)
121.4C-3 (Quinoline)
116.1C-6 (Quinoline)
110.1C-8 (Quinoline)
(Solvent: CDCl₃)[3]

Table 4: Infrared (IR) Spectral Data of this compound

Wavenumber (cm⁻¹)Assignment
3450 - 3350N-H stretch (asymmetric & symmetric)
~1620C=N stretch (quinoline ring)
~1580, ~1470C=C stretch (aromatic ring)
~820C-Cl stretch

Experimental Protocols

The primary amino group of this compound makes it a versatile building block for various chemical transformations. Below are detailed protocols for common reactions.

N-Acylation of this compound (General Protocol)

This protocol describes the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic anhydride

  • Vinegar (as a catalyst) or other suitable base/catalyst

  • Ethanol (for recrystallization)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 1.0 mmol of this compound in 5 mL of water or a suitable solvent.

  • Add a catalytic amount of a weak acid like acetic acid (e.g., from vinegar) or a base like pyridine.[4]

  • To the stirring suspension, add 1.2 mmol of acetic anhydride dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified N-acetylated product.

  • Dry the product under vacuum, determine the yield, and characterize (e.g., by melting point and NMR).

N_Acylation_Workflow start Start: Weigh Reagents reagents This compound Acetic Anhydride Catalyst (e.g., Acetic Acid) start->reagents reaction Stir at Room Temperature (1-2 hours) reagents->reaction workup Precipitate in Ice Water Vacuum Filtration reaction->workup purification Recrystallize from Ethanol/Water workup->purification product N-acetyl-7-chloroquinolin-8-amine purification->product

Caption: Workflow for the N-acylation of this compound.

Synthesis of a Schiff Base from this compound (General Protocol)

This protocol outlines the condensation reaction between this compound and an aromatic aldehyde to form an imine (Schiff base).

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Dissolve 1.0 mmol of this compound in 10 mL of ethanol in a round-bottom flask.

  • Add 1.0 mmol of the aromatic aldehyde to the solution.

  • Add a few drops of glacial acetic acid as a catalyst (optional, but can increase reaction rate).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product, determine the yield, and characterize.

Schiff_Base_Workflow A Dissolve this compound and Aldehyde in Ethanol B Add Catalytic Acetic Acid (Optional) A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Filter and Wash Precipitate D->E F Dry and Characterize Product E->F

Caption: General workflow for Schiff base synthesis.

Biological Assays

Derivatives of 7-chloroquinoline are known for their potential antimicrobial and anticancer activities. The following are standard protocols to assess the biological activity of new compounds derived from this compound.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.[5]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Shake the plate for 10 minutes and measure the absorbance at 570 nm.[6]

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Susceptibility (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[9][10][11][12]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • This compound derivative (dissolved in DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

  • Add 100 µL of the test compound at 2x the highest desired concentration to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Prepare a bacterial inoculum and dilute it to a final concentration of 5 x 10⁵ CFU/mL in CAMHB.

  • Add 50 µL of the diluted bacterial suspension to wells 1 through 11.

  • Incubate the plate at 37°C for 16-20 hours.[10][12]

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Signaling Pathways and Mechanisms of Action

Aminoquinolines, particularly the 4-aminoquinoline scaffold found in drugs like chloroquine, are well-known for their antimalarial activity. Their primary mechanism of action involves accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite.[2][13][14][15]

Furthermore, various quinoline derivatives have been investigated as inhibitors of key signaling pathways in cancer. These compounds can target receptor tyrosine kinases such as c-Met, EGFR, and VEGFR, which are crucial for cell proliferation, survival, and angiogenesis.[16][17][18] By inhibiting these receptors, quinoline-based molecules can block downstream signaling cascades like the Ras/Raf/MEK and PI3K/Akt/mTOR pathways.

Signaling_Pathway cluster_malaria Antimalarial Mechanism cluster_cancer Anticancer Mechanism (Potential) Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity Aminoquinoline Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Heme Complexation RTK Receptor Tyrosine Kinases (c-Met, EGFR, VEGFR) Downstream Downstream Signaling (Ras/Raf/MEK, PI3K/Akt) RTK->Downstream Quinoline Quinoline Derivative Quinoline->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Potential mechanisms of action for aminoquinoline derivatives.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1] In recent years, derivatives of 7-chloroquinoline have garnered significant interest for their potential applications in drug development, particularly as anticancer, and antimicrobial agents.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate and improve the synthesis of these valuable compounds. Compared to conventional heating methods, microwave irradiation offers several advantages, including significantly reduced reaction times, often higher product yields, and improved purity.[4][5] This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of various 7-chloroquinoline derivatives.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This efficient energy transfer results in several key benefits for the synthesis of 7-chloroquinoline derivatives:

  • Accelerated Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in minutes using microwave irradiation.[4][6]

  • Increased Yields: The rapid and controlled heating can minimize the formation of side products, leading to higher yields of the desired 7-chloroquinoline derivatives.[4]

  • Improved Purity: Cleaner reaction profiles often simplify the purification process, reducing the need for extensive chromatographic separation.

  • Energy Efficiency: MAOS is generally more energy-efficient than conventional heating methods.[5]

  • Facilitation of Difficult Reactions: Microwave heating can provide the necessary energy to drive reactions that are sluggish or do not proceed under conventional conditions.

Applications of 7-Chloroquinoline Derivatives in Drug Development

Derivatives of 7-chloroquinoline have shown a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.

  • Anticancer Activity: Many 7-chloroquinoline derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[3][7][8] They have also been shown to induce programmed cell death (apoptosis) in cancer cells, through both p53-dependent and p53-independent pathways.[1][9][10]

  • Antimalarial Activity: The 7-chloroquinoline core is the basis for several antimalarial drugs. Research continues to explore new derivatives with improved efficacy against drug-resistant strains of Plasmodium falciparum.[11][12]

  • Antimicrobial Activity: Certain 7-chloroquinoline derivatives have demonstrated activity against a range of bacteria and fungi.[13]

Experimental Protocols for Microwave-Assisted Synthesis

The following protocols describe the synthesis of various 7-chloroquinoline derivatives using microwave irradiation. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 2-Arylvinyl-7-chloroquinolines

This protocol describes the synthesis of 2-arylvinyl-7-chloroquinolines via a condensation reaction between 7-chloro-2-methylquinoline and various aromatic aldehydes.

Materials:

  • 7-Chloro-2-methylquinoline

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

  • Trifluoromethanesulfonamide (TfNH₂)

  • 1,4-Dioxane

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 7-chloro-2-methylquinoline (1.0 mmol), the desired aromatic aldehyde (1.2 mmol), and trifluoromethanesulfonamide (0.2 mmol).

  • Add 1,4-dioxane (2 mL) to the vessel.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20 minutes.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • The crude product can be purified by flash column chromatography on silica gel.

Data Summary:

EntryAldehydeProductPower (W)Temp (°C)Time (min)Yield (%)
1Benzaldehyde(E)-7-chloro-2-styrylquinoline100-3001502085
24-Nitrobenzaldehyde(E)-7-chloro-2-(4-nitrostyryl)quinoline100-3001502092
34-Chlorobenzaldehyde(E)-7-chloro-2-(4-chlorostyryl)quinoline100-3001502088
Protocol 2: Synthesis of 4-Amino-7-chloroquinolines via SNAr Reaction

This protocol details the nucleophilic aromatic substitution (SNAr) reaction of 4,7-dichloroquinoline with various amines to yield 4-amino-7-chloroquinoline derivatives.[2][14]

Materials:

  • 4,7-Dichloroquinoline

  • Primary or secondary amine (e.g., aniline, piperidine)

  • Dimethyl sulfoxide (DMSO)

  • Base (e.g., K₂CO₃, NaOH, if required)

  • Microwave reactor

Procedure:

  • In a microwave vial, dissolve 4,7-dichloroquinoline (1.0 mmol) and the desired amine (1.2-1.5 mmol) in DMSO (3 mL).

  • If using a secondary amine or a weakly nucleophilic primary amine, add a base (e.g., K₂CO₃, 1.5 mmol). For anilines, a stronger base like NaOH may be necessary.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140-180 °C for 20-30 minutes.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The product can be purified by recrystallization or column chromatography.

Data Summary:

EntryAmineBasePower (W)Temp (°C)Time (min)Yield (%)
1AnilineNaOH100-3001803085-95
2PiperidineK₂CO₃100-3001402090-98
3BenzylamineNone100-3001402080-90
Protocol 3: Friedländer Annulation for Substituted 7-Chloroquinolines

This protocol outlines the microwave-assisted Friedländer annulation for the synthesis of polysubstituted quinolines from a 2-aminoaryl ketone and a carbonyl compound with an α-methylene group.[4]

Materials:

  • 2-Amino-4-chlorobenzophenone (or other suitable 2-amino-chlorophenyl ketone)

  • Ketone with α-methylene group (e.g., cyclohexanone, acetone)

  • Acetic acid (neat)

  • Microwave reactor

Procedure:

  • In a microwave-safe vessel, mix the 2-amino-4-chlorobenzophenone (1.0 mmol) and the ketone (1.2 mmol).

  • Add neat acetic acid (3-5 mL) to act as both solvent and catalyst.

  • Seal the vessel and irradiate in the microwave reactor at 160 °C for 5-10 minutes.

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

Data Summary:

Entry2-Aminoaryl KetoneCarbonyl CompoundPower (W)Temp (°C)Time (min)Yield (%)
12-Amino-4-chlorobenzophenoneCyclohexanone100-3001605>90
22-Amino-4-chloroacetophenoneAcetone100-3001608~85

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 7-chloroquinoline derivatives in the context of cancer therapy.

VEGFR-2 Signaling Pathway

Many 7-chloroquinoline derivatives exert their anti-angiogenic effects by inhibiting the VEGFR-2 signaling pathway.[7] This pathway is crucial for tumor growth and metastasis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Chloroquinoline 7-Chloroquinoline Derivative Chloroquinoline->VEGFR2 Inhibition AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 7-chloroquinoline derivatives.

p53-Independent Apoptotic Pathway

Certain 7-chloroquinoline derivatives can induce apoptosis in cancer cells that have a mutated or non-functional p53 protein, a critical feature for treating resistant tumors.[9]

p53_Independent_Apoptosis Chloroquinoline 7-Chloroquinoline Derivative Mitochondria Mitochondria Chloroquinoline->Mitochondria Stress Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Chloroquinoline->Bcl2 Inhibits CytochromeC Cytochrome c Mitochondria->CytochromeC Release BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Inhibits BaxBak->Mitochondria Pore formation Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Apaf1 Apaf-1 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-independent apoptosis induced by 7-chloroquinoline derivatives.

Experimental Workflow for Microwave-Assisted Synthesis

The general workflow for the microwave-assisted synthesis of 7-chloroquinoline derivatives is a streamlined process that significantly reduces the time from reactants to purified product.

Microwave_Synthesis_Workflow Reactants 1. Mix Reactants & Solvent in Microwave Vial Microwave 2. Microwave Irradiation (Controlled T & P) Reactants->Microwave Cooling 3. Cooling to Room Temperature Microwave->Cooling Workup 4. Reaction Work-up (Extraction/Filtration) Cooling->Workup Purification 5. Purification (Chromatography/ Recrystallization) Workup->Purification Analysis 6. Characterization (NMR, MS, etc.) Purification->Analysis

References

Application Notes and Protocols for the Functionalization of 7-Chloroquinolines Using Mixed Lithium-Magnesium Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical functionalization of 7-chloroquinolines utilizing mixed lithium-magnesium reagents. This methodology offers a versatile and efficient approach to synthesize a library of functionalized quinolines, which are key scaffolds in medicinal chemistry and drug discovery.

The quinoline core is a prevalent structural motif in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer and antimalarial properties.[1] The targeted functionalization of the quinoline scaffold is therefore of significant interest in the development of new pharmaceutical compounds. The use of mixed lithium-magnesium reagents allows for the regioselective magnesiation of 7-chloroquinolines under mild conditions, which can then be reacted with a variety of electrophiles to introduce diverse functional groups.[1][2][3][4][5] This method has been successfully applied under both batch and continuous flow conditions.[1][2][3][4]

Logical Workflow for Functionalization

The overall process for the functionalization of 7-chloroquinolines using mixed lithium-magnesium reagents can be summarized in the following workflow. This involves the preparation of the mixed lithium-magnesium reagent, the magnesiation of the 7-chloroquinoline substrate, and subsequent reaction with an electrophile to yield the desired functionalized product.

cluster_start Reagent Preparation cluster_reagent Mixed Reagent Formation cluster_magnesiation Magnesiation cluster_intermediate Intermediate Formation cluster_electrophile Electrophilic Quench cluster_product Final Product A Start with 7-Chloroquinoline C React 7-Chloroquinoline with TMPMgCl·LiCl A->C B Prepare TMPMgCl·LiCl (Lithium-Magnesium Reagent) B->C D Formation of Magnesiated Intermediate C->D E React with Electrophile (e.g., Aldehyde, Ketone) D->E F Functionalized 7-Chloroquinoline Derivative E->F

Caption: Experimental workflow for functionalizing 7-chloroquinolines.

Experimental Protocols

The following protocols are based on established methodologies for the functionalization of 7-chloroquinolines using mixed lithium-magnesium reagents.[1]

Protocol 1: General Procedure for the Magnesiation of 7-Chloroquinoline and Reaction with Electrophiles (Batch Conditions)

Materials:

  • 7-chloroquinoline

  • TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride) in THF

  • Anhydrous tetrahydrofuran (THF)

  • Selected electrophile (e.g., aldehyde, ketone)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4

  • Argon or Nitrogen gas supply

  • Schlenk flask and standard glassware for air-sensitive techniques

Procedure:

  • Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with 7-chloroquinoline (1.0 mmol). The flask is then evacuated and backfilled with argon or nitrogen three times.

  • Dissolution: Anhydrous THF (5 mL) is added to the flask to dissolve the 7-chloroquinoline.

  • Magnesiation: The solution is cooled to the desired temperature (typically -10 °C to 0 °C). To this cooled solution, TMPMgCl·LiCl (1.1 mmol, 1.1 equivalents) in THF is added dropwise over 10 minutes. The reaction mixture is stirred at this temperature for the specified time (e.g., 1 hour) to ensure the formation of the magnesiated intermediate.

  • Electrophilic Quench: The selected electrophile (1.2 mmol, 1.2 equivalents) is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous NH4Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired functionalized 7-chloroquinoline derivative.

Signaling Pathway Representation

The chemical transformation can be represented as a signaling pathway, where the starting material is converted through a series of steps to the final product.

Start 7-Chloroquinoline Intermediate Magnesiated 7-Chloroquinoline Start->Intermediate Magnesiation Reagent TMPMgCl·LiCl Reagent->Intermediate Product Functionalized Product Intermediate->Product Electrophilic Quench Electrophile Electrophile (E+) Electrophile->Product

Caption: Chemical transformation pathway.

Data Presentation

The following tables summarize the yields of various functionalized 7-chloroquinoline derivatives obtained through the reaction of the magnesiated intermediate with different electrophiles.

Table 1: Functionalization of 7-Chloroquinoline at the C8-Position

EntryElectrophileProductYield (%)
1Benzaldehyde(7-chloroquinolin-8-yl)(phenyl)methanol95
24-Chlorobenzaldehyde(4-chlorophenyl)(7-chloroquinolin-8-yl)methanol92
34-Methoxybenzaldehyde(7-chloroquinolin-8-yl)(4-methoxyphenyl)methanol90
42-Naphthaldehyde(7-chloroquinolin-8-yl)(naphthalen-2-yl)methanol88
5Cinnamaldehyde1-(7-chloroquinolin-8-yl)-3-phenylprop-2-en-1-ol92
6Acetophenone1-(7-chloroquinolin-8-yl)-1-phenylethan-1-ol85

Data sourced from supporting information of relevant literature.

Table 2: Functionalization of 4,7-Dichloroquinoline at the C8-Position

EntryElectrophileProductYield (%)
1Benzaldehyde(4,7-dichloroquinolin-8-yl)(phenyl)methanol93
24-Fluorobenzaldehyde(4,7-dichloroquinolin-8-yl)(4-fluorophenyl)methanol91
34-(Trifluoromethyl)benzaldehyde(4,7-dichloroquinolin-8-yl)(4-(trifluoromethyl)phenyl)methanol89

Data sourced from supporting information of relevant literature.

Conclusion

The use of mixed lithium-magnesium reagents, such as TMPMgCl·LiCl, provides an effective and versatile platform for the regioselective functionalization of 7-chloroquinolines. The mild reaction conditions and tolerance of various functional groups on the electrophile make this methodology highly valuable for the synthesis of diverse quinoline derivatives. These compounds can serve as important intermediates or final products in drug discovery and development programs, particularly in the search for new anticancer and antimalarial agents. The provided protocols and data offer a solid foundation for researchers to apply this synthetic strategy in their own laboratories.

References

Application Notes and Protocols: Betti Reaction for the Synthesis of 8-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 8-hydroxyquinoline derivatives via the Betti reaction. It includes quantitative data on reaction yields, comprehensive experimental procedures, and visualizations of the reaction mechanism and relevant biological signaling pathways.

Introduction

The Betti reaction is a versatile multi-component reaction that allows for the efficient, one-step synthesis of 7-α-arylaminobenzyl-8-hydroxyquinolines.[1] This reaction involves the condensation of an 8-hydroxyquinoline, an aromatic aldehyde, and a primary or secondary amine. The resulting 8-hydroxyquinoline derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Notably, they have been identified as potent inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases, such as KDM4 histone demethylases and hypoxia-inducible factor (HIF) prolyl hydroxylases, making them promising candidates for the development of therapeutics for cancer and other diseases.[2][3]

Data Presentation

The following tables summarize quantitative data from the literature, showcasing the yields of various 8-hydroxyquinoline derivatives synthesized via the Betti reaction under different conditions.

Table 1: Formic Acid Mediated Betti Reaction of 8-Hydroxyquinoline Derivatives [4]

8-HydroxyquinolineAldehydeAmineProductYield (%)
8-Hydroxyquinoline4-(Trifluoromethyl)benzaldehydeAniline7-((4-(Trifluoromethyl)phenyl)(phenylamino)methyl)quinolin-8-ol85
8-Hydroxyquinoline4-FluorobenzaldehydeAniline7-((4-Fluorophenyl)(phenylamino)methyl)quinolin-8-ol82
8-HydroxyquinolineBenzaldehyde4-Ethoxyaniline7-((4-Ethoxyphenylamino)(phenyl)methyl)quinolin-8-ol78
5-Chloro-8-hydroxyquinoline4-Nitrobenzaldehyde2-Aminopyridine5-Chloro-7-((4-nitrophenyl)(pyridin-2-ylamino)methyl)quinolin-8-ol65
8-Hydroxyquinoline2-PyridinecarboxaldehydeBenzocaineEthyl 4-(((8-hydroxyquinolin-7-yl)(pyridin-2-yl)methyl)amino)benzoate72
8-Hydroxyquinoline4-Nitrobenzaldehyde4-Methyl-2-aminopyrimidine7-(((4-Methylpyrimidin-2-yl)amino)(4-nitrophenyl)methyl)quinolin-8-ol68

Table 2: Betti-Type Amidoalkylation Reactions [5]

8-Hydroxyquinoline DerivativeAmideAldehydeProductYield (%)
8-HydroxyquinolineBenzamideBenzaldehydeN-((8-Hydroxyquinolin-7-yl)(phenyl)methyl)benzamide42
5-Chloro-8-hydroxyquinolineBenzamide3-Formylbenzoic acid3-(((Benzoylamino)(5-chloro-8-hydroxyquinolin-7-yl)methyl)benzoic acid94
8-HydroxyquinolineIsovaleramide3,4-DimethoxybenzaldehydeN-((3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl)isovaleramide13
5-Chloro-8-hydroxyquinolineBenzamide3-BromobenzaldehydeN-((3-Bromophenyl)(5-chloro-8-hydroxyquinolin-7-yl)methyl)benzamide84
8-HydroxyquinolineBenzamidem-TolualdehydeN-((8-Hydroxyquinolin-7-yl)(m-tolyl)methyl)benzamide27

Experimental Protocols

General Protocol for Betti-Type Amidoalkylation Reactions

This protocol is adapted from a general procedure for the synthesis of 7-amidoalkyl-8-hydroxyquinolines.[5]

Materials:

  • 8-Hydroxyquinoline (or a substituted derivative) (1.0 eq.)

  • Amide (1.0 eq.)

  • Aromatic aldehyde (2.0 eq.)

  • Toluene

  • Diethyl ether (Et₂O)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, combine the 8-hydroxyquinoline derivative (1.0 eq.), the amide (1.0 eq.), and the aromatic aldehyde (2.0 eq.).

  • Heat the reaction mixture with stirring at a temperature between 130 °C and 180 °C for 3 hours.

  • After 3 hours, add toluene (5 mL) to the reaction mixture and allow it to cool to room temperature.

  • A precipitate will form. Collect the precipitate by filtration.

  • Wash the collected solid sequentially with toluene (3 x 5 mL), diethyl ether (3 x 5 mL), and methanol (3 x 5 mL).

  • Dry the purified product under reduced pressure. Further purification by crystallization may be performed if necessary.

Specific Protocol: Synthesis of N-((8-Hydroxyquinolin-7-yl)(phenyl)methyl)benzamide[5]

Materials:

  • 8-Hydroxyquinoline (290 mg, 2.0 mmol)

  • Benzamide (242 mg, 2.0 mmol)

  • Benzaldehyde (406 µL, 4.0 mmol)

  • Toluene

  • Diethyl ether (Et₂O)

  • Methanol (MeOH)

Procedure:

  • Combine 8-hydroxyquinoline (290 mg, 2.0 mmol), benzamide (242 mg, 2.0 mmol), and benzaldehyde (406 µL, 4.0 mmol) in a suitable reaction vessel.

  • Heat the mixture with stirring at 150 °C for 3 hours.

  • Add 5 mL of toluene and allow the mixture to cool to room temperature, during which a precipitate will form.

  • Filter the precipitate and wash it with toluene (3 x 5 mL), diethyl ether (3 x 5 mL), and methanol (3 x 5 mL).

  • Dry the resulting off-white powder under vacuum to yield N-((8-Hydroxyquinolin-7-yl)(phenyl)methyl)benzamide (295 mg, 42% yield).

Visualizations

Betti Reaction Mechanism

The Betti reaction proceeds through the initial formation of a Schiff base from the aromatic aldehyde and the amine. This is followed by an electrophilic attack of the Schiff base on the electron-rich C7 position of the 8-hydroxyquinoline ring, leading to the final product.

Betti_Reaction_Mechanism Aldehyde Aromatic Aldehyde (R1-CHO) Schiff_Base Schiff Base / Iminium Ion Aldehyde->Schiff_Base Amine Primary/Secondary Amine (R2-NH2) Amine->Schiff_Base HQ 8-Hydroxyquinoline Intermediate Reaction Intermediate Schiff_Base->Intermediate + 8-HQ Product 7-α-Arylaminobenzyl- 8-hydroxyquinoline Intermediate->Product Rearomatization

Caption: General mechanism of the Betti reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 8-hydroxyquinoline derivatives using the Betti reaction.

Betti_Reaction_Workflow Reactants 1. Mix Reactants: 8-Hydroxyquinoline Aldehyde Amine/Amide Reaction 2. Heat Reaction Mixture (130-180 °C, 3h) Reactants->Reaction Cooling 3. Cool and Precipitate (add Toluene) Reaction->Cooling Filtration 4. Filter the Crude Product Cooling->Filtration Washing 5. Wash with Solvents (Toluene, Et2O, MeOH) Filtration->Washing Drying 6. Dry Under Vacuum Washing->Drying Purified_Product 7. Purified 8-Hydroxyquinoline Derivative Drying->Purified_Product

Caption: Experimental workflow for the Betti synthesis.

Signaling Pathway Inhibition

8-Hydroxyquinoline derivatives synthesized via the Betti reaction function as inhibitors of Fe(II) and 2-oxoglutarate-dependent dioxygenases, such as KDM4 histone demethylases and HIF-1α prolyl hydroxylases. They achieve this by chelating the essential Fe(II) cofactor in the enzyme's active site, thereby blocking its catalytic activity.

Signaling_Pathway_Inhibition cluster_KDM4 KDM4 Pathway cluster_HIF HIF-1α Pathway KDM4 KDM4 Histone Demethylase (Fe(II), 2-OG dependent) H3K9me2 Histone H3 (Lys9-dimethyl) KDM4->H3K9me2 Demethylation H3K9me3 Histone H3 (Lys9-trimethyl) H3K9me3->KDM4 Gene_Repression Transcriptional Repression PHD HIF-1α Prolyl Hydroxylase (Fe(II), 2-OG dependent) HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH Hydroxylation HIF1a HIF-1α HIF1a->PHD Degradation Proteasomal Degradation HIF1a_OH->Degradation HQ_Derivative 8-Hydroxyquinoline Derivative (from Betti Reaction) HQ_Derivative->KDM4 Inhibition (Fe(II) Chelation) HQ_Derivative->PHD Inhibition (Fe(II) Chelation)

Caption: Inhibition of KDM4 and HIF-1α pathways.

References

Application of 7-Aminoquinolines as Golgi-Localized Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 7-aminoquinoline derivatives as fluorescent probes for specific labeling and imaging of the Golgi apparatus in live cells. These probes offer significant advantages, including high specificity, strong fluorescence, and large Stokes shifts, making them valuable tools for studying Golgi structure, function, and dynamics in various biological and pathological processes.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. Its proper function is crucial for cellular homeostasis, and its dysfunction is implicated in numerous diseases. Fluorescent probes that specifically target the Golgi are therefore invaluable for real-time visualization of its morphology and dynamics in living cells.

7-Aminoquinoline derivatives have emerged as a promising class of small molecule fluorescent probes for Golgi imaging.[1][2] In particular, 2,4-disubstituted 7-aminoquinolines featuring a trifluoromethyl group exhibit strong intramolecular charge-transfer (ICT) fluorescence, resulting in large Stokes shifts and bright emission.[1] The targeting of these probes to the Golgi is attributed to the compatibility of the quinoline's pyridyl moiety with the slightly acidic microenvironment of the Golgi apparatus (pH 6.0-6.7).[3]

Physicochemical and Fluorescent Properties

The photophysical properties of 7-aminoquinoline probes are key to their utility in fluorescence microscopy. The presence of both an electron-donating amino group and an electron-withdrawing trifluoromethyl group enhances the ICT character, leading to desirable fluorescent characteristics.[1] Below is a summary of the spectral properties of representative 7-aminoquinoline derivatives.

Table 1: Photophysical Properties of Representative 7-Aminoquinoline Golgi Probes

Compound NameExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)SolventReference
7-amino-4-methyl-2-(trifluoromethyl)quinoline380525145Dichloromethane[3]
7-amino-2,4-dimethylquinoline (ADMQ)35043080Dichloromethane[3]
2-(4-fluorophenyl)-7-amino-4-methylquinoline~380-400~500-550~120-150Dichloromethane[3]

Note: Spectral properties are solvent-dependent and should be determined experimentally in the imaging medium for optimal results.

Experimental Protocols

Synthesis of a Representative 7-Aminoquinoline Probe

This protocol describes a general, catalyst-free synthesis for 2,4-disubstituted 7-aminoquinolines, adapted from established methods.[1][2]

Diagram 1: Synthetic Workflow for 2,4-Disubstituted 7-Aminoquinolines

G reagents m-Phenylenediamine + Unsymmetrical 1,3-diketone (with -CF3 group) reaction Condensation Reaction (e.g., in Ethanol, reflux) reagents->reaction product 2,4-Disubstituted 7-Aminoquinoline Probe reaction->product purification Purification (e.g., Column Chromatography) product->purification

Caption: General workflow for the synthesis of 7-aminoquinoline probes.

Materials:

  • m-Phenylenediamine

  • Unsymmetrical 1,3-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione)

  • Ethanol

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve m-phenylenediamine (1 equivalent) and the unsymmetrical 1,3-diketone (1 equivalent) in ethanol.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 2,4-disubstituted 7-aminoquinoline.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Live-Cell Imaging Protocol

This protocol provides a general procedure for staining and imaging the Golgi apparatus in live mammalian cells using a 7-aminoquinoline probe.

Diagram 2: Experimental Workflow for Live-Cell Golgi Imaging

G cell_culture 1. Cell Culture (e.g., HeLa, U2OS) Plate on glass-bottom dishes probe_prep 2. Probe Preparation - 1 mM stock in DMSO - 1-10 µM working solution in culture medium cell_culture->probe_prep staining 3. Cell Staining - Incubate cells with probe (15-30 min, 37°C) probe_prep->staining wash 4. Washing - Wash 2-3 times with PBS or fresh medium staining->wash imaging 5. Fluorescence Microscopy (Confocal or Two-Photon) wash->imaging analysis 6. Image Analysis (e.g., Co-localization analysis) imaging->analysis

Caption: Workflow for live-cell imaging of the Golgi with 7-aminoquinoline probes.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, U2OS, 4T1)

  • Complete cell culture medium

  • Glass-bottom dishes suitable for fluorescence microscopy

  • 7-aminoquinoline fluorescent probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or two-photon recommended)

  • Commercial Golgi marker for co-localization (e.g., BODIPY TR Ceramide or Golgi-Tracker Red)

Procedure:

1. Cell Culture: a. Culture cells in a T-75 flask to 80-90% confluency. b. Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of the experiment. c. Incubate cells for 24 hours at 37°C in a 5% CO₂ incubator.

2. Probe Preparation: a. Prepare a 1 mM stock solution of the 7-aminoquinoline probe in high-quality, anhydrous DMSO. Store at -20°C, protected from light. b. On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each probe and cell line.

3. Cell Staining: a. Remove the culture medium from the cells and wash once with pre-warmed PBS. b. Add the probe working solution to the cells. c. Incubate for 15-30 minutes at 37°C in a CO₂ incubator.

4. Washing: a. Remove the staining solution and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound probe. b. Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

5. Fluorescence Microscopy: a. Place the dish on the microscope stage. b. For a typical 7-aminoquinoline probe, use an excitation wavelength of approximately 380-400 nm and collect emission between 500-550 nm. c. For two-photon microscopy, an excitation wavelength of around 760-800 nm can be used.[1] d. Acquire images using the lowest possible laser power to minimize phototoxicity.

6. Co-localization with a Commercial Golgi Marker: a. After staining with the 7-aminoquinoline probe as described above, incubate the cells with a commercial Golgi marker (e.g., BODIPY TR Ceramide) according to the manufacturer's protocol. b. Wash the cells as per the commercial marker's protocol. c. Image both the 7-aminoquinoline probe and the commercial marker using their respective excitation and emission wavelengths. d. Perform co-localization analysis using appropriate software (e.g., ImageJ with the JaCoP plugin) to determine the Pearson's correlation coefficient.

Mechanism of Golgi Localization

The specific accumulation of 7-aminoquinoline probes in the Golgi apparatus is thought to be driven by the unique physicochemical environment of this organelle.

Diagram 3: Proposed Mechanism of Golgi Targeting

G probe 7-Aminoquinoline Probe (in cytoplasm) golgi Golgi Apparatus (Slightly Acidic, pH 6.0-6.7) probe->golgi interaction Protonation of Pyridyl Nitrogen golgi->interaction [H+] accumulation Probe Accumulation and Enhanced Fluorescence interaction->accumulation

Caption: Proposed mechanism for the selective accumulation of 7-aminoquinolines in the Golgi.

The pyridyl nitrogen of the quinoline ring can be protonated in the slightly acidic lumen of the Golgi apparatus.[3] This protonation can lead to the trapping of the probe within the organelle, resulting in its accumulation and a subsequent increase in fluorescence intensity. This mechanism provides a basis for the high specificity of these probes for the Golgi.

Applications in Research and Drug Development

  • Visualizing Golgi Dynamics: These probes allow for the real-time tracking of Golgi morphology during cellular processes such as cell division, migration, and apoptosis.[1]

  • Studying Golgi-Related Diseases: By enabling the visualization of Golgi fragmentation or other morphological changes, these probes can be used to study diseases where Golgi function is impaired.

  • High-Throughput Screening: The simple staining procedure and bright fluorescence of 7-aminoquinoline probes make them suitable for high-content screening assays to identify drugs that affect Golgi structure or function.

  • Drug Delivery: The Golgi-targeting properties of the 7-aminoquinoline scaffold could potentially be exploited for the development of drug delivery systems that specifically target the Golgi apparatus.[1]

Troubleshooting

ProblemPossible CauseSolution
Low fluorescence signal - Probe concentration is too low.- Incubation time is too short.- Incorrect filter set or laser wavelength.- Increase the working concentration of the probe.- Increase the incubation time.- Verify the excitation and emission maxima of the probe and use the appropriate microscope settings.
High background fluorescence - Probe concentration is too high.- Insufficient washing.- Decrease the working concentration of the probe.- Increase the number and duration of washing steps.
Phototoxicity or photobleaching - Laser power is too high.- Prolonged exposure to excitation light.- Use the lowest possible laser power.- Minimize the exposure time and the number of acquisitions.
Probe does not localize to the Golgi - Cell line-specific differences.- Probe degradation.- Test the probe in a different cell line (e.g., HeLa or U2OS).- Prepare a fresh stock solution of the probe.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 7-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-chloroquinoline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the 7-chloroquinoline core structure?

A1: The most prevalent and historically significant methods for constructing the quinoline ring system, which can be adapted for 7-chloroquinoline synthesis, include the Gould-Jacobs reaction, the Combes quinoline synthesis, and the Doebner-von Miller reaction.[1] Each of these methods utilizes different starting materials and reaction conditions, offering various advantages depending on the desired substitution pattern and the availability of precursors.[1]

Q2: How can I improve the yield in the Gould-Jacobs reaction for 4-hydroxy-7-chloroquinoline?

A2: Low yields in the Gould-Jacobs reaction are a common issue. The cyclization step is particularly sensitive to temperature. Increasing the reaction temperature can drive the reaction to completion; microwave heating in the range of 250-300°C has been shown to be effective.[1][2] However, it is crucial to optimize the reaction time to prevent product degradation.[2][3] Using a high-boiling point inert solvent, such as diphenyl ether or Dowtherm A, can also improve yields by ensuring uniform heating.[1][2]

Q3: What are common side products in the synthesis of 7-chloroquinoline, and how can they be minimized?

A3: In reactions such as the nitration of 7-chloroquinoline to produce 7-chloro-6-nitroquinoline, the formation of positional isomers like 7-chloro-5-nitroquinoline and 7-chloro-8-nitroquinoline is a common issue due to the competing directing effects of the chloro and nitro groups.[4] To minimize these impurities, it is critical to maintain strict temperature control, often using an ice bath, and to add the nitrating agent slowly.[4] In other syntheses, incomplete reactions can leave starting materials or intermediates in the final product, and high temperatures can lead to the formation of dark, tarry materials.[2] Careful monitoring of the reaction progress by TLC or LC-MS and optimization of temperature and reaction time are key to minimizing these side products.[2]

Q4: What are the best practices for purifying 7-chloroquinoline and its derivatives?

A4: Purification strategies depend on the specific compound and the impurities present. Recrystallization is a common and effective method for purifying solid products.[5] For instance, crude 7-chloro-6-nitroquinoline can be recrystallized from ethanol.[5] Column chromatography is another powerful technique for separating the desired product from side products and unreacted starting materials.[6] In cases where the product is an oil or difficult to crystallize, trituration with a non-polar solvent like hexane may induce crystallization.[2] For certain derivatives, such as 7-chloroquinoline-8-carboxylic acids, recrystallization from a water-miscible lower alcohol in the presence of a small amount of base can improve yield and purity.[7]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Product
Potential Cause Recommended Solutions
Incomplete Reaction - Increase the reaction temperature. For the Gould-Jacobs cyclization, temperatures of 250-300°C are often required.[1][2] Microwave heating can be particularly effective.[2][3] - Extend the reaction time, but monitor for product degradation.[2] - Ensure the use of fresh, high-quality reagents.[2] - For the Gould-Jacobs reaction, using a slight excess of the malonic ester derivative can be beneficial.[2]
Reagent Decomposition - If reagents are temperature-sensitive, ensure they are added slowly and with adequate cooling. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Sub-optimal Work-up - Ensure complete extraction of the product from the aqueous layer using an appropriate organic solvent.[5] - Optimize the purification method (e.g., recrystallization solvent, chromatography eluent) to minimize product loss.[5][6]
Problem 2: Formation of Tarry Materials or Dark Coloration
Potential Cause Recommended Solutions
Decomposition at High Temperatures - Optimize the reaction temperature and time to find a balance between the rate of reaction and the rate of degradation.[2] - Utilize a high-boiling point inert solvent to ensure even and controlled heating.[2]
Prolonged Heating - Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[2]
Problem 3: Product is a Viscous Oil or Difficult to Crystallize
Potential Cause Recommended Solutions
Presence of Impurities - Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization.[2]
Residual High-Boiling Solvent - Ensure the complete removal of high-boiling solvents like diphenyl ether or Dowtherm A under high vacuum.[2]
Inherent Properties of the Product - Attempt to induce crystallization by triturating the oil with a non-polar solvent such as hexane or petroleum ether.[2]

Quantitative Data for Reaction Conditions

Table 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline Derivatives
Parameter Conventional Heating Microwave Heating Reference
Condensation Temperature 100-130°CN/A[1][2]
Condensation Time 1-2 hoursN/A[1][2]
Cyclization Temperature ~250°C250-300°C[1][2]
Cyclization Time 30-60 minutes5-15 minutes[2][3]
Solvent Diphenyl ether or Dowtherm ANone (neat) or high-boiling solvent[1][2][3]
Table 2: Combes Synthesis of 2,4-dimethyl-7-chloroquinoline
Parameter Value Reference
Reactants m-Chloroaniline, Acetylacetone[8]
Catalyst Sulfuric acid, PPA, ZnCl₂, etc.[8]
Reaction Type Acid-catalyzed condensation and cyclization[8]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline

This protocol is a foundational step, and the resulting 4-hydroxyquinoline can be subsequently converted to 4,7-dichloroquinoline.[9][10]

Step 1: Condensation

  • In a round-bottom flask, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).[2]

  • Heat the mixture at 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

Step 2: Cyclization

  • To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether.[1][2]

  • Heat the mixture to approximately 250°C under a nitrogen atmosphere for 30-60 minutes.[2]

Step 3: Hydrolysis and Decarboxylation

  • Cool the reaction mixture and dilute it with hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.[1]

  • Suspend the collected solid in a 10-20% aqueous sodium hydroxide solution and heat to reflux for 2-4 hours to hydrolyze the ester.[1][9]

  • Cool the solution and carefully acidify it with hydrochloric acid to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.[1][10]

  • The carboxylic acid is then decarboxylated by heating in a high-boiling solvent like Dowtherm A to yield 7-chloro-4-quinolinol.[10]

Protocol 2: Combes Synthesis of 2,4-dimethyl-7-chloroquinoline
  • Combine m-chloroaniline and acetylacetone.[8]

  • Add an acid catalyst such as concentrated sulfuric acid.[8]

  • The mixture is heated to induce condensation to form an enamine intermediate, followed by cyclization and dehydration to yield the final quinoline product.[8][11]

Visualized Workflows and Logic

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation start 3-Chloroaniline + Diethyl ethoxymethylenemalonate heat1 Heat (100-120°C, 1-2h) start->heat1 intermediate1 Crude Anilidomethylenemalonate heat1->intermediate1 solvent Add High-Boiling Solvent (e.g., Diphenyl Ether) intermediate1->solvent heat2 Heat (~250°C, 30-60min) solvent->heat2 intermediate2 Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate heat2->intermediate2 hydrolysis Reflux with aq. NaOH intermediate2->hydrolysis acidification Acidify with HCl hydrolysis->acidification decarboxylation Heat in Dowtherm A acidification->decarboxylation product 4-Hydroxy-7-chloroquinoline decarboxylation->product

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Troubleshooting_Low_Yield problem Low or No Yield cause1 Incomplete Reaction? problem->cause1 Check Reaction Parameters cause2 Reagent Decomposition? problem->cause2 Check Reagent Stability cause3 Sub-optimal Work-up? problem->cause3 Check Post-Reaction Procedures solution1a Increase Temperature (e.g., 250-300°C for cyclization) cause1->solution1a Yes solution1b Extend Reaction Time (Monitor by TLC/LC-MS) cause1->solution1b Yes solution1c Use Fresh, High-Quality Reagents cause1->solution1c Yes solution2a Slow Reagent Addition with Cooling cause2->solution2a Yes solution2b Use Inert Atmosphere (N2 or Ar) cause2->solution2b Yes solution3a Ensure Complete Extraction cause3->solution3a Yes solution3b Optimize Purification Method cause3->solution3b Yes

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 7-Chloroquinoline-8-carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-chloroquinoline-8-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 7-chloroquinoline-8-carboxylic acid?

A1: Impurities in crude 7-chloroquinoline-8-carboxylic acid typically originate from the synthetic route, most commonly the oxidation of 7-chloro-8-methylquinoline. These impurities can include:

  • Unreacted Starting Material: Residual 7-chloro-8-methylquinoline.

  • Incomplete Oxidation Products: Intermediates such as 7-chloroquinoline-8-carbaldehyde.

  • Over-oxidation Products: By-products from excessive oxidation, which can lead to ring-opened species or other degradants.

  • Isomeric Impurities: Formation of other chloroquinoline isomers during the chlorination step of the starting material.[1]

  • By-products from Side Reactions: Impurities can arise from reactions on the quinoline ring system or the methyl group during chlorination and oxidation.[1]

Q2: What are the primary methods for purifying 7-chloroquinoline-8-carboxylic acids?

A2: The most common and effective purification techniques include:

  • Recrystallization: A widely used method for purifying solid compounds.

  • Acid-Base Extraction: An effective liquid-liquid extraction technique to separate the acidic product from neutral and basic impurities.

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used for high-purity isolation, especially at smaller scales.

Q3: How do I choose the best purification method for my sample?

A3: The choice of purification method depends on several factors, including the impurity profile, the desired final purity, the scale of the purification, and available resources. A comparative overview is provided in the table below.

Comparison of Purification Techniques

Technique Best For Removing Typical Purity Expected Yield Scalability Advantages Disadvantages
Recrystallization Insoluble impurities, and impurities with different solubility profiles.>98%70-95%ExcellentCost-effective, simple setup, highly scalable.Can have lower recovery; finding a suitable solvent can be time-consuming.
Acid-Base Extraction Neutral and basic impurities.Good for initial cleanup>90%GoodHigh capacity, good for removing non-acidic impurities.May not remove acidic impurities; requires use of acids and bases.
Reverse-Phase HPLC Closely related structural isomers and impurities with different polarities.>99%80-95% (preparative)LimitedHigh resolution and purity.Expensive, requires specialized equipment, limited sample loading.

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

  • Possible Cause: The solute is coming out of solution above its melting point, often because the solution is supersaturated or cooled too quickly. The boiling point of the solvent may also be too high.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional solvent.

    • Allow the solution to cool more slowly.

    • Consider using a lower-boiling point solvent or a mixed solvent system.

Problem: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, or nucleation is inhibited.

  • Solution:

    • If the solution is not saturated, evaporate some of the solvent to increase the concentration.

    • Induce nucleation by scratching the inside of the flask with a glass rod at the surface of the solution.

    • Add a seed crystal of the pure compound.

    • If the compound is too soluble in the chosen solvent, consider using a different solvent or a mixed-solvent system where the compound is less soluble.

Problem: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or product was lost during transfer and filtration.

  • Solution:

    • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

    • Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Acid-Base Extraction

Problem: Low yield after extraction and precipitation.

  • Possible Cause: Incomplete extraction into the aqueous basic phase, or incomplete precipitation upon acidification.

  • Solution:

    • Ensure the pH of the aqueous phase is sufficiently basic (pH > pKa + 2) to deprotonate the carboxylic acid. A pH of 9-10 is generally effective.

    • Perform multiple extractions with the basic solution to ensure complete transfer to the aqueous phase.

    • When acidifying to precipitate the product, ensure the pH is sufficiently acidic (pH < pKa - 2). A pH of 2-3 is typically recommended.

    • Cool the acidified solution in an ice bath to minimize the solubility of the carboxylic acid.

Problem: The product precipitates as an oil or sticky solid.

  • Possible Cause: The concentration of the product in the aqueous phase is too high upon acidification, or impurities are present.

  • Solution:

    • Dilute the aqueous solution before acidification.

    • Acidify slowly while stirring vigorously.

    • If an oil forms, try to extract the product with a clean organic solvent, then dry and evaporate the solvent. The resulting solid can then be recrystallized.

High-Performance Liquid Chromatography (HPLC)

Problem: Poor peak shape (tailing or fronting).

  • Possible Cause: Column overload, inappropriate mobile phase pH, or secondary interactions with the stationary phase.

  • Solution:

    • Reduce the amount of sample injected onto the column.

    • For an acidic compound like 7-chloroquinoline-8-carboxylic acid, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid.

    • Ensure the sample is fully dissolved in the mobile phase before injection.

Problem: Poor resolution between the product and impurities.

  • Possible Cause: The mobile phase composition or gradient is not optimized.

  • Solution:

    • Adjust the mobile phase composition. For reverse-phase HPLC, increasing the aqueous component will generally increase retention time and may improve separation.

    • Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.

    • Try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).

Experimental Protocols

Protocol 1: Recrystallization using a Mixed Solvent System

This protocol is a general guideline. The optimal solvent system and ratios should be determined experimentally.

  • Solvent Selection:

    • Choose a "good" solvent in which the compound is soluble at high temperatures.

    • Choose a "poor" solvent (anti-solvent) in which the compound is insoluble, but is miscible with the "good" solvent.

    • Common "good" solvents for quinoline carboxylic acids include ethanol, methanol, and acetone.

    • Common "poor" solvents include water and hexanes.

  • Procedure:

    • Dissolve the crude 7-chloroquinoline-8-carboxylic acid in a minimal amount of the hot "good" solvent.

    • While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of a cold mixture of the "good" and "poor" solvents.

    • Dry the crystals under vacuum.

Protocol 2: Patented Recrystallization to Prevent Esterification

This method is adapted from a patented process to minimize the formation of ester by-products when using alcoholic solvents.[1]

Parameter Value
Solvent 1-methoxy-2-propanol
Base 50% aqueous sodium hydroxide solution
Solvent to Crude Ratio 4:1 (v/w)
Base to Crude Ratio 1% of 50% NaOH solution by weight
Temperature 150 °C (in a closed vessel)
Cooling Time ~7 hours to 25 °C

Procedure:

  • Suspend 100 g of crude, moist 7-chloroquinoline-8-carboxylic acid in 400 mL of 1-methoxy-2-propanol in a vessel that can be sealed and pressurized.

  • Add 1 g of 50% aqueous sodium hydroxide solution.

  • Seal the vessel and heat to 150 °C. The pressure will rise to approximately 3.1 bar.

  • Hold at this temperature until all the solid has dissolved.

  • Allow the solution to cool slowly to 25 °C over approximately 7 hours.

  • Filter the crystallized product.

  • Wash the crystals with 100 mL of 1-methoxy-2-propanol.

  • Dry the purified product. This process can yield a purity of 97-98%.[1]

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 1 M sodium hydroxide (NaOH) solution.

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and collect the aqueous (bottom) layer.

    • Repeat the extraction of the organic layer with the basic solution two more times.

  • Backwash (Optional): Combine the aqueous extracts and wash with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise with stirring until the solution is acidic (pH ~2-3). The product will precipitate out.

  • Isolation:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold deionized water.

    • Dry the purified product under vacuum.

Protocol 4: Preparative Reverse-Phase HPLC

This is a starting point for method development. The gradient and other parameters may need to be optimized for your specific impurity profile.

Parameter Value
Column C18, 10 µm, 21.2 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% to 90% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength ~325 nm
Sample Preparation Dissolve crude material in a minimal amount of methanol or DMF.

Procedure:

  • Equilibrate the column with the initial mobile phase conditions.

  • Dissolve the crude sample and filter through a 0.45 µm filter.

  • Inject the sample onto the column.

  • Run the gradient and collect fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the organic solvent using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized to obtain the final solid product.

Visual Workflows

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold solvent filter->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: General workflow for purification by recrystallization.

Acid_Base_Extraction_Workflow cluster_extraction Extraction cluster_organic Organic Phase cluster_aqueous Aqueous Phase start Crude Product in Organic Solvent add_base Add aqueous base (e.g., NaHCO3) start->add_base separate Separate Layers add_base->separate organic_impurities Neutral & Basic Impurities separate->organic_impurities Organic Layer aqueous_product Deprotonated Product (Aqueous Salt) separate->aqueous_product Aqueous Layer acidify Acidify with HCl to precipitate aqueous_product->acidify filter_wash Filter and Wash acidify->filter_wash pure_product Pure Product filter_wash->pure_product

Caption: Workflow for purification by acid-base extraction.

HPLC_Purification_Workflow start Crude Sample prepare_sample Dissolve and Filter start->prepare_sample inject Inject onto preparative HPLC prepare_sample->inject collect_fractions Collect Fractions of Pure Product inject->collect_fractions combine_fractions Combine Pure Fractions collect_fractions->combine_fractions remove_solvent Remove Organic Solvent combine_fractions->remove_solvent lyophilize Lyophilize remove_solvent->lyophilize end Pure Product lyophilize->end

Caption: General workflow for purification by preparative HPLC.

References

Troubleshooting common issues in 7-chloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 7-chloroquinoline and its derivatives. The following information is designed to assist in optimizing reaction conditions, improving yields, and simplifying purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 7-chloroquinoline?

A1: The most prevalent methods for synthesizing the 7-chloroquinoline scaffold are the Gould-Jacobs reaction, the Doebner-Miller reaction, and nucleophilic aromatic substitution on 4,7-dichloroquinoline. Each method has its own advantages and is suited for different starting materials and desired substitution patterns.[1]

Q2: I'm experiencing a significantly low yield in my 7-chloroquinoline synthesis. What are the likely causes?

A2: Low yields in 7-chloroquinoline synthesis can arise from several factors, including incomplete reactions, the formation of side products, and issues with starting material purity.[2] Specific to the Gould-Jacobs reaction, incomplete cyclization is a common problem due to insufficient temperature.[1] For the Doebner-Miller synthesis, polymerization of the α,β-unsaturated carbonyl starting material is a frequent cause of low yields and tar formation.[3]

Q3: What are the typical impurities I might encounter, and how can they be removed?

A3: A common impurity is the formation of the undesired 5-chloroquinoline regioisomer.[1] The ratio of 7-chloro to 5-chloro isomers can be improved by modifying reaction conditions, such as using chloranil as an oxidant in a non-aqueous medium in the Doebner-Miller reaction.[1] Purification is typically achieved through recrystallization or column chromatography.[1]

Q4: Can microwave-assisted heating improve my synthesis?

A4: Yes, microwave-assisted heating can dramatically shorten reaction times and often improve yields, particularly for the high-temperature cyclization step in the Gould-Jacobs reaction.[1][4][5]

Troubleshooting Guides

Issue 1: Low Yield in Gould-Jacobs Reaction
Potential Cause Recommended Solution
Incomplete Cyclization The thermal intramolecular cyclization is often the most challenging step. Increase the reaction temperature. Microwave heating to 250-300°C can be very effective, but the reaction time must be optimized to prevent product degradation.[1] In conventional heating, use high-boiling solvents like diphenyl ether.[1]
Side Reactions/Degradation High temperatures can lead to the formation of tars and other byproducts.[6] Optimize the temperature and reaction time to find a balance between cyclization and degradation.[6]
Starting Material Purity Impurities in the aniline or diethyl ethoxymethylenemalonate can inhibit the reaction. Ensure the purity of starting materials before use.
Issue 2: Side Product Formation in Doebner-Miller Reaction
Potential Cause Recommended Solution
Formation of 5-Chloroquinoline Isomer The reaction conditions can influence the regioselectivity of the cyclization. An improved Doebner-Miller process using chloranil as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[1]
Tar/Polymer Formation The strong acidic conditions can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone.[3] Employing a biphasic solvent system can help sequester the carbonyl compound and reduce polymerization.[3] Slow, controlled addition of the aldehyde component with efficient stirring can also significantly improve yields.[1]
Issue 3: Difficulties in Purification
Potential Cause Recommended Solution
Co-eluting Impurities Isomers and other side products may have similar polarities, making separation by column chromatography difficult. Optimize the solvent system for chromatography to achieve better separation. Recrystallization from a suitable solvent may also be effective.
Product is an Oil or Fails to Crystallize The presence of residual high-boiling solvents or other impurities can prevent crystallization. Ensure the complete removal of high-boiling solvents under a high vacuum. Trituration with a non-polar solvent can sometimes induce crystallization.

Data Presentation

Table 1: Effect of Microwave Conditions on Gould-Jacobs Reaction Yield

This table summarizes the effect of temperature and reaction time on the yield of a model Gould-Jacobs reaction between aniline and diethyl ethoxymethylenemalonate (DEEM) using microwave irradiation.

EntryTemperature (°C)Time (min)Yield (%)
1250101
23001037
3250201
43002028
5300547

Data adapted from a study on microwave-assisted Gould-Jacobs reaction.[5]

Experimental Protocols

Detailed Methodology for Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline

This protocol is a multi-step synthesis that is foundational for producing various 7-chloroquinoline derivatives.

Step 1: Condensation of m-chloroaniline and Diethyl Ethoxymethylenemalonate (DEEM)

  • Combine m-chloroaniline (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 100-120°C for 1-2 hours. The evolution of ethanol can be monitored to gauge reaction progress.

  • The resulting intermediate anilinomethylenemalonate can be used directly in the next step.

Step 2: Thermal Cyclization

  • Add the intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically around 250°C) and maintain for 30-60 minutes to induce cyclization.

  • Cool the reaction mixture and dilute with a non-polar solvent like hexane or petroleum ether to precipitate the ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the carboxylate product in a 10-20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.

  • Cool the solution and carefully acidify with hydrochloric acid. The 4-hydroxy-7-chloroquinoline-3-carboxylic acid will precipitate.

  • Collect the solid by filtration and dry.

  • Heat the dried carboxylic acid above its melting point to induce decarboxylation, yielding 4-hydroxy-7-chloroquinoline.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed reagent_quality Check Starting Material Purity & Reagent Integrity start->reagent_quality reaction_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) reagent_quality->reaction_conditions incomplete_reaction Incomplete Reaction? reaction_conditions->incomplete_reaction workup_purification Evaluate Work-up & Purification Procedures solution3 Optimize extraction and chromatography conditions. Ensure complete solvent removal. workup_purification->solution3 side_reactions Significant Side Reactions? incomplete_reaction->side_reactions No solution1 Increase reaction time/temperature or use microwave heating incomplete_reaction->solution1 Yes purification_loss Product Loss During Purification? side_reactions->purification_loss No solution2 Modify reaction conditions to minimize side product formation (e.g., change oxidant, control reagent addition) side_reactions->solution2 Yes purification_loss->workup_purification Yes

Caption: A logical workflow for troubleshooting low yields in 7-chloroquinoline synthesis.

Gould-Jacobs Reaction Pathway

Gould_Jacobs_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis & Decarboxylation aniline m-Chloroaniline intermediate1 Anilinomethylenemalonate Intermediate aniline->intermediate1 deem Diethyl Ethoxymethylenemalonate deem->intermediate1 intermediate2 Ethyl 4-hydroxy-7-chloroquinoline- 3-carboxylate intermediate1->intermediate2 High Temperature intermediate3 4-Hydroxy-7-chloroquinoline- 3-carboxylic acid intermediate2->intermediate3 NaOH, H₂O, Heat final_product 4-Hydroxy-7-chloroquinoline intermediate3->final_product Heat, -CO₂

Caption: The reaction pathway of the Gould-Jacobs synthesis for 4-hydroxy-7-chloroquinoline.

Potential Signaling Pathway Inhibition by 7-Chloroquinoline Derivatives

Signaling_Pathway chloroquinoline 7-Chloroquinoline Derivative pi3k PI3K chloroquinoline->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for some 7-chloroquinoline derivatives.[7]

References

Technical Support Center: Improving 7-Chloroquinoline Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 7-chloroquinoline derivatization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing 7-chloroquinoline?

A1: The primary methods for derivatizing the 7-chloroquinoline scaffold include:

  • Nucleophilic Aromatic Substitution (SNAr): This is a widely used method, particularly for substitutions at the 4-position of 4,7-dichloroquinoline, where the chlorine at C4 is more reactive than at C7. This allows for the selective introduction of nucleophiles like amines.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: These are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. The two most common types for this application are:

    • Suzuki-Miyaura Coupling: This reaction couples the chloroquinoline with a boronic acid or ester to form a C-C bond.[2]

    • Buchwald-Hartwig Amination: This method is used to form a C-N bond by coupling the chloroquinoline with an amine.[3][4]

Q2: Why is the yield of my 7-chloroquinoline derivatization reaction consistently low?

A2: Low yields can stem from several factors, which are often specific to the reaction type. Common culprits include inactive catalysts, inappropriate choice of ligands or bases, suboptimal reaction temperature, or the presence of moisture and oxygen in the reaction setup.[5][6] For palladium-catalyzed reactions, the electron-withdrawing nature of the quinoline ring can make the oxidative addition step more challenging.[2]

Q3: How can I purify my 7-chloroquinoline derivative from unreacted starting materials and side products?

A3: Standard purification techniques are typically effective. These include:

  • Column Chromatography: Silica gel chromatography is a common method for separating the desired product from impurities.[1][7]

  • Recrystallization: This technique can be very effective for obtaining highly pure crystalline products.[1]

  • Acid-Base Extraction: For derivatives with basic nitrogen atoms, extraction with an acidic aqueous solution, followed by neutralization and back-extraction into an organic solvent, can be an effective purification step.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)

Problem: Low or no product formation.

Potential CauseRecommended Solution & Explanation
Insufficient Reactivity The C-Cl bond at the 7-position is less reactive than at the 4-position. Ensure your reaction conditions are suitable for the less reactive halide. Increasing the reaction temperature can often improve the reaction rate.[8]
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are generally effective as they can stabilize the charged intermediate (Meisenheimer complex).[8][9][10]
Weak Nucleophile If you are using a weak nucleophile, you may need more forcing conditions, such as higher temperatures or longer reaction times.
Base is too Weak A base is often required to deprotonate the nucleophile or neutralize the HCl generated. Ensure the base is strong enough for the specific nucleophile being used.[9]

Problem: Formation of side products.

Potential CauseRecommended Solution & Explanation
Reaction at Multiple Sites If your 7-chloroquinoline has other reactive sites, you may see a mixture of products. Consider using protecting groups if necessary.
Hydrolysis of Chloroquinoline The presence of water can lead to the formation of the corresponding hydroxyquinoline. Ensure you are using anhydrous solvents and reagents.
Over-reaction with Diamines When using a diamine, it's possible for the diamine to react with two molecules of 7-chloroquinoline. Using an excess of the diamine can help to favor the mono-substituted product.[8]
Suzuki-Miyaura Cross-Coupling

Problem: Low or no conversion of 7-chloroquinoline.

Potential CauseRecommended Solution & Explanation
Inactive Catalyst The Pd(0) active species may not be forming. Use a fresh batch of the palladium precursor and ligand. Ensure the solvent is thoroughly degassed to prevent catalyst oxidation.[2][5]
Inappropriate Ligand For coupling with aryl chlorides, standard ligands like PPh₃ may be ineffective. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands to facilitate oxidative addition.[2]
Insufficiently Strong Base The base is crucial for activating the boronic acid. For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2]
Low Reaction Temperature Aryl chlorides often require higher temperatures for efficient coupling compared to bromides or iodides. Gradually increase the reaction temperature.[2]

Problem: Significant formation of side products.

Potential CauseRecommended Solution & Explanation
Homocoupling of Boronic Acid This can be caused by the presence of oxygen. Rigorously degas all solvents and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[5]
Protodeborylation of Boronic Acid The C-B bond can be cleaved by acidic protons. Use anhydrous solvents and consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[5]
Hydrodehalogenation of 7-Chloroquinoline This side reaction can occur in the presence of a hydride source. Avoid using protic solvents like alcohols if this is observed.[2]
Buchwald-Hartwig Amination

Problem: Low yield of the desired amine.

Potential CauseRecommended Solution & Explanation
Catalyst Inhibition The nitrogen atoms in the quinoline ring can coordinate to the palladium catalyst and inhibit its activity. Using a higher catalyst loading or a more robust pre-catalyst may be necessary.
Poor Ligand Choice Ligand selection is critical. For electron-deficient heteroaryl chlorides, bulky and electron-rich phosphine ligands like Xantphos, BrettPhos, or BippyPhos are often effective.[3]
Incorrect Base A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used. Ensure the base is anhydrous and of high purity.[11]
Presence of Oxygen or Water Both oxygen and water can deactivate the catalyst. Use anhydrous, degassed solvents and maintain an inert atmosphere.[6]

Problem: Reaction stalls before completion.

Potential CauseRecommended Solution & Explanation
Catalyst Decomposition The catalyst may not be stable for extended periods at high temperatures. Consider using a lower temperature for a longer time or adding a second portion of the catalyst.
Product Inhibition The product amine can sometimes coordinate to the palladium center more strongly than the reactant amine, leading to catalyst inhibition. Try a different solvent to improve product solubility and minimize this effect.

Data Presentation

Table 1: Comparison of Conditions for Nucleophilic Aromatic Substitution on 4,7-Dichloroquinoline
NucleophileSolventTemperature (°C)TimeYield (%)Reference
1,3-DiaminopropaneNeatReflux2 h83[1]
Ethane-1,2-diamineNeat80 then 1301 h then 7 hNot specified[7]
N,N-Dimethyl-propane-1,3-diamineNeat1308 hNot specified[1][7]
3-Amino-1,2,4-triazoleEthanol (ultrasound)9030 min78-89[1]
Table 2: Selected Yields for Suzuki-Miyaura Coupling of Chloroquinolines
Chloroquinoline DerivativeBoronic AcidCatalyst / LigandBaseSolventTemperature (°C)Yield (%)
7-Chloro-6-nitroquinoline4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100High (not specified)
7-Chloro-6-nitroquinolinePhenylboronic acidPd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane/H₂O110Good (not specified)
3-Bromo-7-chloro-1-benzothiophenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃1,4-Dioxane/H₂O90Not specified

Note: Yields are highly substrate and condition dependent. This table provides illustrative examples.

Table 3: Ligand Effects on Buchwald-Hartwig Amination of a Heteroaryl Chloride
AmineLigandBaseSolventTemperature (°C)Conversion (%)
CarbazoleXPhosNaOtBuToluene110>99
DiphenylamineXPhosNaOtBuToluene110>99
CarbazoleTrixiePhosNaOtBuToluene11097
Carbazolet-BuBrettPhosNaOtBuToluene11097

Adapted from a study on a benzodifuran core, illustrating ligand performance.[12]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (Conventional Heating)
  • In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in a suitable solvent (e.g., ethanol or DMF), or use the neat amine if it is a liquid.[8][13]

  • Add the desired amine nucleophile (1.0-1.2 eq). If required, add a base (e.g., K₂CO₃, 1.5-2.0 eq).[9][13]

  • Heat the reaction mixture to the desired temperature (e.g., 80-130 °C) and stir vigorously.[8]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature. If the product precipitates, collect it by filtration.[13]

  • If the product does not precipitate, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane or ethyl acetate.

  • Wash the organic layer with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-chloroquinoline (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).[2]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., SPhos or XPhos) under a positive flow of inert gas.[2]

  • Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.[2]

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring for the specified time (typically 12-24 h).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature. Dilute with an organic solvent and water.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu) to a dry Schlenk tube.[1]

  • Add the 7-chloroquinoline (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.[1]

  • Seal the tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100-110 °C) for 12-24 h.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.[1]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow start Start: Select 7-Chloroquinoline and Coupling Partner prep Preparation: - Degas Solvents - Weigh Reagents - Use Inert Atmosphere start->prep 1 setup Reaction Setup: - Add Reagents to Flask - Add Catalyst/Ligand - Add Solvent prep->setup 2 reaction Reaction: - Heat to Desired Temp. - Stir Vigorously - Monitor by TLC/GC-MS setup->reaction 3 workup Work-up: - Quench Reaction - Extraction - Wash and Dry reaction->workup 4 purify Purification: - Column Chromatography or - Recrystallization workup->purify 5 end End: Characterized Derivative purify->end 6

Caption: A generalized experimental workflow for 7-chloroquinoline derivatization.

SNAr_Mechanism cluster_reactants Reactants cluster_products Products quinoline 7-Chloroquinoline intermediate Meisenheimer Complex (Resonance Stabilized Anion) quinoline->intermediate Nucleophilic Attack nucleophile Nucleophile (e.g., R-NH2) nucleophile->intermediate product 7-Substituted Quinoline intermediate->product Loss of Leaving Group (Restores Aromaticity) leaving_group Chloride Ion intermediate->leaving_group

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 7-chloroquinoline.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-Cl(L2) oa->pd2_complex + Ar-Cl tm Transmetalation pd2_complex->tm + Ar'-B(OR)2 (Base Activated) pd2_aryl Ar-Pd(II)-Ar'(L2) tm->pd2_aryl re Reductive Elimination pd2_aryl->re re->pd0 Ar-Ar' (Product) Buchwald_Hartwig_Cycle pd0 Pd(0)L oa Oxidative Addition pd0->oa pd2_complex Ar-Pd(II)-Cl(L) oa->pd2_complex + Ar-Cl amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination + HNR2, Base amido_complex Ar-Pd(II)-NR2(L) amine_coordination->amido_complex re Reductive Elimination amido_complex->re re->pd0 Ar-NR2 (Product)

References

Purification of 8-aminoquinoline derivatives using acid-base extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of 8-aminoquinoline derivatives using acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: Why are 8-aminoquinoline derivatives often challenging to purify?

8-aminoquinoline derivatives can present significant purification challenges due to their inherent chemical properties:

  • Basicity: The amino group at the 8-position makes these molecules basic. This can lead to strong interactions with acidic stationary phases like silica gel during column chromatography, resulting in poor separation, tailing peaks, and sometimes irreversible adsorption.[1]

  • Polarity: The presence of the amino group and other polar functional groups can make these compounds highly polar, often requiring complex mobile phase systems for effective chromatographic separation.[1]

  • Isomeric Impurities: Synthetic routes can produce mixtures of positional isomers that have very similar physical and chemical properties, making them difficult to separate by standard purification techniques.[1]

  • Instability: Some 8-aminoquinoline derivatives are sensitive to air, light, or acidic conditions, which can lead to degradation during the purification process. This is particularly true for derivatives with electron-donating groups.[1]

  • Chelating Properties: The 8-aminoquinoline scaffold is a known chelating agent for various metal ions. The formation of metal complexes can complicate purification.[1]

Q2: When is acid-base extraction a suitable purification method for 8-aminoquinoline derivatives?

Acid-base extraction is a highly effective method for separating basic 8-aminoquinoline derivatives from neutral or acidic impurities.[1] The principle of this technique relies on the differential solubility of the compound in its neutral and protonated (salt) forms. The basic 8-aminoquinoline is protonated by an aqueous acid, becoming a water-soluble salt and moving to the aqueous phase, while neutral and acidic impurities remain in the organic phase.

Q3: Can I use acid-base extraction to separate different 8-aminoquinoline derivatives from each other?

Generally, acid-base extraction is not suitable for separating a mixture of different 8-aminoquinoline derivatives, as their basicities are often very similar. This technique is most effective for separating the target basic compound from impurities with different acidity or basicity (i.e., neutral or acidic impurities). For separating mixtures of similar basic compounds, other techniques like high-performance liquid chromatography (HPLC) or fractional crystallization may be more effective.[1]

Troubleshooting Guide

Issue 1: Low or no product recovery after basification and re-extraction.

  • Potential Cause: Incomplete basification of the aqueous layer.

    • Troubleshooting Step: Ensure the aqueous solution is sufficiently basic. Check the pH with pH paper or a pH meter. Continue adding base until the solution is distinctly basic (pH > 10) to ensure the complete deprotonation of the 8-aminoquinoline derivative back to its neutral, organic-soluble form.

  • Potential Cause: The free base of the 8-aminoquinoline derivative is sparingly soluble in the chosen organic solvent.

    • Troubleshooting Step: Try a different organic solvent for the re-extraction. Dichloromethane (DCM) or ethyl acetate are common choices, but other solvents like chloroform or a mixture of solvents could be more effective depending on the specific derivative.[1] Perform multiple extractions (at least three) with the organic solvent to maximize recovery.[1][2]

  • Potential Cause: The product has precipitated out of the aqueous solution but is not being efficiently extracted.

    • Troubleshooting Step: If a solid precipitate is observed after basification, ensure it is fully redissolved in the organic layer. This may require vigorous shaking or the addition of more organic solvent. If the solid does not dissolve, it may be necessary to filter the precipitate, then extract the remaining aqueous solution. The filtered solid can then be dissolved in a suitable organic solvent.

Issue 2: An emulsion forms during the extraction process.

  • Potential Cause: Vigorous shaking of the separatory funnel.

    • Troubleshooting Step: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion has already formed, allow the funnel to stand for a period. Gentle swirling or tapping of the funnel can help to break the emulsion.

  • Potential Cause: High concentration of the crude product.

    • Troubleshooting Step: Dilute the organic layer with more solvent before the extraction.

  • Potential Cause: The presence of particulate matter.

    • Troubleshooting Step: To break a persistent emulsion, you can add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion. Filtering the entire mixture through a pad of Celite may also be effective.

Issue 3: The final product is not pure.

  • Potential Cause: Incomplete extraction of the basic product into the aqueous acid.

    • Troubleshooting Step: Repeat the acidic extraction of the initial organic layer at least two to three times with fresh aqueous acid to ensure all the basic 8-aminoquinoline derivative has been transferred to the aqueous phase.[1][2]

  • Potential Cause: Co-extraction of amphoteric impurities.

    • Troubleshooting Step: If impurities with both acidic and basic properties are present, a more complex extraction strategy may be needed, potentially involving sequential extractions at different pH values.

  • Potential Cause: The neutral impurity is slightly soluble in the aqueous phase.

    • Troubleshooting Step: After the initial acidic extraction, the combined aqueous layers containing the protonated product can be washed with a fresh portion of organic solvent to remove any residual neutral impurities before proceeding to basification.

Quantitative Data

The physicochemical properties of 8-aminoquinoline derivatives are crucial for designing an effective purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Predicted/Experimental)Solubility
8-AminoquinolineC₉H₈N₂144.17[1]3.99 (experimental)[1][3][4]Slightly soluble in water; soluble in ethanol, DMSO.[1][5] Higher solubility in acidic conditions.[5]
8-Amino-6-methoxyquinolineC₁₀H₁₀N₂O174.20[1]3.49 (predicted)[1]Slightly soluble in DMSO and methanol.[1]
5,6-Dihydroxy-8-aminoquinolineC₉H₈N₂O₂176.17Not availablePredicted to have moderate to good solubility in polar aprotic solvents like DMSO and DMF, and limited but pH-dependent solubility in aqueous solutions.[6]

Experimental Protocols

Protocol: Purification of an 8-Aminoquinoline Derivative by Acid-Base Extraction

This protocol is designed for the separation of a basic 8-aminoquinoline derivative from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The volume should be sufficient to fully dissolve the material.[1]

  • Acidic Extraction: a. Transfer the organic solution to a separatory funnel. b. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). c. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.[1] d. Allow the layers to separate. The protonated 8-aminoquinoline derivative will move into the aqueous layer.[1] e. Drain the lower aqueous layer into a clean flask. f. Repeat the extraction of the organic layer with fresh dilute acid two more times to ensure the complete transfer of the basic product.[1] The organic layer now contains neutral and acidic impurities and can be set aside.

  • Basification and Re-extraction: a. Combine all the aqueous extracts in a flask and cool the solution in an ice bath. b. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (confirm with pH paper). The 8-aminoquinoline derivative will precipitate out as the free base.[1] c. Transfer the basified aqueous solution back to a separatory funnel. d. Extract the now neutral product back into an organic solvent (e.g., DCM or ethyl acetate) by performing at least three successive extractions.[1]

  • Drying and Concentration: a. Combine the organic extracts from the re-extraction. b. Dry the combined organic layers over an anhydrous drying agent, such as sodium sulfate or magnesium sulfate. c. Filter off the drying agent. d. Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified 8-aminoquinoline derivative.

Mandatory Visualizations

G cluster_workflow Acid-Base Extraction Workflow for 8-Aminoquinoline Derivatives start Crude Mixture (8-AQ Derivative + Impurities) in Organic Solvent sep_funnel1 Separatory Funnel Add 1M HCl (aq) start->sep_funnel1 organic_layer1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Protonated 8-AQ Derivative) sep_funnel1->aqueous_layer1 Separate sep_funnel2 Separatory Funnel Add 1M NaOH (aq) aqueous_layer1->sep_funnel2 aqueous_layer2 Aqueous Layer (Salts) sep_funnel2->aqueous_layer2 Separate organic_layer2 Organic Layer (Purified 8-AQ Derivative) sep_funnel2->organic_layer2 Separate + Extract with Organic Solvent end Pure 8-AQ Derivative organic_layer2->end Dry & Concentrate

Caption: Workflow of acid-base extraction for 8-aminoquinoline purification.

G cluster_troubleshooting Troubleshooting Purification of 8-Aminoquinoline Derivatives start Purification Issue Encountered low_yield Low Yield After Extraction? start->low_yield emulsion Emulsion Formed? start->emulsion impure Product Impure? start->impure low_yield->emulsion No sol_low_yield Check pH during basification. Increase number of extractions. Try a different organic solvent. low_yield->sol_low_yield Yes emulsion->impure No sol_emulsion Add brine (sat. NaCl). Allow to stand. Gently swirl instead of shaking. emulsion->sol_emulsion Yes sol_impure Increase number of acidic extractions. Wash aqueous layer with fresh organic solvent before basification. impure->sol_impure Yes end Problem Resolved sol_low_yield->end sol_emulsion->end sol_impure->end

Caption: Decision tree for troubleshooting acid-base extraction issues.

References

Technical Support Center: Column Chromatography Protocols for Purifying 8-Aminoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 8-aminoquinoline derivatives via column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are 8-aminoquinoline derivatives often challenging to purify by column chromatography?

8-aminoquinoline derivatives can present significant purification challenges due to their inherent chemical properties:

  • Basicity: The presence of the amino group at the 8-position, and potentially other nitrogen-containing substituents, makes these molecules basic. This can lead to strong interactions with the acidic silanol groups on the surface of silica gel, a common stationary phase. These interactions can cause poor separation, tailing peaks, and in some cases, irreversible adsorption of the compound to the column.[1]

  • Polarity: The amino group and other polar functional groups can make these compounds highly polar. This necessitates the use of highly polar and sometimes complex mobile phase systems to achieve elution from the column.[1]

  • Instability: Some 8-aminoquinoline derivatives can be sensitive to air, light, or acidic conditions, which can lead to degradation during the purification process.[1] Derivatives with electron-donating groups are particularly susceptible to oxidation.[1]

  • Chelating Properties: The 8-aminoquinoline scaffold is a known chelating agent for various metal ions. If metal ion contaminants are present in solvents or on glassware, they can form complexes with the product, complicating the purification process.[1]

  • Isomeric Impurities: The synthesis of substituted quinolines can sometimes result in mixtures of positional isomers. These isomers often have very similar physical and chemical properties, making them difficult to separate using standard purification techniques.[1]

Q2: My 8-aminoquinoline derivative is streaking on the TLC plate and I expect it will tail on the column. What can I do?

Streaking or tailing is a common issue when purifying basic compounds like 8-aminoquinolines on silica gel. This is due to the strong interaction between the basic amino group and the acidic silica surface. To address this, you can add a basic modifier to your mobile phase. A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[1] The TEA will compete with your compound for the acidic sites on the silica, leading to sharper spots on the TLC and better peak shapes during column chromatography.

Q3: My 8-aminoquinoline derivative is not moving from the baseline on the TLC plate, even with a very polar solvent system. What are my options?

If your compound is too polar to elute from a silica gel column, you have a few options:

  • Switch to a different stationary phase: Consider using a more polar stationary phase, such as alumina (neutral or basic), or a bonded-phase silica gel, like an amine-functionalized column.[1]

  • Reversed-phase chromatography: In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is often a good choice for very polar compounds that are difficult to purify by normal-phase chromatography.

  • Acid-Base Extraction: This classical technique can be very effective for separating basic 8-aminoquinolines from neutral or acidic impurities.[1] The process involves dissolving the crude mixture in an organic solvent and extracting the basic compound into an aqueous acid solution. The aqueous layer is then basified, and the purified compound is extracted back into an organic solvent.[1]

Q4: I am concerned that my 8-aminoquinoline derivative is decomposing on the silica gel column. How can I confirm this and what can I do to prevent it?

To check for decomposition on silica gel, you can run a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If your compound is stable, you should see a single spot. If it is decomposing, you will see a diagonal line of spots.

To prevent decomposition on the column:

  • Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base before packing the column.

  • Use an alternative stationary phase: As mentioned before, alumina or a bonded-phase silica can be less harsh than silica gel.

  • Work quickly and at a lower temperature: Minimizing the time your compound spends on the column can reduce degradation. Running the column in a cold room may also help.

  • Protect from light and air: If your compound is light or air-sensitive, protect your column from light by wrapping it in aluminum foil and consider running the chromatography under an inert atmosphere (e.g., nitrogen or argon).[1]

Troubleshooting Guide

This guide provides systematic approaches to address specific problems you may encounter during the purification of 8-aminoquinoline derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Compound will not elute from the column - Compound is too polar for the mobile phase.- Strong interaction with the silica gel.- Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).[1]- Add 0.1-1% triethylamine to the mobile phase.[1]- Switch to a neutral or basic alumina column.[1]- Consider using reversed-phase chromatography.
Peak tailing or streaking - Strong interaction between the basic compound and acidic silica gel.- Add 0.1-1% triethylamine or another basic modifier to the mobile phase.[1]
Poor separation of isomers - Isomers have very similar polarities.- Optimize the mobile phase composition through extensive TLC analysis.- Consider using high-performance liquid chromatography (HPLC) for better resolution.- Attempt fractional recrystallization.[1]
Product degradation on the column - Compound is sensitive to the acidic nature of silica gel.- Compound is sensitive to air or light.- Use a less acidic stationary phase like neutral alumina.[1]- Add a basic modifier to the mobile phase.- Purify at a lower temperature.- Protect the column from light and run under an inert atmosphere.[1]
Low recovery of the product - Irreversible adsorption to the silica gel.- Product is too volatile and is lost during solvent removal.- Use a basic modifier in the mobile phase to improve elution.- Be cautious during solvent evaporation; use a lower temperature and avoid prolonged exposure to high vacuum.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel with a Basic Modifier

This protocol is a general guideline for the purification of a basic 8-aminoquinoline derivative using silica gel chromatography with triethylamine (TEA) as a modifier.

1. Mobile Phase Selection:

  • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

  • If tailing is observed on the TLC plate, add 0.1-1% (v/v) of TEA to the solvent mixture and re-run the TLC.

  • Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into a chromatography column and allow it to pack uniformly under gravity or with gentle pressure, ensuring a crack-free stationary phase.[1]

3. Sample Loading:

  • Dissolve the crude 8-aminoquinoline derivative in a minimal amount of the mobile phase or a suitable volatile solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading". Dissolve the crude material in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.[2]

4. Elution and Fraction Collection:

  • Begin eluting the column with the prepared mobile phase.

  • Collect fractions in test tubes and monitor the elution of the product by TLC.[1]

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene may be necessary to completely remove residual triethylamine.[1]

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating basic 8-aminoquinoline derivatives from neutral or acidic impurities.[1]

1. Dissolution:

  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

2. Acidic Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently. The protonated 8-aminoquinoline derivative will move into the aqueous layer.

  • Separate the layers and collect the aqueous layer. Repeat the extraction of the organic layer two more times with fresh acid solution.[1]

3. Basification and Re-extraction:

  • Combine all the aqueous extracts and cool the solution in an ice bath.

  • Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The 8-aminoquinoline derivative will precipitate as the free base.

  • Extract the product back into an organic solvent (e.g., DCM or ethyl acetate) by performing three successive extractions.[1]

4. Drying and Concentration:

  • Combine the organic extracts from the re-extraction.

  • Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified 8-aminoquinoline derivative.

Visualizations

experimental_workflow cluster_prep Preparation cluster_column_chrom Column Chromatography cluster_analysis_iso Analysis & Isolation crude_sample Crude 8-Aminoquinoline tlc_analysis TLC Analysis to Determine Mobile Phase crude_sample->tlc_analysis pack_column Pack Column with Silica Gel tlc_analysis->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute Column with Mobile Phase (+/- TEA) load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_fractions TLC Analysis of Fractions collect_fractions->tlc_fractions combine_pure Combine Pure Fractions tlc_fractions->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure 8-Aminoquinoline evaporate_solvent->pure_product troubleshooting_tree start Purification Problem q1 Compound streaking/tailing? start->q1 a1_yes Add 0.1-1% Triethylamine to Mobile Phase q1->a1_yes Yes q2 Compound not eluting? q1->q2 No a1_yes->q2 a2_yes_1 Increase Mobile Phase Polarity q2->a2_yes_1 Yes q3 Poor isomer separation? q2->q3 No a2_yes_2 Switch to Alumina or Reversed-Phase a2_yes_1->a2_yes_2 end Successful Purification a2_yes_2->end a3_yes Optimize Mobile Phase or use HPLC q3->a3_yes Yes q4 Compound degrading? q3->q4 No a3_yes->end a4_yes Use Alumina, low temp, &/or inert atmosphere q4->a4_yes Yes q4->end No a4_yes->end

References

Addressing poor regioselectivity in Friedländer and Gould-Jacobs synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting common issues in Friedländer and Gould-Jacobs quinoline syntheses. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to poor regioselectivity in these critical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor regioselectivity in the Friedländer synthesis?

A1: Poor regioselectivity in the Friedländer synthesis typically arises when using an unsymmetrical ketone, which possesses two different enolizable α-positions. This allows for condensation to occur on either side of the carbonyl group, leading to a mixture of constitutional isomers.[1] The outcome of the reaction is influenced by a combination of steric and electronic factors, as well as the reaction conditions employed.

Q2: How do steric and electronic effects influence the regiochemical outcome?

A2: Both steric hindrance and the electronic nature of substituents play a crucial role in directing the cyclization.

  • Steric Hindrance: Bulky substituents on the unsymmetrical ketone or the 2-aminoaryl aldehyde/ketone can block the approach of the reacting molecules, favoring the formation of the less sterically hindered product.[2][3][4]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the acidity of the α-protons of the ketone and the nucleophilicity of the enamine intermediate, thereby directing the reaction to a specific position.

Q3: What factors control regioselectivity in the Gould-Jacobs reaction?

A3: In the Gould-Jacobs synthesis, regioselectivity becomes a concern when using a substituted aniline. The cyclization step can occur at two different ortho positions on the aniline ring. The regiochemical outcome is primarily governed by the electronic properties of the substituents on the aniline. Generally, the Gould-Jacobs reaction is most effective for anilines that have electron-donating groups at the meta-position, which directs the cyclization to the less hindered ortho-position.[5]

Q4: Can the choice of catalyst influence regioselectivity in the Friedländer synthesis?

A4: Absolutely. The catalyst can have a significant impact on the regioselectivity of the Friedländer synthesis. For instance, while some catalysts may yield a mixture of 2,3-dialkyl substituted products, certain cyclic secondary amine catalysts, such as pyrrolidine derivatives, have been shown to provide high regioselectivity for the 2-alkyl substituted product.[6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedländer Synthesis with Unsymmetrical Ketones

Symptom: Formation of a mixture of quinoline regioisomers, leading to difficult purification and reduced yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Steric and Electronic Factors Modify the substituents on the starting materials if possible. For example, introducing a bulkier group can favor the formation of the less sterically hindered isomer.
Inappropriate Catalyst Employ a catalyst known to promote regioselectivity. For the synthesis of 2-substituted quinolines, cyclic secondary amine catalysts like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) have shown high efficiency.[6][7]
Suboptimal Reaction Conditions Systematically vary the reaction temperature and solvent. In some amine-catalyzed reactions, higher temperatures and the slow addition of the methyl ketone substrate can improve regioselectivity.[8][9]
Alternative Reagents Consider introducing a phosphoryl group on the α-carbon of the ketone to direct the reaction.[10]
Issue 2: Undesired Regioisomer Formation in Gould-Jacobs Synthesis with Substituted Anilines

Symptom: The major product is the undesired constitutional isomer due to cyclization at the wrong ortho-position of the aniline ring.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Electronic Effects of Substituents The Gould-Jacobs reaction is most effective with anilines bearing electron-donating groups at the meta-position. If possible, choose a starting material with this substitution pattern to favor cyclization at the desired position.[5]
Reaction Temperature The high temperatures required for the thermal cyclization can sometimes lead to a loss of selectivity. While high heat is necessary, careful control and optimization of the temperature may help.[11]
Modern Synthesis Techniques Consider using microwave-assisted synthesis. This method can offer shorter reaction times and, in some cases, improved yields and selectivity.[11]

Quantitative Data on Regioselectivity

Table 1: Effect of Amine Catalysts on Regioselectivity in the Friedländer Synthesis of 2-Substituted Naphthyridines [9]

CatalystRegioisomeric Ratio (2-substituted : 2,3-disubstituted)
Pyrrolidine90:10
Piperidine88:12
TABO96:4
DBU29:71
No Catalyst70:30

Reaction conditions: 2-amino-3-pyridinecarboxaldehyde and 2-butanone.

Experimental Protocols

Protocol 1: Highly Regioselective Friedländer Synthesis of 2-Substituted Quinolines using an Amine Catalyst

This protocol is adapted from a study demonstrating high regioselectivity using the bicyclic pyrrolidine derivative, TABO.[6][7]

Materials:

  • o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)

  • Unmodified methyl ketone (e.g., acetone)

  • TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane)

  • Toluene

Procedure:

  • To a solution of the o-aminoaromatic aldehyde (1.0 equiv) in toluene, add the amine catalyst TABO (0.1 equiv).

  • Heat the mixture to the desired temperature (e.g., 110 °C).

  • Slowly add the methyl ketone (1.5 equiv) to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 2-substituted quinoline.

Protocol 2: General Procedure for the Gould-Jacobs Reaction

This protocol outlines the classical approach to the Gould-Jacobs synthesis.[12]

Materials:

  • Aniline or substituted aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., diphenyl ether)

  • Sodium hydroxide (for hydrolysis)

  • Hydrochloric acid (for acidification and decarboxylation)

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.0-1.2 equiv). Heat the mixture at 100-130 °C for 1-2 hours. Remove the ethanol byproduct under reduced pressure.

  • Thermal Cyclization: To the resulting anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the solution to reflux (approximately 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like hexane to aid precipitation. Filter the solid product and wash with the non-polar solvent.

  • Hydrolysis (Optional): Suspend the product in a 10% aqueous solution of sodium hydroxide and reflux for 1-2 hours.

  • Decarboxylation (Optional): Cool the hydrolyzed mixture and acidify with concentrated hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid. Heat the carboxylic acid derivative to induce decarboxylation to the 4-hydroxyquinoline.

Visualizations

Friedländer Synthesis: Factors Influencing Regioselectivity

Friedlander_Regioselectivity cluster_reactants Reactants cluster_intermediates Reaction Pathways cluster_products Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enolate A (Less Hindered) Enolate A (Less Hindered) Enolate B (More Hindered) Enolate B (More Hindered) Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Enolate A (Less Hindered) Steric Control Unsymmetrical Ketone->Enolate B (More Hindered) Electronic Control Product A (Major) Product A (Major) Enolate A (Less Hindered)->Product A (Major) Product B (Minor) Product B (Minor) Enolate B (More Hindered)->Product B (Minor)

Caption: Factors influencing regioselectivity in the Friedländer synthesis.

Gould-Jacobs Synthesis: Decision Workflow for Optimizing Regioselectivity

Gould_Jacobs_Workflow start Start: Poor Regioselectivity in Gould-Jacobs check_substituent Analyze Aniline Substituent start->check_substituent edg Electron-Donating Group (EDG) at meta-position? check_substituent->edg proceed Proceed with Reaction edg->proceed Yes modify Modify Aniline Substrate (if possible) edg->modify No optimize Optimize Reaction Conditions (Temperature, Time) proceed->optimize modify->optimize mw_synthesis Consider Microwave Synthesis optimize->mw_synthesis end End: Improved Regioselectivity mw_synthesis->end

Caption: Troubleshooting workflow for poor regioselectivity in the Gould-Jacobs synthesis.

References

Technical Support Center: Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing your experimental outcomes. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive data on catalyst performance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in quinoline synthesis?

A1: Catalysts for quinoline synthesis can be broadly categorized into Brønsted acids, Lewis acids, and, more recently, various nanocatalysts.[1][2]

  • Brønsted Acids: These are proton donors and are commonly used in classical methods like the Skraup and Doebner-von Miller syntheses.[3] Examples include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl).[1][4]

  • Lewis Acids: These are electron-pair acceptors and are frequently employed in the Friedländer and Combes syntheses.[3] Common Lewis acids include zinc chloride (ZnCl₂), tin tetrachloride (SnCl₄), and indium(III) triflate (In(OTf)₃).[4][5][6]

  • Nanocatalysts: This emerging class of catalysts offers advantages like high efficiency, mild reaction conditions, and reusability.[2] Examples include magnetic nanoparticles (e.g., Fe₃O₄-based catalysts) and metal-organic frameworks (MOFs).[7][8]

Q2: How do I choose between a Brønsted acid and a Lewis acid catalyst?

A2: The choice depends on the specific quinoline synthesis method and the substrates involved. Brønsted acids are effective at protonating carbonyl groups and facilitating dehydration steps, which is crucial in reactions like the Skraup synthesis.[9] Lewis acids excel at activating carbonyl groups towards nucleophilic attack, making them highly effective for the condensation steps in the Friedländer synthesis.[1][8] Some reactions can be catalyzed by both, and the optimal choice may need to be determined experimentally.[1]

Q3: My reaction is giving a very low yield. What are the first catalytic parameters I should investigate?

A3: Low yields in quinoline synthesis can often be traced back to the catalyst.[10] Key factors to investigate include:

  • Catalyst Choice: Ensure the catalyst is appropriate for your specific reaction (e.g., strong acid for Skraup, Lewis acid for Friedländer).[4][10]

  • Catalyst Loading: Using too little catalyst may result in an incomplete reaction, while too much can sometimes promote side reactions. Optimization of the catalyst amount is crucial.

  • Reaction Temperature: The optimal temperature is highly dependent on the catalyst's activity. Some modern catalysts can facilitate reactions at lower temperatures, reducing byproduct formation.[10]

Q4: What are the advantages of using nanocatalysts in quinoline synthesis?

A4: Nanocatalysts offer several benefits over traditional homogeneous catalysts, including:

  • High Activity and Selectivity: Their large surface area often leads to higher reaction rates and better selectivity.

  • Mild Reaction Conditions: Many nanocatalyst-mediated reactions can be carried out at lower temperatures and shorter reaction times.[11]

  • Reusability: A significant advantage is the ease of recovery (especially for magnetic nanocatalysts) and reuse over multiple cycles without significant loss of activity.[7][11]

  • Environmental Benefits: They often allow for the use of greener solvents or even solvent-free conditions.[2]

Troubleshooting Guides

Issue 1: Low Yield and Tar Formation in Skraup Synthesis

Question: My Skraup synthesis is producing a lot of tar and a very low yield of my desired quinoline. How can I improve this?

Answer: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions.[12][13] Here are some troubleshooting steps focusing on the catalytic and reaction environment:

  • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is critical to control the reaction's vigor.[13] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly.[13] Boric acid can also be used for this purpose.[9]

  • Controlled Acid Addition: Ensure that concentrated sulfuric acid is added slowly and with efficient cooling to prevent localized overheating which leads to polymerization and charring.[10]

  • Gradual Heating: Begin heating the reaction mixture gently. Once the reaction starts, the exothermic nature of the reaction should sustain it. Reapply heat only after the initial exotherm subsides.[13]

  • Alternative Catalytic Systems: Consider modern modifications, such as using Brønsted-acidic ionic liquids which can replace sulfuric acid and may eliminate the need for an external oxidant, leading to a cleaner reaction.[14]

Issue 2: Polymerization of Carbonyl Compound in Doebner-von Miller Synthesis

Question: My Doebner-von Miller reaction is resulting in a large amount of polymeric material and a low yield of the quinoline. How can I prevent this?

Answer: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is the most common side reaction in the Doebner-von Miller synthesis.[15][16] To mitigate this:

  • Optimize Acid Catalyst: While a strong acid is needed, excessively harsh conditions can accelerate polymerization.[16] Experiment with different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) or milder Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between the desired reaction rate and side product formation.[16]

  • Employ a Biphasic Solvent System: A highly effective strategy is to use a two-phase reaction medium. By sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene), its self-polymerization in the acidic aqueous phase can be significantly reduced.[15][16]

  • Slow Reagent Addition: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline helps to maintain a low concentration of this reactive species, thus favoring the desired reaction over polymerization.[15]

Issue 3: Poor Regioselectivity in Friedländer and Combes Syntheses

Question: I am getting a mixture of regioisomers in my Friedländer/Combes synthesis using an unsymmetrical ketone/β-diketone. How can I control the regioselectivity?

Answer: Regioselectivity is a common challenge when using unsymmetrical substrates in these syntheses.[17][18] The outcome is influenced by a delicate balance of steric and electronic effects, which can be manipulated through catalyst choice and reaction conditions.

  • Catalyst Selection:

    • Friedländer Synthesis: The choice of catalyst can direct the cyclization. Using specific amine catalysts or ionic liquids has been shown to favor the formation of one regioisomer over the other.[17] Lewis acids can also influence the outcome.[5]

    • Combes Synthesis: While traditionally catalyzed by strong acids like H₂SO₄, using a polyphosphoric ester (PPE) catalyst can be more effective and may alter the regiochemical outcome.[18]

  • Substrate Modification:

    • Friedländer Synthesis: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to a specific position.[17]

  • Reaction Conditions:

    • Carefully optimizing the reaction temperature and solvent can influence which reaction pathway is favored, thereby affecting the regiochemical outcome.[19] Steric effects of substituents on the aniline or the diketone play a significant role in the rate-determining step of the Combes synthesis.[18]

Catalyst Performance Data

The selection of an appropriate catalyst system is critical for optimizing reaction efficiency. The following tables summarize the performance of various catalysts in quinoline synthesis, with a focus on modern and highly efficient systems.

Table 1: Performance of Nanocatalysts in Friedländer Quinoline Synthesis

CatalystSubstratesCatalyst LoadingTemperature (°C)TimeYield (%)Reusability (Cycles)Reference
Fe₃O₄@urea/HITh-SO₃H MNPs2-Aminoaryl ketones, 1,3-dicarbonyls10 mg8020-35 min80-896[11]
Fe₃O₄-IL-HSO₄2-Aminoaryl ketones, 1,3-dicarbonyls20 mg9015-60 min85-966[11]
Fe₃O₄@SiO₂-based2-Aminoaryl ketones, α-methylene ketones0.07 mg602 h68-964[11]
CuFe₂O₄ NPs2-Aminoaryl ketones, cyclic ketones5 mol %80-Good5[2]
IRMOF-3/PSTA/CuAnilines, benzaldehydes, phenylacetylene10 mg80-85-96-[2]

Table 2: Comparison of Brønsted and Lewis Acid Catalysts in Friedländer Synthesis

CatalystSubstratesCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
p-Toluenesulfonic acid2-Aminoaryl ketones, β-ketoesters/ketones---Moderate to Excellent[1]
Magnesium chloride (MgCl₂·6H₂O)2-Aminoaryl ketones, β-ketoesters/ketones---97.3 (scale-up)[1]
Cupric nitrate (Cu(NO₃)₂·3H₂O)2-Aminoaryl ketones, β-ketoesters/ketones---Moderate to Excellent[1]
Indium(III) triflate (In(OTf)₃)2-Aminoaryl ketones, various carbonyls---75-92[5]
Chitosan-SO₃H2-Aminoaryl ketones, various carbonyls-RefluxShortVery Good[20]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is a classical method with modifications to control its exothermic nature.

Materials:

  • Aniline derivative

  • Anhydrous glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate (FeSO₄) (moderator)

  • Nitrobenzene (oxidizing agent)

Procedure:

  • In a large, robust reaction vessel equipped with a reflux condenser and a mechanical stirrer, combine the aniline derivative and ferrous sulfate.

  • Add anhydrous glycerol and stir to create a homogeneous mixture.

  • While stirring vigorously and cooling the flask in an ice bath, slowly and carefully add concentrated sulfuric acid through the condenser. Maintain a controlled internal temperature.

  • Slowly add nitrobenzene to the mixture.

  • Gently heat the mixture to initiate the reaction. Once the reaction begins (indicated by boiling), remove the heat source. The exotherm should sustain the reaction.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for several hours.

  • After cooling, carefully pour the viscous reaction mixture into a large volume of water.

  • Make the solution strongly basic with a concentrated sodium hydroxide solution to neutralize the acid and liberate the quinoline base.

  • The crude quinoline is typically purified by steam distillation to separate it from non-volatile tar.[10] The distillate is then extracted with an organic solvent, dried, and distilled under reduced pressure.

Protocol 2: Nanocatalyst-Mediated Friedländer Synthesis (General Procedure)

This protocol outlines a general, environmentally friendly approach using a reusable nanocatalyst.

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Reusable nanocatalyst (e.g., magnetic Fe₃O₄-based catalyst) (10-20 mg)

  • Ethanol (if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.

  • If the reaction is not solvent-free, add a suitable solvent like ethanol.

  • Stir the reaction mixture at the optimized temperature (e.g., 60-90 °C) for the required time (e.g., 15 min to 2 hours).[11]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if the catalyst is magnetic, it can be easily separated using an external magnet. Otherwise, the catalyst can be removed by filtration.

  • If a solvent was used, remove it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired quinoline derivative.

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.

Visualizations

Catalyst_Selection_Workflow start Define Target Quinoline & Synthesis Method catalyst_type Select Catalyst Type start->catalyst_type optimization Optimize Conditions catalyst_type->optimization Initial Choice: - Brønsted Acid - Lewis Acid - Nanocatalyst troubleshooting Troubleshoot Issues troubleshooting->catalyst_type Low Yield / Side Products (Re-evaluate Catalyst) troubleshooting->optimization Minor Issues (Adjust Loading/Temp) optimization->troubleshooting Run Initial Experiment protocol Finalize Protocol optimization->protocol Successful Outcome product Desired Quinoline Product protocol->product

Caption: A logical workflow for catalyst selection and optimization in quinoline synthesis.

Friedlander_Troubleshooting start Low Yield in Friedländer Synthesis cause1 Inappropriate Catalyst? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Side Reactions (e.g., Aldol Condensation)? start->cause3 solution1 Switch between Acid/Base Catalyst (e.g., p-TsOH vs. KOH) cause1->solution1 solution2 Screen Lewis Acids (e.g., ZnCl₂, In(OTf)₃) cause1->solution2 solution3 Adjust Temperature (Increase or Decrease) cause2->solution3 solution4 Change Catalyst Type (e.g., to Nanocatalyst for milder conditions) cause2->solution4 solution5 Use Imine Analogue of o-Aniline to avoid basic conditions cause3->solution5

Caption: Troubleshooting guide for low yield in the Friedländer quinoline synthesis.

References

Solvent effects on the yield of 7-chloroquinoline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-chloroquinoline and its derivatives. The content focuses on the common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions at the C4 position of the quinoline ring, with a particular emphasis on the impact of solvent choice on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction type for functionalizing 7-chloroquinoline, and why?

The most prevalent reaction is the nucleophilic aromatic substitution (SNAr) at the C4 position. The chlorine atom at C4 is significantly more reactive than the one at C7. This is due to the electron-withdrawing nature of the quinoline ring's nitrogen atom, which activates the C4 position for nucleophilic attack.[1] This regioselectivity is a cornerstone in the synthesis of numerous compounds, including analogs of chloroquine and hydroxychloroquine.[1]

Q2: Which solvents are generally recommended for SNAr reactions with 7-chloroquinoline?

Polar aprotic solvents are typically the best choice for SNAr reactions.[2] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are preferred because they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile more reactive.[2] While some reactions are reported in alcohols like ethanol, particularly under ultrasound or microwave irradiation, polar aprotic solvents often give better results for conventional heating methods.[3][4]

Q3: My SNAr reaction with an amine nucleophile is giving a low yield. What are the likely causes?

Low yields in these reactions can stem from several factors:

  • Suboptimal Solvent: The use of a protic solvent (like ethanol or water) can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[2][5]

  • Insufficient Temperature: Many SNAr reactions require heating to overcome the activation energy barrier. Temperatures often range from 80°C to 150°C.[6][7][8]

  • Incorrect Base: An inappropriate or weak base may not sufficiently deprotonate the nucleophile (especially for less reactive amines), leading to poor conversion. Inorganic bases like potassium carbonate (K₂CO₃) are commonly used.[7][9]

  • Moisture: The presence of water can be detrimental, especially when using moisture-sensitive reagents.[10]

  • Poor Nucleophile Reactivity: Anilines are generally less reactive than aliphatic amines and may require higher temperatures or the use of a catalyst to achieve good yields.[6]

Q4: I am observing multiple spots on my TLC plate, suggesting side products. What are the common side reactions?

Common side reactions include:

  • Reaction with Solvent: If you use a nucleophilic solvent (e.g., an alcohol) with a strong base, the solvent itself can compete with your intended nucleophile.[2]

  • Di-substitution: In molecules like 4,7-dichloroquinoline, while C4 is more reactive, forcing conditions (high temperature, long reaction time) can sometimes lead to substitution at the C7 position as well.

  • Decomposition: Excessively high temperatures can cause the decomposition of starting materials or products, often indicated by the reaction mixture turning dark.[7]

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in the SNAr of 7-chloroquinolines.

Symptom Possible Cause Suggested Solution
Low or No Conversion of Starting Material 1. Solvent is not optimal. (e.g., using a protic solvent)Switch to a polar aprotic solvent like DMF or DMSO.[2]
2. Reaction temperature is too low. Gradually increase the temperature, monitoring the reaction by TLC. Typical ranges are 120-150°C for conventional heating.[6]
3. Nucleophile is weakly reactive. (e.g., anilines)Increase the reaction temperature or consider using a Brønsted or Lewis acid catalyst.[6]
4. Base is too weak or absent. Add a suitable base like K₂CO₃ or NaH to enhance the nucleophilicity of your amine or thiol.[7]
Product is a Dark Oil or Tar 1. Excessive reaction temperature. Reduce the reaction temperature. Overheating can lead to decomposition.[10]
2. Presence of oxygen. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) if your reagents are sensitive to oxidation.[10]
3. Incorrect work-up procedure. Follow a standard aqueous work-up to remove impurities. Partitioning between an organic solvent and water can help remove salts and polar byproducts.[2]
Difficulty in Product Purification 1. Residual high-boiling solvent (DMF/DMSO). During work-up, perform multiple aqueous washes to remove residual solvent. An acidic wash (e.g., dilute HCl) can remove basic impurities.[6]
2. Excess amine nucleophile. An acidic wash will protonate the excess amine, making it water-soluble and easily separable from the product in the organic layer.[6]

Data on Solvent and Condition Effects

The following tables summarize reaction conditions from various studies to illustrate the impact of solvent and other parameters on the synthesis of 7-chloroquinoline derivatives.

Table 1: Comparison of Solvents and Conditions for SNAr Reactions

SolventNucleophileBaseTemperature (°C)TimeYield (%)Reference
DMFMorpholineK₂CO₃12024 h92[9]
DMSOBenzene-1,2-diaminesNa₂S₂O₅16515 minGood[11]
Ethanol3-Amino-1,2,4-triazoleNone90 (Ultrasound)30 min78-89[1]
TolueneAdamantane-containing aminesNaOtBuRefluxNot specifiedGood[1]
Neat (Solvent-free)1,3-DiaminopropaneNoneReflux2 h83[1]
DichloromethaneSubstituted benzoic acidsEDCI/DMAPRoom Temp24 h58-99

Note: Yields are highly dependent on the specific substrates and should be considered as representative examples.

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine using Conventional Heating

This protocol describes a general method for the reaction of 4,7-dichloroquinoline with an amine nucleophile in DMF.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,7-dichloroquinoline (1.0 mmol), the desired amine (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add dry DMF (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to 120°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water (50 mL).

  • Isolation: Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7]

Protocol 2: Ultrasound-Assisted Synthesis in Ethanol

This protocol is a greener alternative that can accelerate the reaction.

  • Setup: In a suitable vessel, mix 4,7-dichloroquinoline (0.01 mol) and the appropriate amine (e.g., o-phenylenediamine) (0.01 mol) in ethanol (15 mL).

  • Reaction: Place the vessel in an ultrasonic bath and reflux for 30 minutes at 90°C.

  • Monitoring: Use TLC to monitor the completion of the reaction.

  • Work-up: Add an organic solvent like chloroform (150 mL) and wash the mixture with 1N NaOH (150 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[4]

Visualizations

Logical Troubleshooting Flow for Low Yield

The following diagram illustrates a step-by-step process for troubleshooting low-yield issues in 7-chloroquinoline reactions.

TroubleshootingFlow Troubleshooting Workflow for Low Yield cluster_purity Purity Check cluster_conditions Condition Review cluster_workup Work-up Analysis start Low Yield Observed check_purity 1. Verify Purity of Starting Materials (TLC, NMR) start->check_purity review_conditions 2. Review Reaction Conditions check_purity->review_conditions No Issue impure Impure check_purity->impure Problem Found analyze_workup 3. Analyze Work-up & Purification Procedure review_conditions->analyze_workup Conditions Correct solvent Suboptimal Solvent? (e.g., Protic) review_conditions->solvent Potential Issue temp Incorrect Temperature? (Too low/high) review_conditions->temp Potential Issue base Incorrect Base? (Too weak) review_conditions->base Potential Issue end_good Problem Resolved analyze_workup->end_good No Issue extraction_loss Extraction Loss? analyze_workup->extraction_loss Potential Issue purification_issue Purification Issues? analyze_workup->purification_issue Potential Issue purify Purify Starting Materials (Distillation, Recrystallization) impure->purify purify->review_conditions change_solvent Switch to Polar Aprotic (DMF, DMSO) solvent->change_solvent adjust_temp Optimize Temperature (Monitor by TLC) temp->adjust_temp change_base Use Stronger Base (e.g., K2CO3) base->change_base change_solvent->analyze_workup adjust_temp->analyze_workup change_base->analyze_workup optimize_extraction Optimize Solvents/ Increase Extractions extraction_loss->optimize_extraction optimize_purification Optimize Recrystallization/ Column Chromatography purification_issue->optimize_purification optimize_extraction->end_good optimize_purification->end_good

Caption: A step-by-step process for diagnosing and resolving low yield issues.

General SNAr Reaction Pathway

This diagram illustrates the two-step addition-elimination mechanism of a typical SNAr reaction on 4,7-dichloroquinoline.

Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.

References

Technical Support Center: Monitoring 7-Chloroquinoline Synthesis with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 7-chloroquinoline using Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section addresses common issues encountered during the TLC analysis of 7-chloroquinoline synthesis reactions in a direct question-and-answer format.

Problem Possible Cause(s) Suggested Solution(s)
Streaking or Tailing of Spots The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The stationary phase (silica gel) is overloaded.Spot a smaller amount of the sample on the TLC plate.
7-Chloroquinoline and its aniline precursors are basic and can interact strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to reduce tailing.
Spots Remain at the Baseline (Rf ≈ 0) The mobile phase is not polar enough to move the compounds up the plate.Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[1]
Spots Run with the Solvent Front (Rf ≈ 1) The mobile phase is too polar for the compounds being analyzed.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[1]
Poor Separation of Spots (Overlapping) The polarity of the mobile phase is not optimal for the separation of starting materials, intermediates, and the product.Systematically try different mobile phase compositions (e.g., varying ratios of hexane and ethyl acetate).
Consider trying a different solvent system altogether, such as dichloromethane/methanol for more polar compounds.
No Visible Spots Under UV Light The compounds do not have a UV-active chromophore (unlikely for quinolines and anilines).Use an alternative visualization technique, such as an iodine chamber or a potassium permanganate stain.
The concentration of the sample is too low.Concentrate the sample before spotting it on the TLC plate.[1]
Appearance of Unexpected Spots Formation of side products or intermediates.Consult the reaction mechanism to identify potential side products. For example, in the Gould-Jacobs synthesis, the anilidomethylenemalonate intermediate may be visible.
Decomposition of starting materials or product on the silica gel plate.Run a 2D TLC to check for compound stability on silica gel.[2]

Frequently Asked Questions (FAQs)

Q1: How do I use TLC to determine if my 7-chloroquinoline synthesis is complete?

A1: To monitor the reaction, you should spot the starting material(s), the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same TLC plate. As the reaction progresses, the spot corresponding to the starting material will decrease in intensity, while a new spot for the 7-chloroquinoline product will appear and become more intense. The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Q2: What is a typical mobile phase for TLC analysis of 7-chloroquinoline synthesis?

A2: A common and effective mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The ratio can be adjusted to achieve optimal separation, with a starting point often being around 7:3 or 8:2 hexane:ethyl acetate. For more polar compounds, a system like dichloromethane and methanol may be used.

Q3: How can I visualize the spots on the TLC plate?

A3: 7-Chloroquinoline and its precursors, such as 3-chloroaniline, are aromatic and will absorb UV light. Therefore, the primary method of visualization is using a UV lamp at 254 nm, where the spots will appear as dark areas on a fluorescent background.[3] If further visualization is needed, an iodine chamber or a potassium permanganate stain can be used.[1]

Q4: My starting material, 3-chloroaniline, is not showing up clearly on the TLC plate. Why?

A4: If the reaction is run under acidic conditions, the aniline may be protonated to form a salt. This will make it much more polar and it may not move significantly from the baseline with a non-polar mobile phase. To visualize the aniline, you may need to use a more polar solvent system or neutralize a small aliquot of the reaction mixture before spotting.

Q5: What are the expected relative Rf values for the starting materials and the 7-chloroquinoline product?

A5: Generally, the starting materials will have different polarities and thus different Rf values than the final 7-chloroquinoline product. The product, being a larger heterocyclic system, is typically less polar than highly polar starting materials like anilines, but its polarity will depend on the specific synthesis route. It is crucial to run reference spots of all starting materials to make an accurate comparison.

Data Presentation

The following tables summarize typical TLC parameters for monitoring 7-chloroquinoline synthesis. Note that Rf values are approximate and can vary based on specific experimental conditions.

Table 1: TLC Solvent Systems for 7-Chloroquinoline Synthesis

Synthesis Route Common Mobile Phase Typical Ratio (v/v) Notes
Gould-JacobsHexane / Ethyl Acetate7:3 - 8:2Good for separating the aniline, intermediate, and final product.
Doebner-von MillerDichloromethane / Methanol9.5:0.5 - 9:1Useful if intermediates or byproducts are more polar.
General PurificationHexane / Ethyl AcetateGradientOften used for column chromatography purification after TLC analysis.

Table 2: Expected TLC Behavior of Reactants and Product

Compound Structure Typical Rf Value (7:3 Hexane:EtOAc) UV Visualization (254 nm)
3-Chloroaniline (Starting Material)C₆H₆ClN~0.4 - 0.6Visible
Diethyl ethoxymethylenemalonate (Starting Material - Gould-Jacobs)C₈H₁₂O₅~0.5 - 0.7Faintly visible or non-visible
7-Chloroquinoline (Product)C₉H₆ClN~0.3 - 0.5Clearly visible
Anilidomethylenemalonate (Intermediate - Gould-Jacobs)C₁₄H₁₆ClNO₄Varies, typically between starting material and productVisible

Experimental Protocols

Detailed Methodology for TLC Monitoring of 7-Chloroquinoline Synthesis (Gould-Jacobs Example)
  • Plate Preparation:

    • Use a silica gel TLC plate with a fluorescent indicator (F254).

    • With a pencil, lightly draw a baseline approximately 1 cm from the bottom of the plate.

  • Sample Preparation:

    • Prepare dilute solutions of your starting materials (e.g., 3-chloroaniline and diethyl ethoxymethylenemalonate) in a volatile solvent like ethyl acetate.

    • At various time points during the reaction, withdraw a small aliquot of the reaction mixture and dilute it with the same volatile solvent.

  • Spotting:

    • Using separate capillary tubes, spot small amounts of the following on the baseline:

      • Lane 1: 3-chloroaniline solution.

      • Lane 2: Co-spot of 3-chloroaniline and the reaction mixture.

      • Lane 3: Reaction mixture.

      • Lane 4: 7-chloroquinoline product (if available as a standard).

    • Ensure the spots are small and do not diffuse into each other.

  • Development:

    • Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexane:ethyl acetate).

    • The solvent level must be below the baseline.

    • Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil.

  • Analysis:

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the spots in the reaction mixture lane to the starting material lanes to assess the consumption of reactants and the formation of the product. The disappearance of the 3-chloroaniline spot indicates the reaction is progressing towards completion.

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome prep_plate Prepare TLC Plate (Silica Gel, F254) spot_plate Spot Plate (SM, Co-spot, RM) prep_plate->spot_plate prep_samples Prepare Samples (Starting Materials, Reaction Mixture) prep_samples->spot_plate develop_plate Develop Plate (e.g., 7:3 Hexane:EtOAc) spot_plate->develop_plate visualize Visualize under UV Light (254 nm) develop_plate->visualize analyze Analyze Spots (Calculate Rf, Compare Intensities) visualize->analyze decision Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup & Purification decision->workup Yes continue_rxn->prep_samples Take new sample after time interval

Caption: Experimental workflow for monitoring 7-chloroquinoline synthesis using TLC.

References

Technical Support Center: Challenges in the Scale-Up of 7-Chloroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 7-chloroquinoline synthesis. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate a smoother transition from laboratory to larger-scale production.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 7-chloroquinoline and its precursors.

Low or No Yield

Q1: We are experiencing significantly lower yields of 7-chloroquinoline upon scaling up the Gould-Jacobs reaction. What are the potential causes and solutions?

A1: Low yields in the Gould-Jacobs synthesis of 7-chloroquinoline, particularly during scale-up, often stem from incomplete cyclization or product degradation. The thermal intramolecular cyclization is frequently the most demanding and rate-limiting step.[1][2]

  • Potential Cause: Incomplete Cyclization. The high temperatures required for this step can be difficult to maintain uniformly in larger reactors, leading to incomplete conversion.

    • Recommended Solution:

      • Temperature Optimization: Gradually increase the reaction temperature. In conventional heating setups, high-boiling solvents like diphenyl ether are used to achieve the necessary temperatures (250-300°C).[1][2] Ensure efficient and even heating of the larger reaction vessel.

      • Microwave-Assisted Heating: For smaller scale-up batches, microwave heating can dramatically shorten reaction times and improve yields by providing uniform and rapid heating.[1][3]

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion before workup.[1][2]

  • Potential Cause: Product Degradation. Excessive heat or prolonged reaction times can lead to the degradation of the desired product.

    • Recommended Solution:

      • Optimize Reaction Time and Temperature: A careful balance between temperature and reaction time is crucial. A thorough time-temperature study is recommended to find the optimal conditions that favor cyclization without significant degradation.[4]

Q2: Our Doebner-von Miller synthesis is resulting in a significant amount of tar-like byproducts and a low yield of 7-chloroquinoline. How can we mitigate this?

A2: Tar formation is a common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde).[5]

  • Potential Cause: Polymerization of Reactants. The acidic conditions required for the reaction can promote the self-condensation of the α,β-unsaturated carbonyl starting material.

    • Recommended Solution:

      • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and in a controlled manner to the heated acidic solution of the aniline. This helps to manage the exothermic nature of the reaction and minimizes polymerization.[1]

      • Biphasic Solvent System: Employing a biphasic system (e.g., toluene and aqueous acid) can sequester the carbonyl compound in the organic phase, reducing its concentration in the acidic aqueous phase where polymerization is most likely to occur.[5]

      • Moderator Addition: In related Skraup reactions, the addition of a moderator like ferrous sulfate can help to control the exothermic reaction, which may be applicable here for safer scale-up.[1]

Impurity Formation

Q3: We are observing a significant amount of the 5-chloroquinoline isomer in our final product. How can we improve the regioselectivity of the synthesis?

A3: The formation of the undesired 5-chloroquinoline isomer is a common challenge when using m-chloroaniline as a starting material.[1]

  • Potential Cause: Lack of Regioselectivity. The cyclization step can occur at two different positions on the aniline ring, leading to a mixture of 7-chloro and 5-chloro isomers.

    • Recommended Solution:

      • Modified Doebner-von Miller Process: An improved Doebner-von Miller process that utilizes chloranil as an oxidant in a non-aqueous medium has been shown to improve the ratio of 7-chloro to 5-chloro isomers.[1]

      • Purification: While optimizing the reaction is ideal, efficient purification methods are often necessary. Recrystallization or column chromatography can be used to separate the isomers. For derivatives of 4,7-dichloroquinoline, controlling the pH during the workup is crucial for removing isomers.[1]

Q4: Our crude product contains unreacted starting materials and other process-related impurities. What are the best strategies for purification at scale?

A4: Purification of quinoline derivatives can be challenging due to the presence of closely related impurities and tarry byproducts.

  • Potential Cause: Incomplete reaction or side reactions.

    • Recommended Solution:

      • Reaction Monitoring: As a first step, ensure the reaction has proceeded to completion using TLC or GC to minimize unreacted starting materials in the crude product.[1][2]

      • Acid-Base Extraction: Utilize the basicity of the quinoline nitrogen to separate it from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with an acidic solution to extract the quinoline derivative into the aqueous phase. The aqueous phase can then be basified to precipitate the purified product.

      • Recrystallization: Recrystallization from a suitable solvent is a common and effective method for purifying solid quinoline derivatives.

      • Distillation: For liquid quinoline derivatives that are thermally stable, vacuum distillation can be an effective method for removing non-volatile impurities.[6]

Data Presentation

Table 1: Comparison of Reaction Conditions for Gould-Jacobs Quinoline Synthesis
ParameterConventional HeatingMicrowave-Assisted Heating
Temperature 250-300 °C[1][2]250-300 °C[4]
Reaction Time Several hours[4]5-20 minutes[3][4]
Typical Yield Often low to moderate[4]Can be significantly higher (e.g., up to 47%)[4]
Solvent High-boiling solvents (e.g., diphenyl ether)[1][2]Can be performed solvent-free or with a minimal amount of solvent[3]
Scale-up Consideration Uniform heating can be challenging in large reactors.Limited to smaller scale-up batches due to microwave penetration depth.
Table 2: Key Parameters for Industrial Preparation of 4,7-dichloroquinoline (a precursor to 7-chloroquinoline derivatives)
StepKey ReagentsTemperatureReaction TimeYield
Hydrolysis 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester, 10% NaOHReflux~1 hourHigh
Decarboxylation 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid, Paraffin oil230-250 °C30-60 minutes~99%[7]
Chlorination 4-hydroxyl-7-chloroquinoline, Phosphorus oxychloride90-115 °C3 hours~82% (crude)
Refining Crude 4,7-dichloroquinoline, Ethanol--~88% (pure)
Overall Yield ≥ 70%

Data synthesized from a patent for the industrial preparation of 4,7-dichloroquinoline.[7]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-7-chloroquinoline

This protocol is a multi-step synthesis starting from m-chloroaniline.

Step 1: Synthesis of Ethyl α-carbethoxy-β-m-chloroanilinoacrylate

  • In a reaction vessel, combine m-chloroaniline (1.0 mole) and diethyl ethoxymethylenemalonate (1.1 moles).

  • Heat the mixture to 100-120°C for 1-2 hours. The progress of the reaction can be monitored by the evolution of ethanol.[1]

Step 2: Cyclization to Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

  • Add the intermediate from Step 1 to a high-boiling point solvent such as diphenyl ether or paraffin oil in a suitable reaction flask.

  • Heat the mixture to reflux (typically 250-260°C) and maintain this temperature for the required duration (monitor by TLC).

  • After the reaction is complete, cool the mixture and dilute with a non-polar solvent like hexane or petroleum ether to precipitate the product.[1]

  • Filter the solid and wash thoroughly with the non-polar solvent to remove the high-boiling solvent.

Step 3: Hydrolysis and Decarboxylation to 4-Hydroxy-7-chloroquinoline

  • Suspend the carboxylate product from Step 2 in a 10-20% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux for 2-4 hours to facilitate the hydrolysis of the ester.[1]

  • Cool the solution and carefully acidify with hydrochloric acid or sulfuric acid to precipitate the 4-hydroxy-7-chloroquinoline-3-carboxylic acid.

  • Isolate the carboxylic acid by filtration.

  • Suspend the dried carboxylic acid in a high-boiling solvent (e.g., paraffin oil) and heat to 230-250°C for 30-60 minutes to effect decarboxylation.[7]

  • Cool the mixture, and the 4-hydroxy-7-chloroquinoline product will precipitate. Isolate by filtration and wash with a suitable solvent like toluene.

Protocol 2: Modified Doebner-von Miller Synthesis of 7-Chloroquinaldine

This protocol is an improved method to enhance the yield of the desired 7-chloro isomer.[1]

  • Prepare a non-aqueous acidic medium by bubbling HCl gas into an alcohol (e.g., 2-butanol) to a concentration of 1.5-8M.

  • In a reaction vessel, add equimolar amounts of 3-chloroaniline and tetrachloro-1,4-quinone (chloranil) to the acidic medium.

  • Heat the mixture to a moderate temperature (75-110°C) with vigorous stirring.

  • Slowly add a slight excess of crotonaldehyde dropwise over a period of 0.5-2 hours.[1]

  • After the addition is complete, maintain the temperature for approximately 1 hour.

  • Cool the reaction mixture to initiate crystallization of the 7-chloroquinaldine hydrochloride salt.

  • Isolate the product by filtration and wash with a cold solvent. The free base can be obtained by neutralization with a suitable base.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Gould_Jacobs_Synthesis_Pathway m_chloroaniline m-Chloroaniline intermediate1 Ethyl α-carbethoxy-β-m- chloroanilinoacrylate m_chloroaniline->intermediate1 + DEEM (100-120°C) DEEM Diethyl ethoxymethylenemalonate DEEM->intermediate1 intermediate2 Ethyl 4-hydroxy-7-chloroquinoline- 3-carboxylate intermediate1->intermediate2 Cyclization (250-260°C, High-boiling solvent) intermediate3 4-Hydroxy-7-chloroquinoline- 3-carboxylic acid intermediate2->intermediate3 Hydrolysis (NaOH, Reflux) product 4-Hydroxy-7-chloroquinoline intermediate3->product Decarboxylation (230-250°C)

Gould-Jacobs synthesis pathway for 4-hydroxy-7-chloroquinoline.

Troubleshooting_Low_Yield start Low Yield of 7-Chloroquinoline check_completion Is the reaction complete? start->check_completion increase_time_temp Increase reaction time/temperature moderately. Monitor by TLC/GC. check_completion->increase_time_temp No check_degradation Is there evidence of product degradation? check_completion->check_degradation Yes increase_time_temp->check_completion optimize_conditions Optimize temperature and reaction time. Perform a time-temperature study. check_degradation->optimize_conditions Yes check_purification Review purification procedure for product loss. check_degradation->check_purification No end Improved Yield optimize_conditions->end optimize_purification Optimize extraction and recrystallization solvents and conditions. check_purification->optimize_purification optimize_purification->end

A logical workflow for troubleshooting low yields in synthesis.

Isomer_Formation_Mitigation problem Formation of 5-Chloroquinoline Isomer cause Lack of Regioselectivity in Cyclization problem->cause solution1 Modify Reaction Conditions cause->solution1 solution2 Efficient Purification cause->solution2 details1 Use modified Doebner-von Miller with chloranil oxidant in a non-aqueous medium. solution1->details1 details2 Recrystallization or Column Chromatography. solution2->details2 outcome Improved Purity of 7-Chloroquinoline details1->outcome details2->outcome

Logical relationship for mitigating isomeric impurity formation.

References

Validation & Comparative

Unveiling the Potent Bioactivity of 7-Chloroquinoline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – The 7-chloroquinoline scaffold, a cornerstone in medicinal chemistry, continues to yield derivatives with a broad spectrum of potent biological activities. This guide offers a comparative analysis of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their efficacy in anticancer, antimalarial, antiviral, and antibacterial applications. The quantitative data, detailed experimental protocols, and visual representations of key biological pathways presented herein aim to facilitate further research and development in this promising field.

The diverse bioactivities of 7-chloroquinoline derivatives stem from their versatile chemical structure, which allows for modifications that can significantly enhance their therapeutic potential. These compounds have been shown to interact with various biological targets, leading to effects such as the induction of cancer cell death, inhibition of parasitic growth, and disruption of viral and bacterial replication.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of various 7-chloroquinoline derivatives, offering a clear comparison of their potency across different biological assays.

Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives

The antiproliferative effects of these compounds are often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.

Derivative ClassCompound/SeriesCell LineIC50 (µM)Reference
HydrazonesHydrazone 23Leukemia SRSubmicromolar (up to 0.12)[1]
Hydrazone 16Leukemia SRSubmicromolar (up to 0.12)[1]
Benzimidazole Hybrids7-chloroquinoline-benzimidazole hybrid 5dCCRF-CEM0.6[2]
7-chloroquinoline-benzimidazole hybrid 12dCCRF-CEM1.1[2]
Thioalkylquinoline Sulfinyl Derivatives47CCRF-CEM0.55 - 2.74[3]
Morita-Baylis-Hillman AdductsMBHA/7-chloroquinoline hybrid 14MCF-74.60[4]
MBHA containing ortho-nitro groupMCF-7, HCT-116, HL-60, NCI-H2924.60[4]
Quinoline-Carboxylic Acids2-(3-bromophenyl)-6-chloroquinoline-4-carboxylic acidHeLaInduces 35.1% apoptosis[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-782.9% reduction in cellular growth[2]
Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives

The in vitro efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, is a key measure of antimalarial activity.

Derivative ClassCompound/SeriesP. falciparum StrainIC50 (µM)Reference
Isatin ConjugatesPiperazine-tethered 7-chloroquinoline-isatin hybridW2 (Chloroquine-resistant)0.22
Benzimidazole HybridsQuinoline–benzimidazole hybrids3D7 (Chloroquine-sensitive) & Dd2 (Chloroquine-resistant)Nanomolar concentrations
General DerivativesCompound 9 (containing thioxopyrimidinone ring)Not specified11.92
Compounds 2, 3, 4, 6, 8, 9Not specified< 50
Table 3: Antiviral and Antibacterial Activity of 7-Chloroquinoline Derivatives

The inhibitory effects on viral replication and bacterial growth are crucial indicators of the antimicrobial potential of these compounds.

ActivityDerivative ClassCompound/SeriesVirus/BacteriaEC50/MICReference
Antiviral Paulownin triazole-chloroquinoline derivativeCompound 7Chikungunya virus (CHIKV)EC50: 9.05 µM
Quinoline derivativeCompound 2Dengue virus serotype 2 (DENV2)IC50: 0.49 µM[5]
Antibacterial Benzylamine HybridsSA12 (o-hydroxyphenyl substitution)K. pneumoniaeMIC: 64-256 µg/mL
Hydroxyimidazolium Hybrids7bM. tuberculosis H37RvMIC: 10 µg/mL[3]
7bS. aureusMIC: 2 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative studies.

Anticancer Activity: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the 7-chloroquinoline derivatives and incubate for a specified period (e.g., 48-72 hours).[7]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8][9]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.[6] The intensity of the purple color is directly proportional to the number of viable cells.[6]

Antimalarial Activity: In Vitro Antiplasmodial Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

  • Parasite Culture: Maintain synchronized cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.[7]

  • Drug Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Infection: Add the parasitized erythrocyte suspension to the wells.

  • Incubation: Incubate the plates for 48-72 hours under controlled atmospheric conditions (5% CO2, 5% O2, 90% N2) at 37°C.[7][10]

  • Growth Measurement: Quantify parasite growth using methods such as the SYBR Green I-based fluorescence assay, which measures parasitic DNA, or by microscopic examination of Giemsa-stained smears.[7]

Antibacterial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[11]

  • Preparation: Prepare serial two-fold dilutions of the 7-chloroquinoline derivatives in a liquid growth medium in a 96-well microtiter plate.[11][12]

  • Inoculation: Inoculate the wells with a standardized number of bacteria.[11]

  • Incubation: Incubate the plates for 16-20 hours at an appropriate temperature.[11][12]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[12]

Antiviral Activity: Cytopathic Effect (CPE) Inhibition Assay

This assay evaluates the ability of a compound to protect cells from the destructive effects of a virus.[13]

  • Cell Plating: Seed host cells in 96-well plates and allow them to form a monolayer.[14]

  • Compound and Virus Addition: Add serial dilutions of the test compounds to the wells, followed by the addition of the virus.[14]

  • Incubation: Incubate the plates until CPE is observed in the virus control wells (no compound).[14]

  • Cell Viability Assessment: Stain the remaining viable cells with a dye such as crystal violet.[14] The intensity of the stain is proportional to the number of surviving cells.

  • EC50 Calculation: The effective concentration 50% (EC50) is the concentration of the compound that inhibits 50% of the viral CPE.

Visualizing the Mechanisms of Action

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to the bioactivity of 7-chloroquinoline derivatives.

anticancer_pathway cluster_cell Cancer Cell 7CQ 7-Chloroquinoline Derivative ROS ↑ Reactive Oxygen Species (ROS) 7CQ->ROS Induces G2M G2/M Phase Arrest 7CQ->G2M Induces Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Proliferation Cell Proliferation Inhibition G2M->Proliferation antimalarial_pathway cluster_vacuole Parasite Food Vacuole Heme Toxic Free Heme Polymerization Heme Polymerization Heme->Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation leads to Hemozoin Non-toxic Hemozoin (Malaria Pigment) Polymerization->Hemozoin 7CQ 7-Chloroquinoline Derivative 7CQ->Block Block->Polymerization Inhibits experimental_workflow Start Start: Bioactivity Screening Synthesis Synthesize 7-Chloroquinoline Derivatives Start->Synthesis InVitro In Vitro Assays (MTT, Antiplasmodial, MIC, CPE) Synthesis->InVitro Data Collect Quantitative Data (IC50, MIC, EC50) InVitro->Data Analysis Comparative Analysis & Structure-Activity Relationship (SAR) Data->Analysis Lead Identify Lead Compounds Analysis->Lead Mechanism Mechanism of Action Studies Lead->Mechanism End Further Development Mechanism->End

References

Comparative Evaluation of In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-aminoquinoline scaffold, a cornerstone in antimalarial therapy, has garnered significant attention for its potential as a source of novel anticancer agents. This guide provides a comparative analysis of the in vitro cytotoxic effects of various 4-aminoquinoline derivatives against a range of human cancer cell lines. The data presented is compiled from recent studies, offering a valuable resource for researchers engaged in the discovery and development of new chemotherapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of 4-aminoquinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the reported GI50 and IC50 values for several novel 4-aminoquinoline derivatives against various cancer cell lines, providing a basis for comparative efficacy.

CompoundCancer Cell LineGI50 (μM)Reference CompoundGI50 (μM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73Chloroquine24.36
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-711.52Chloroquine20.72
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22Chloroquine20.72
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-231-Lapatinib-
7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline (13)MDA-MB-468---

Table 1: Comparative GI50 values of 4-aminoquinoline derivatives against breast cancer cell lines.[1]

CompoundCancer Cell LineIC50 (μM)
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)MDA-MB-231< 2.5
(E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a)Huh-75.18
Compound 3b (a 6-alkoxy-4-substituted-aminoquinazoline)MCF-70.00013

Table 2: IC50 values of specific 4-aminoquinoline derivatives against various cancer cell lines.[2][3]

CompoundCancer Cell LineGI50 Range (μM)
7-chloro-4-aminoquinoline-benzimidazole hybrid (5d)Leukemia & Lymphoma0.4 - 8
7-chloro-4-aminoquinoline-benzimidazole hybrid (8d)Leukemia & Lymphoma0.4 - 8
7-chloro-4-aminoquinoline-benzimidazole hybrid (12d)Leukemia & Lymphoma0.4 - 8

Table 3: GI50 ranges for 7-chloro-4-aminoquinoline-benzimidazole hybrids against leukemia and lymphoma cell lines.[4]

Experimental Protocols

The evaluation of the cytotoxic effects of 4-aminoquinoline derivatives involves a series of standardized in vitro assays. The methodologies outlined below are representative of the key experiments cited in the referenced studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the 4-aminoquinoline derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Analysis by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a predetermined time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

The effect of compounds on the cell cycle distribution is analyzed by flow cytometry after staining the cells with a DNA-binding dye like propidium iodide.

  • Cell Treatment and Harvesting: Similar to the apoptosis assay, cells are treated and harvested.

  • Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.

  • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is measured by a flow cytometer, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Visualizing Experimental and Biological Processes

To better understand the workflow of in vitro cytotoxicity evaluation and the potential mechanisms of action of 4-aminoquinoline derivatives, the following diagrams are provided.

G cluster_workflow Experimental Workflow for In Vitro Cytotoxicity Evaluation cluster_assays Assays start Cancer Cell Culture seeding Cell Seeding in Plates start->seeding treatment Treatment with 4-Aminoquinoline Derivatives seeding->treatment incubation Incubation (24-72h) treatment->incubation assays Cytotoxicity & Mechanistic Assays incubation->assays data_analysis Data Analysis & IC50/GI50 Determination assays->data_analysis mtt MTT Assay (Viability) assays->mtt apoptosis Flow Cytometry (Apoptosis) assays->apoptosis cell_cycle Flow Cytometry (Cell Cycle) assays->cell_cycle conclusion Conclusion on Cytotoxic Potential data_analysis->conclusion

Caption: General workflow for assessing the in vitro cytotoxicity of chemical compounds.

G cluster_pathway Potential Signaling Pathways Affected by 4-Aminoquinoline Derivatives cluster_autophagy Autophagy Inhibition cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest derivative 4-Aminoquinoline Derivative lysosome Lysosome Acidification Inhibition derivative->lysosome Inhibits autophagosome Autophagosome- Lysosome Fusion Block derivative->autophagosome Inhibits ros ROS Generation derivative->ros Induces cell_cycle_arrest Cell Cycle Arrest (e.g., G0/G1) derivative->cell_cycle_arrest Induces cell_death Cancer Cell Death autophagosome->cell_death Contributes to caspase Caspase Activation ros->caspase apoptosis_node Apoptosis caspase->apoptosis_node apoptosis_node->cell_death cell_cycle_arrest->cell_death Leads to

Caption: Signaling pathways potentially modulated by 4-aminoquinoline derivatives.

Discussion and Future Directions

The presented data indicates that 4-aminoquinoline derivatives exhibit significant cytotoxic activity against a variety of cancer cell lines, in some cases surpassing the potency of established drugs like chloroquine.[1] The mechanisms underlying this cytotoxicity are multifaceted and appear to involve the induction of apoptosis, cell cycle arrest, and the inhibition of autophagy.[5][6][7][8]

For instance, some derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspases.[2][6] Others cause cell cycle arrest, preventing cancer cells from proliferating.[8] A notable mechanism for many 4-aminoquinoline compounds, including chloroquine, is the inhibition of autophagy, a cellular recycling process that cancer cells can exploit to survive under stress. By blocking autophagy, these compounds can sensitize cancer cells to other chemotherapeutic agents.[9][10]

The structure-activity relationship (SAR) studies are crucial in this field. Modifications to the 4-aminoquinoline core, such as the introduction of different side chains and substituent groups, can significantly impact the cytotoxic potency and selectivity of these compounds.[11] The development of hybrid molecules, combining the 4-aminoquinoline scaffold with other pharmacophores, has also emerged as a promising strategy to enhance anticancer activity.[4]

Future research should focus on optimizing the lead compounds to improve their therapeutic index, conducting in vivo studies to validate the in vitro findings, and further elucidating the precise molecular targets and signaling pathways involved. The continued exploration of 4-aminoquinoline derivatives holds considerable promise for the development of novel and effective cancer therapies.

References

A Comparative Analysis of the Antibacterial Efficacy of 7-Chloroquinoline Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the antibacterial activity of 7-chloroquinoline sulfonamide derivatives, drawing upon available experimental data. The emergence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the development of novel antimicrobial agents. The hybridization of the 7-chloroquinoline scaffold, a key pharmacophore in antimalarial drugs, with the well-established antibacterial sulfonamide moiety, offers a promising strategy in the pursuit of new and effective antibacterial compounds.[1][2][3] This document summarizes quantitative antibacterial data, details common experimental methodologies, and visualizes key chemical and procedural concepts to support ongoing research and development in this area.

Quantitative Data Summary: Antibacterial Activity

The antibacterial efficacy of 7-chloroquinoline sulfonamide derivatives and related compounds has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values and inhibition zone diameters (IZD) reported in various studies. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions and the specific derivatives tested.

Compound DescriptionBacterial StrainMIC (µg/mL)Inhibition Zone (mm)Reference(s)
Compound 2 (a 7-chloroquinoline sulfonamide derivative)Staphylococcus aureusData not providedPotent activity[2][4]
Escherichia coliData not providedPotent activity[2][4]
Klebsiella pneumoniaeData not providedPotent activity[2][4]
Bacillus subtilisLess activeData not provided[2][4]
QS-3 (a quinoline-sulfonamide hybrid)Pseudomonas aeruginosa64Data not provided[3]
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complex Staphylococcus aureus ATCC259230.190421[5][6]
Escherichia coli ATCC259226.0919[5][6]
Compound 3l (a 7-methoxyquinoline sulfonamide derivative with sulfamethazine)Escherichia coli7.8121[7][8]
Staphylococcus aureus12518[7][8]
Pseudomonas aeruginosa12516.2[7][8]
Bacillus subtilis>50016[7][8]
Compound 3c (a 7-methoxyquinoline sulfonamide derivative with sulfaguanidine)Escherichia coli62.5012[7]
Compound 3d (a 7-methoxyquinoline sulfonamide derivative with sulfapyridine)Escherichia coli31.2518.8[7]

Note: The data presented is a compilation from multiple sources. "Data not provided" indicates that the source mentioned the activity but did not specify a quantitative value.

Experimental Protocols

The synthesis and antibacterial evaluation of 7-chloroquinoline sulfonamide derivatives generally follow established chemical and microbiological procedures.

General Synthesis of 7-Chloroquinoline Sulfonamide Derivatives

The synthesis of these compounds is typically achieved through a nucleophilic aromatic substitution reaction.[1]

  • Reaction Setup: 4,7-dichloroquinoline serves as the starting material. It is dissolved in a suitable solvent, commonly an alcohol like ethanol or a polar aprotic solvent such as dimethylformamide (DMF).[1][7]

  • Addition of Amine: A substituted aminobenzenesulfonamide is added to the solution. The specific sulfonamide derivative will determine the final structure of the compound.

  • Catalysis and Reflux: The reaction mixture is often heated under reflux. In some procedures, a catalyst such as p-toluenesulfonic acid (p-TSA) may be used to facilitate the reaction.[1] The progress of the reaction is monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the solid product is typically precipitated by pouring the mixture into cold water. The crude product is then collected by filtration, washed, and purified, often by recrystallization from a suitable solvent like ethanol, to yield the final 7-chloroquinoline sulfonamide derivative.[7]

Determination of Antibacterial Activity

The in vitro antibacterial activity is primarily assessed by determining the Minimum Inhibitory Concentration (MIC) and measuring the inhibition zone diameter (IZD).

1. Agar-Well Diffusion Method (for IZD):

  • Media Preparation: A suitable bacterial growth medium, such as Mueller-Hinton Agar (MHA), is prepared and sterilized.[5]

  • Inoculation: The surface of the agar plates is uniformly inoculated with a standardized suspension of the test bacterium (e.g., a 0.5 McFarland standard).

  • Well Creation and Sample Addition: Wells are punched into the agar using a sterile borer. A specific concentration of the synthesized compound, dissolved in a suitable solvent like DMSO, is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., ciprofloxacin) is used as a positive control.

  • Incubation: The plates are incubated at 37°C for 16-20 hours.[5]

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.

2. Broth Microdilution Method (for MIC):

  • Preparation of Compound Dilutions: A series of twofold dilutions of the test compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[5]

  • Inoculation: Each well is inoculated with a standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • Incubation: The microtiter plates are incubated at 37°C for 16-20 hours.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[5]

Visualizations

General Structure of 7-Chloroquinoline Sulfonamide Derivatives

A generalized chemical structure of 7-chloroquinoline sulfonamide derivatives.

Experimental Workflow for Antibacterial Activity Testing

cluster_synthesis Compound Synthesis & Preparation cluster_testing Antibacterial Screening synthesis Synthesize 7-Chloroquinoline Sulfonamide Derivative dissolve Dissolve in appropriate solvent (e.g., DMSO) synthesis->dissolve serial_dil Perform serial dilutions of compound dissolve->serial_dil prep_plates Prepare bacterial inoculum and agar plates/broth prep_plates->serial_dil inoculate Inoculate plates/broth with bacteria serial_dil->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Measure Inhibition Zones (IZD) or determine MIC incubate->read_results

Workflow for the synthesis and antibacterial evaluation of derivatives.

Signaling Pathway: Mechanism of Action of Sulfonamides

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate DHPS->DHP DHF Dihydrofolic Acid DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolic Acid DHFR->THF DHF->DHFR NucleicAcids Nucleic Acid Synthesis (DNA, RNA) THF->NucleicAcids Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition

Inhibition of the bacterial folate synthesis pathway by sulfonamides.

Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[9][10] This enzyme is crucial for the synthesis of folic acid, a vital component for the production of nucleic acids (DNA and RNA). By blocking this pathway, sulfonamides impede bacterial growth and replication. This mechanism of action is selective for bacteria as humans obtain folic acid from their diet and do not possess the DHPS enzyme.[1]

References

Structure-Activity Relationship (SAR) Studies of 8-Hydroxyquinoline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The versatility of the 8-HQ ring system allows for substitutions at various positions, leading to a diverse library of derivatives with fine-tuned pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships of 8-hydroxyquinoline derivatives, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

8-Hydroxyquinoline derivatives exert their anticancer effects through various mechanisms, including the chelation of metal ions essential for tumor growth, induction of apoptosis, and inhibition of key enzymes like matrix metalloproteinases.[3] Structure-activity relationship studies have revealed that the nature and position of substituents on the 8-HQ core significantly influence their cytotoxic potential.

Key SAR Findings for Anticancer Activity:
  • Substitution at C2: Introduction of a carbaldehyde group at the C2 position has been shown to enhance cytotoxicity.[4]

  • Substitution at C5: Electron-withdrawing groups at the C5 position, such as chloro or nitro groups, generally increase anticancer activity.[3] Conversely, bulky substituents or those that decrease lipophilicity, like sulfonic acid, can reduce cytotoxicity.[3]

  • Halogenation: The presence of halogen atoms, particularly chlorine, at positions 5 and 7 often leads to increased anticancer and antimicrobial activity.[1][5]

  • Hybrid Molecules: Combining the 8-hydroxyquinoline moiety with other pharmacophores, such as 1,4-naphthoquinone, can result in hybrid compounds with enhanced cytotoxicity.

Comparative Anticancer Activity of 8-Hydroxyquinoline Derivatives
CompoundSubstituent(s)Cancer Cell LineIC50 (µM)Reference
8-Hydroxyquinoline-K562>50[4]
8-Hydroxy-2-quinolinecarbaldehyde2-CHOHep3B6.25 ± 0.034[4]
8-Hydroxy-2-quinolinecarbaldehyde2-CHOMDA-MB-23112.5-25[4]
8-Hydroxy-2-quinolinecarbaldehyde2-CHOT-47D12.5-25[4]
Clioquinol5-Chloro-7-iodo--[6]
Benzothiazole-quinoline derivative (o-chloro substitution)-A-5495.6[7]

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives have long been recognized for their potent antimicrobial properties against a wide range of bacteria and fungi.[1][8] Their mechanism of action is often attributed to their ability to chelate metal ions that are crucial for microbial growth and enzyme function.

Key SAR Findings for Antimicrobial Activity:
  • Halogenation: Dihalogenated derivatives, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), exhibit strong antimicrobial activity.[6] Monochloro substitution at position 5 (cloxyquin) also confers significant antibacterial effects.[5][9]

  • Substitution at C5: The introduction of sulfonic acid or sulfonamide groups at the C5 position can modulate antimicrobial activity.[6]

  • Linkers at C5: The nature of the linker and the substituent attached at position 5 can influence the antimicrobial spectrum. For instance, phenyl esters linked via a methylene spacer have shown activity against S. aureus and Gram-negative bacteria.[6]

Comparative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
CompoundSubstituent(s)MicroorganismMIC (µM)Reference
8-Hydroxyquinoline (8HQ)-Staphylococcus aureus≤6.90–110.20[5]
Cloxyquin (5-Cl-8HQ)5-ChloroStaphylococcus aureus≤5.58–44.55[5]
5,7-dichloro-8HQ5,7-DichloroStaphylococcus aureus-[5]

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, 8-hydroxyquinoline derivatives have emerged as promising therapeutic agents.[10] Their neuroprotective effects are linked to their ability to chelate excess metal ions (e.g., copper, zinc, iron) involved in oxidative stress and amyloid-beta (Aβ) aggregation, as well as their antioxidant properties.[10]

Key SAR Findings for Neuroprotective Activity:
  • Metal Chelation: The core 8-hydroxyquinoline structure is an effective metal chelator, and this property is central to its neuroprotective mechanism.

  • Antioxidant Moieties: The incorporation of antioxidant functionalities can enhance the neuroprotective profile of 8-HQ derivatives.

  • Blood-Brain Barrier Permeability: Lipophilicity and molecular size are critical factors for crossing the blood-brain barrier to exert effects in the central nervous system.

  • Hybrid Compounds: Combining the 8-HQ scaffold with fragments of other neuroprotective agents (e.g., rasagiline, donepezil) has led to the development of multi-target-directed ligands with enhanced efficacy.[11]

Comparative Neuroprotective Activity of 8-Hydroxyquinoline Derivatives
CompoundAssayEffectConcentration (µM)Reference
Compound 5b (a multitargeted 8-HQ derivative)Self-induced Aβ aggregation inhibitionIC50 = 5.64-[10]
8-HydroxyquinolineSH-SY5Y cell viabilityNo significant cytotoxicity1[12]
ClioquinolSH-SY5Y cell viabilityNo significant cytotoxicity1[12]
NitroxolineSH-SY5Y cell viabilityNo significant cytotoxicity1[12]
ClioquinolProtection against high-glucose induced toxicity in SH-SY5Y cellsIncreased cell viability to 93.35%1[12]
NitroxolineProtection against high-glucose induced toxicity in SH-SY5Y cellsIncreased cell viability to 95.72%1[12]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • 8-hydroxyquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the 8-hydroxyquinoline derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][8]

Materials:

  • Bacterial strains

  • Mueller-Hinton agar (or other suitable nutrient agar)

  • Sterile petri dishes

  • 8-hydroxyquinoline derivatives

  • Inoculum replicating device

Procedure:

  • Preparation of Agar Plates with Antimicrobials: Prepare a series of two-fold dilutions of the 8-hydroxyquinoline derivatives. Add a specific volume of each dilution to molten Mueller-Hinton agar and pour the mixture into sterile petri dishes.[3] Allow the agar to solidify. A control plate with no antimicrobial agent should also be prepared.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[14]

  • Inoculation: Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.[14]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[14]

  • MIC Determination: After incubation, examine the plates for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[1][14]

Aβ Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorescence-based assay is used to monitor the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[2]

Materials:

  • Synthetic Aβ42 peptide

  • Thioflavin T (ThT) solution

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Aβ Monomers: Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., HFIP or DMSO) to ensure it is in a monomeric state, then remove the solvent. Resuspend the peptide in the assay buffer.

  • Assay Setup: In a 96-well plate, mix the Aβ42 peptide solution with the 8-hydroxyquinoline derivatives at various concentrations. A control well containing Aβ42 without any inhibitor and a blank well with only the buffer and ThT should be included.

  • ThT Addition: Add Thioflavin T solution to each well.

  • Incubation and Measurement: Incubate the plate at 37°C, with or without shaking.[6] Measure the ThT fluorescence intensity at regular intervals using a fluorescence plate reader (excitation ~440-450 nm, emission ~480-490 nm).[2][6]

  • Data Analysis: An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of the compounds is determined by comparing the fluorescence intensity in the presence of the compounds to that of the control. The percentage of inhibition can be calculated, and IC50 values can be determined.

Visualizing Structure-Activity Relationships and Workflows

SAR of 8-Hydroxyquinoline Derivatives for Anticancer Activity

SAR_Anticancer cluster_core 8-Hydroxyquinoline Core cluster_substituents Substituents cluster_activity Biological Effect core 8-Hydroxyquinoline 2 5 7 C2_sub 2-CHO core:p2->C2_sub C5_sub 5-Cl, 5-NO2 (Electron-withdrawing) core:p5->C5_sub C5_sub_neg 5-SO3H (Bulky/Hydrophilic) core:p5->C5_sub_neg C57_sub 5,7-Dihalo core:p7->C57_sub core:p5->C57_sub increase Increased Anticancer Activity C2_sub->increase C5_sub->increase decrease Decreased Anticancer Activity C5_sub_neg->decrease C57_sub->increase

Caption: Key substitutions on the 8-hydroxyquinoline core and their impact on anticancer activity.

Experimental Workflow for In Vitro Cytotoxicity Screening

Workflow_Cytotoxicity start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_compounds Treat with 8-HQ Derivatives (Varying Concentrations) seed_cells->treat_compounds incubate Incubate for 24-72h treat_compounds->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 Values read_absorbance->analyze end End analyze->end

Caption: A typical workflow for evaluating the cytotoxicity of 8-hydroxyquinoline derivatives using the MTT assay.

Signaling Pathway Implicated in Neuroprotection

Neuroprotection_Pathway hq 8-Hydroxyquinoline Derivative metals Excess Metal Ions (Cu2+, Zn2+, Fe3+) hq->metals Chelation ros Reactive Oxygen Species (ROS) hq->ros Scavenging abeta Aβ Aggregation hq->abeta Inhibition neuroprotection Neuroprotection hq->neuroprotection metals->ros Catalyzes metals->abeta Promotes oxidative_stress Oxidative Stress ros->oxidative_stress abeta->oxidative_stress neuronal_damage Neuronal Damage & Apoptosis oxidative_stress->neuronal_damage

Caption: Proposed mechanism of neuroprotection by 8-hydroxyquinoline derivatives.

References

Unlocking New Frontiers: A Comparative Guide to the Antimicrobial Potential of Novel Chloroquine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial performance of novel chloroquine analogues against established alternatives, supported by experimental data. Discover the enhanced efficacy and potential of these next-generation compounds in the fight against microbial resistance.

The urgent need for new antimicrobial agents has spurred the exploration of repurposing existing drugs and synthesizing novel analogues. Chloroquine, a well-known antimalarial, has emerged as a promising scaffold for developing new compounds with broad-spectrum antimicrobial activity. This guide delves into the validation of the antimicrobial potential of a series of novel chloroquine-sulfonamide analogues (CS1-CS9), comparing their efficacy against various bacterial and fungal pathogens.

Comparative Analysis of Antimicrobial Activity

Recent studies have demonstrated that novel chloroquine analogues exhibit significant antimicrobial properties, in some cases surpassing the parent molecule which shows little to no activity against the tested strains. The antimicrobial potential of these compounds has been evaluated using standard methods such as the Kirby-Bauer disk diffusion test, with results quantified by measuring the zone of inhibition.

Below are comparative tables summarizing the in vitro antimicrobial activity of a series of novel chloroquine-sulfonamide analogues (CS1-CS9) against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. For comparison, data for the parent chloroquine molecule and standard antimicrobial agents are included where available.

Table 1: Antibacterial Activity of Novel Chloroquine Analogues (Zone of Inhibition in mm) [1]

CompoundStaphylococcus aureusPseudomonas aeruginosaEscherichia coli
CS1 21.5 ± 0.1030.3 ± 0.1524.1 ± 0.09
CS2 12.4 ± 0.1813.1 ± 0.1115.2 ± 0.14
CS3 9.3 ± 0.0910.8 ± 0.0711.4 ± 0.11
CS4 14.8 ± 0.1312.5 ± 0.1913.8 ± 0.08
CS5 11.6 ± 0.0711.3 ± 0.1310.1 ± 0.15
CS6 7.2 ± 0.119.7 ± 0.098.2 ± 0.12
CS7 13.2 ± 0.1615.3 ± 0.1414.6 ± 0.17
CS8 15.6 ± 0.1214.2 ± 0.1016.5 ± 0.13
CS9 10.1 ± 0.1411.9 ± 0.1612.3 ± 0.10
Chloroquine No activityNo activityNo activity
Cefixime (Standard) 25.0 ± 0.2028.0 ± 0.2226.0 ± 0.18

Table 2: Antifungal Activity of Novel Chloroquine Analogues (Zone of Inhibition in mm) [1]

CompoundCandida albicansCandida parapsilosis
CS1 19.2 ± 0.2111.5 ± 0.18
CS2 11.3 ± 0.1513.5 ± 0.12
CS3 7.2 ± 0.139.8 ± 0.10
CS4 12.8 ± 0.1110.4 ± 0.14
CS5 10.5 ± 0.1711.2 ± 0.16
CS6 8.9 ± 0.098.5 ± 0.13
CS7 14.1 ± 0.1412.6 ± 0.11
CS8 13.7 ± 0.1011.8 ± 0.09
CS9 9.4 ± 0.128.2 ± 0.15
Chloroquine No activityNo activity
Clotrimazole (Standard) 22.0 ± 0.1920.0 ± 0.17

While zone of inhibition data provides a valuable qualitative screening of antimicrobial activity, Minimum Inhibitory Concentration (MIC) values offer a more precise quantitative measure. The following table includes MIC data for a related quinoline antimalarial, mefloquine, and its analogue, demonstrating their antifungal potential.

Table 3: Antifungal Minimum Inhibitory Concentration (MIC) of Mefloquine and its Analogue (in µg/mL)

CompoundCryptococcus neoformansCandida albicans
Mefloquine16128
Mefloquine Analogue (4377)28
Erythro Enantiomers of Analogue 437714
Threo Enantiomers of Analogue 437728

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the antimicrobial potential of novel chloroquine analogues.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

  • Preparation of Inoculum: A standardized microbial suspension is prepared by inoculating a few colonies of the test microorganism into a sterile broth and incubating until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. For fungal testing, Sabouraud Dextrose Agar is used.

  • Preparation of Wells: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the inoculated agar plates.

  • Application of Test Compounds: A fixed volume (e.g., 100 µL) of the test compound solution at a known concentration is added to each well. A negative control (solvent used to dissolve the compound, e.g., DMSO) and a positive control (a standard antibiotic or antifungal) are also included on separate wells.[1]

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measurement of Zone of Inhibition: The diameter of the clear zone around each well where microbial growth is inhibited is measured in millimeters (mm). The size of the zone is proportional to the antimicrobial activity of the compound.

Determination of Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

This method is used to quantitatively determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: Stock solutions of the test compounds and control drugs are prepared in an appropriate solvent.

  • Serial Dilutions: A series of twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared as described for the agar well diffusion method and then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in the growth medium.

  • Inoculation: Each well of the microtiter plate containing the serially diluted compounds is inoculated with the standardized microbial suspension. A positive control well (containing only the microorganism and growth medium) and a negative control well (containing only the growth medium) are also included.

  • Incubation: The microtiter plates are incubated under the same conditions as described for the agar well diffusion method.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density.

Visualizing the Path Forward

To better understand the experimental process and the potential mechanisms of action, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Inoculum Standardized Microbial Inoculum Preparation Agar_Plate Inoculation of Agar Plate Inoculum->Agar_Plate Micro_Inoculation Inoculation of Microplate Inoculum->Micro_Inoculation Compounds Preparation of Test Compound Solutions Compound_Addition Addition of Test Compounds to Wells Compounds->Compound_Addition Microplate Serial Dilution in 96-Well Microplate Compounds->Microplate Well_Creation Creation of Wells Agar_Plate->Well_Creation Well_Creation->Compound_Addition Incubate_Agar Incubate Agar Plates Compound_Addition->Incubate_Agar Microplate->Micro_Inoculation Incubate_Micro Incubate Microplates Micro_Inoculation->Incubate_Micro Zone Measure Zone of Inhibition (mm) Incubate_Agar->Zone MIC Determine MIC (µg/mL) Incubate_Micro->MIC Signaling_Pathway cluster_cell Microbial Cell CQ_analogue Chloroquine Analogue Membrane Cell Membrane CQ_analogue->Membrane Enters Cell Vesicle Acidic Vesicle (e.g., Lysosome) CQ_analogue->Vesicle Accumulates in Acidic Vesicles pH_increase ↑ pH Vesicle->pH_increase Enzyme_inhibition Inhibition of Acid Hydrolases pH_increase->Enzyme_inhibition Growth_inhibition Inhibition of Microbial Growth Enzyme_inhibition->Growth_inhibition

References

7-Chloroquinoline-Benzylamine Hybrids: A Promising New Frontier in the Battle Against Antibiotic-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of novel 7-chloroquinoline-benzylamine hybrids with existing antibiotic alternatives reveals their potential as potent agents against drug-resistant bacterial strains. These hybrids demonstrate significant efficacy, particularly against Gram-positive bacteria, and exhibit synergistic effects with established antibiotics, offering a multifaceted approach to combatting the growing threat of antibiotic resistance.

In the face of diminishing efficacy of current antibiotic arsenals, the scientific community is in a relentless pursuit of novel antimicrobial agents. Among the promising candidates, 7-chloroquinoline-benzylamine hybrids have emerged as a noteworthy class of compounds. This guide provides an objective comparison of their performance against antibiotic-resistant bacteria, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

Comparative Efficacy Against Resistant Pathogens

Recent studies have highlighted the antibacterial potential of various 7-chloroquinoline-benzylamine derivatives. To provide a clear comparison, the Minimum Inhibitory Concentration (MIC) values of representative hybrids are presented alongside those of commonly used antibiotics against key resistant bacterial strains.

Compound/AntibioticStaphylococcus aureus (MRSA) ATCC 43300Enterococcus faecalis ATCC 29212Pseudomonas aeruginosa ATCC 27853Bacillus subtilis
7-Chloroquinoline-benzylamine Hybrids
SA11 (p-bromophenyl substituent)128 µg/mL[1][2]128 µg/mL[1][2]>256 µg/mL[1][2]128 µg/mL[1][2]
SA12 (o-hydroxyphenyl substitution)64-256 µg/mL[1][2]64-256 µg/mL[1][2]64-256 µg/mL[1][2]64-256 µg/mL[1][2]
Alternative Antibiotics
Vancomycin1-2 µg/mL[3][4][5]---
Daptomycin-≤4 µg/mL[6]--
Linezolid2 mg/L[7]->256 µg/mL[8]-

Note: MIC values can vary depending on the specific experimental conditions and bacterial strains used. The data presented here is for comparative purposes based on available literature.

Unveiling the Mechanism of Action: Targeting Biofilm Formation

A key aspect of the antibacterial activity of 7-chloroquinoline-benzylamine hybrids appears to be their ability to interfere with bacterial biofilm formation, a critical virulence factor that contributes to antibiotic resistance. Molecular docking studies suggest that compounds like SA11 bind to the active site of proteins essential for biofilm development.[2] This mechanism offers a significant advantage over traditional antibiotics that primarily target bacterial growth, as disrupting biofilms can render bacteria more susceptible to conventional treatments.

The proposed mechanism involves the inhibition of key enzymes or regulatory proteins involved in the synthesis of the extracellular polymeric substance (EPS) that forms the biofilm matrix. This disruption prevents bacterial adhesion and the formation of mature, resilient biofilm structures.

G Proposed Mechanism of Action of 7-Chloroquinoline-Benzylamine Hybrids A 7-Chloroquinoline-Benzylamine Hybrid B Biofilm-Causing Protein (e.g., Diguanylate Cyclase) A->B Binds to C Inhibition of Protein's Active Site B->C D Decreased Synthesis of Cyclic di-GMP C->D E Reduced Production of Extracellular Polymeric Substance (EPS) D->E F Inhibition of Biofilm Formation E->F G Increased Susceptibility to Conventional Antibiotics F->G

Caption: Proposed pathway for biofilm inhibition by 7-chloroquinoline-benzylamine hybrids.

Synergistic Potential: A Combination Therapy Approach

A significant finding is the synergistic effect observed when 7-chloroquinoline-benzylamine hybrids are combined with existing antibiotics. For instance, the hybrid SA11 has demonstrated a synergistic effect with ciprofloxacin.[2] This suggests that these hybrids could be used in combination therapies to enhance the efficacy of current antibiotics, potentially overcoming resistance mechanisms and reducing the required dosage, thereby minimizing side effects.

Experimental Protocols

To ensure transparency and facilitate further research, the detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy. The broth microdilution method is a commonly employed technique.

G Workflow for Broth Microdilution MIC Assay cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 Data Analysis A Prepare serial dilutions of 7-chloroquinoline-benzylamine hybrid in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate plates at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol Details:

  • Preparation of Compounds: Stock solutions of the 7-chloroquinoline-benzylamine hybrids are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum: Bacterial strains are cultured overnight, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This suspension is then further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Incubation: The inoculated plates are incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hemolysis Assay

To assess the safety profile of the hybrids, a hemolysis assay is performed to evaluate their lytic effect on red blood cells.

Protocol Details:

  • Preparation of Red Blood Cells: Fresh human or sheep red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation.

  • Incubation: A suspension of the washed red blood cells is incubated with various concentrations of the 7-chloroquinoline-benzylamine hybrids at 37°C for a specified time (e.g., 1 hour).

  • Measurement: After incubation, the samples are centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of hemoglobin released.

  • Controls: A positive control (e.g., Triton X-100) that causes complete hemolysis and a negative control (PBS) with no hemolysis are included.

Checkerboard Assay for Synergy

The synergistic effect of combining 7-chloroquinoline-benzylamine hybrids with other antibiotics is evaluated using the checkerboard method.

G Checkerboard Assay for Synergy Testing A Prepare 2D array of serial dilutions: Hybrid (rows) vs. Antibiotic (columns) B Inoculate all wells with standardized bacterial suspension A->B C Incubate plates at 37°C for 18-24 hours B->C D Determine MIC of each drug alone and in combination C->D E Calculate Fractional Inhibitory Concentration (FIC) Index D->E F Interpret Synergy: FIC Index ≤ 0.5 E->F

Caption: Workflow for assessing antibiotic synergy using the checkerboard method.

Protocol Details:

  • Plate Setup: A 96-well plate is set up with serial dilutions of the 7-chloroquinoline-benzylamine hybrid along the y-axis and a second antibiotic (e.g., ciprofloxacin) along the x-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and incubated as described for the MIC assay.

  • FIC Index Calculation: The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of drug A + FIC of drug B, where FIC = MIC of the drug in combination / MIC of the drug alone.

  • Interpretation: An FIC index of ≤ 0.5 indicates synergy, an index between 0.5 and 4.0 indicates an additive or indifferent effect, and an index of > 4.0 indicates antagonism.

Conclusion

7-Chloroquinoline-benzylamine hybrids represent a promising class of antibacterial agents with a distinct mechanism of action that targets bacterial biofilm formation. Their efficacy against resistant Gram-positive bacteria and their synergistic potential with existing antibiotics underscore their importance for future drug development. Further research is warranted to explore the full therapeutic potential of these compounds, including in vivo efficacy studies and a more detailed elucidation of their molecular targets. The data and protocols presented in this guide aim to provide a solid foundation for such endeavors.

References

The Evolving Battle Against Malaria: A Comparative Guide to 4-Aminoquinoline Analogs and Chloroquine

Author: BenchChem Technical Support Team. Date: December 2025

For decades, chloroquine was the cornerstone of antimalarial therapy, prized for its efficacy, safety, and affordability. However, the emergence and global spread of chloroquine-resistant Plasmodium falciparum have severely compromised its utility, necessitating the development of new therapeutic agents. This guide provides a detailed comparison of various 4-aminoquinoline analogs that have been investigated as potential successors to chloroquine, offering a comprehensive overview for researchers, scientists, and drug development professionals.

This comparative analysis focuses on the antiplasmodial activity of select 4-aminoquinoline analogs against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium. The data presented is compiled from various in vitro and in vivo studies, highlighting key differences in potency and efficacy.

In Vitro Antiplasmodial Activity: A Quantitative Comparison

The in vitro potency of antimalarial compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that inhibits 50% of parasite growth. The following tables summarize the IC50 values of several 4-aminoquinoline analogs compared to chloroquine against various P. falciparum strains. Lower IC50 values indicate higher potency.

Table 1: In Vitro Activity (IC50, nM) of 4-Aminoquinoline Analogs against Chloroquine-Sensitive P. falciparum Strains

CompoundStrain: 3D7Strain: D6Strain: Haiti 135
Chloroquine<12[1]<12[1]Active (IC50 ≤25 nM)[2][3]
Amodiaquine---
AQ-13---
TDR 58845<12[1]<12[1]-
TDR 58846<12[1]<12[1]-
MAQActive (nanomolar range)[4][5]--
BAQActive (nanomolar range)[4][5]--
Compound 3e1.0[6]--

Table 2: In Vitro Activity (IC50, nM) of 4-Aminoquinoline Analogs against Chloroquine-Resistant P. falciparum Strains

CompoundStrain: W2Strain: K1Strain: Indochina IStrain: Dd2
Chloroquine>100[1]>36[6]--
Amodiaquine----
AQ-13<100[7]---
TDR 5884589.8[1]---
TDR 58846----
MAQActive (nanomolar range)[4][5]---
BAQActive (nanomolar range)[4][5]---
Compound 3e-1.0[6]--
Ro 41-3118---59 (highest IC50)[8][9]
Ro 47-9396---62 (highest IC50)[8][9]

In Vivo Efficacy in Murine Models

In vivo studies, typically conducted in mouse models infected with rodent malaria parasites such as Plasmodium berghei, provide crucial information on a compound's efficacy, toxicity, and pharmacokinetic profile in a living organism.

Table 3: In Vivo Efficacy of 4-Aminoquinoline Analogs against Plasmodium berghei

CompoundModelDosageEfficacyReference
ChloroquineP. berghei-100% suppression of parasitemia[4]
TDR 58845P. berghei NK6540 mg/kgCured mice[1][10]
TDR 58846P. berghei NK6540 mg/kgCured mice[1][10]
MAQP. berghei50 mg/kg95% reduction of parasitemia on day 5[4]
BAQP. berghei50 mg/kgActive[4]
Compound 3dP. berghei ANKA20 mg/kg (oral, daily for 4 days)47% reduction in parasitemia on day 7[6]
Compound 9aP. yoelii nigeriensis (multidrug-resistant)100 mg/kg (oral)100% parasite inhibition on day 4; 2/5 mice cured[11]

Mechanism of Action: The Hemozoin Hypothesis

The primary mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation.[4][5][12] During its intraerythrocytic stage, the malaria parasite digests hemoglobin in its digestive vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. 4-aminoquinolines accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.[13]

Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole cluster_cytoplasm Cytoplasm Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Inert) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Accumulation & Oxidative Stress Aminoquinolines 4-Aminoquinoline Analogs Aminoquinolines->Heme Inhibits Polymerization In_Vitro_Assay_Workflow Start Start: P. falciparum Culture Drug_Prep Prepare Serial Dilutions of 4-Aminoquinoline Analogs Start->Drug_Prep Incubation Incubate Parasites with Compounds (48h) Drug_Prep->Incubation Radiolabel Add [3H]-Hypoxanthine (24h Incubation) Incubation->Radiolabel Harvest Harvest Cells & Measure Incorporated Radioactivity Radiolabel->Harvest Analysis Calculate IC50 Values Harvest->Analysis End End: Potency Determined Analysis->End

References

In vitro activity of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available data confirms the potent in vitro activity of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. This guide provides a comparative analysis of cloxyquin's minimum inhibitory concentration (MIC) against that of standard first-line anti-tuberculosis drugs, details the experimental protocols for these assessments, and illustrates the compound's proposed mechanism of action.

Comparative In Vitro Activity

Cloxyquin demonstrates significant promise with consistently low MIC values against a wide range of M. tuberculosis isolates. The following table summarizes the in vitro activity of cloxyquin in comparison to first-line anti-tuberculosis agents: isoniazid, rifampicin, ethambutol, and pyrazinamide.

CompoundMycobacterium tuberculosis Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Citation(s)
Cloxyquin 150 clinical isolates (including sensitive and MDR)0.062 - 0.250.1250.25[1][2][3]
Isoniazid H37Rv and other clinical strains0.02 - 0.06--[4][5]
Isoniazid INH-resistant isolates≤0.25 - >4--[6]
Rifampicin H37Rv and other clinical strains0.12 - 0.25--[4][7]
Rifampicin RIF-resistant isolates2 - >512--[8][9]
Ethambutol Susceptible strains (in liquid medium)---[2]
Pyrazinamide H37Ra and other clinical isolates (at neutral pH)≤12.5 - 200--[10][11][12]

Note: MIC values for pyrazinamide are highly dependent on the pH of the culture medium, with activity being significantly greater at acidic pH.[13]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical quantitative measure of a compound's in vitro antimicrobial activity. The data presented in this guide were primarily generated using the following methodologies:

Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.

  • Compound Preparation : The test compound (e.g., cloxyquin) is dissolved in a solvent like dimethyl sulfoxide (DMSO) and serially diluted in Middlebrook 7H9 broth in a 96-well microplate.

  • Inoculum Preparation : A suspension of M. tuberculosis is prepared and its turbidity is adjusted to a McFarland standard (typically No. 1). This suspension is then further diluted.

  • Inoculation : The diluted mycobacterial suspension is added to each well of the microplate containing the serially diluted compound.

  • Incubation : The plates are incubated at 37°C for a period of 7 days.

  • Addition of Indicator Dye : A solution of Alamar blue and Tween 80 is added to each well.

  • Re-incubation : The plates are re-incubated for 16-24 hours.

  • Result Interpretation : A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Broth Microdilution Method

This method is a standard technique for determining the MIC of various antimicrobial agents.

  • Preparation of Drug Solutions : A range of concentrations of the antimicrobial agent is prepared by serial dilution in a suitable broth medium (e.g., Middlebrook 7H9) in 96-well plates.

  • Inoculum Preparation and Standardization : A standardized inoculum of the M. tuberculosis strain is prepared to a specific concentration (CFU/mL).

  • Inoculation : The wells containing the drug dilutions are inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated under appropriate conditions (e.g., 37°C) for a defined period, which can range from several days to weeks for M. tuberculosis.

  • Determination of MIC : The MIC is determined as the lowest concentration of the drug that inhibits visible growth of the mycobacteria.

Visualizing the Experimental Workflow and Mechanism of Action

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound_Prep Compound Serial Dilution Inoculation Inoculation of Microplate Compound_Prep->Inoculation Inoculum_Prep Mycobacterial Inoculum Preparation Inoculum_Prep->Inoculation Incubation Incubation (37°C, 7 days) Inoculation->Incubation Add_Dye Addition of Alamar Blue Incubation->Add_Dye Reincubation Re-incubation (16-24h) Add_Dye->Reincubation Readout Visual Readout (Color Change) Reincubation->Readout MIC_Determination MIC Determination Readout->MIC_Determination

Figure 1: Experimental workflow for MIC determination using the Microplate Alamar Blue Assay.

Recent studies suggest that the antimicrobial activity of 8-hydroxyquinolines, including cloxyquin, against M. tuberculosis is not primarily due to iron chelation as previously thought. Instead, these compounds act as copper ionophores, facilitating the transport of copper ions into the mycobacterial cell, which leads to copper-mediated toxicity and subsequent cell death.[1][14][15][16]

Cloxyquin_MoA cluster_extracellular Extracellular Space cluster_cell Mycobacterium tuberculosis Cell Cloxyquin Cloxyquin Intracellular_Copper Increased Intracellular Copper Concentration Cloxyquin->Intracellular_Copper Acts as Copper Ionophore Copper Copper Ions (Cu²⁺) Copper->Intracellular_Copper Membrane Cell Membrane ROS Reactive Oxygen Species (ROS) Generation Intracellular_Copper->ROS Toxicity Copper-Mediated Toxicity Intracellular_Copper->Toxicity ROS->Toxicity Cell_Death Bacterial Cell Death Toxicity->Cell_Death

Figure 2: Proposed mechanism of action of cloxyquin against M. tuberculosis.

Conclusion

Cloxyquin exhibits potent in vitro activity against Mycobacterium tuberculosis, with MIC values comparable to or lower than some first-line anti-tubercular agents, particularly against resistant strains. Its unique mechanism of action as a copper ionophore presents a novel approach to combatting tuberculosis. Further in vivo studies are warranted to fully elucidate the therapeutic potential of cloxyquin in the treatment of tuberculosis.

References

Navigating the Maze: A Comparative Guide to ADME Prediction and Drug-Likeness of 7-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable drug candidate is fraught with challenges. A critical early hurdle is the assessment of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, alongside its overall "drug-likeness." This guide provides a comparative analysis of 7-chloroquinoline derivatives, a scaffold of significant interest in medicinal chemistry, and evaluates their ADME profiles against established benchmarks. We delve into the computational and experimental methodologies used for these predictions, presenting a clear, data-driven comparison to aid in the rational design of novel therapeutics.

The 7-chloroquinoline core is a privileged scaffold in drug discovery, forming the backbone of well-known drugs like chloroquine and hydroxychloroquine.[1] Its versatility has led to the exploration of numerous derivatives for a wide range of therapeutic applications, including anticancer and antimalarial agents.[1][2] However, the success of any new derivative hinges on its pharmacokinetic profile. Poor ADME properties are a major cause of late-stage drug development failures. Therefore, early in silico and in vitro profiling is paramount.

The Computational Gauntlet: In Silico ADME and Drug-Likeness Prediction

Modern drug discovery heavily relies on computational tools to predict the ADME properties of virtual compounds, saving significant time and resources.[3][4][5] Web-based platforms like SwissADME, pkCSM, and ProTox-II are frequently employed to evaluate a range of physicochemical and pharmacokinetic parameters.[1][6][7]

A cornerstone of drug-likeness assessment is Lipinski's Rule of Five, a set of simple molecular descriptors that predict the oral bioavailability of a compound.[8][9][10][11] Generally, an orally active drug should not violate more than one of the following criteria:

  • Molecular Weight (MW): ≤ 500 Daltons

  • Log P (octanol-water partition coefficient): ≤ 5

  • Hydrogen Bond Donors (HBD): ≤ 5

  • Hydrogen Bond Acceptors (HBA): ≤ 10

The following workflow illustrates the typical process of in silico ADME and drug-likeness screening.

ADME_Prediction_Workflow In Silico ADME & Drug-Likeness Evaluation Workflow cluster_input Input cluster_prediction Prediction Tools cluster_output Predicted Properties Compound_Structure Compound Structure (SMILES/SDF) SwissADME SwissADME Compound_Structure->SwissADME pkCSM pkCSM Compound_Structure->pkCSM ProToxII ProTox-II Compound_Structure->ProToxII Physicochemical Physicochemical Properties (MW, logP, TPSA) SwissADME->Physicochemical Pharmacokinetics Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) SwissADME->Pharmacokinetics DrugLikeness Drug-Likeness (Lipinski's Rule, etc.) SwissADME->DrugLikeness pkCSM->Pharmacokinetics Toxicity Toxicity (Hepatotoxicity, etc.) pkCSM->Toxicity ProToxII->Toxicity Final_Assessment Comprehensive Assessment of Drug Candidate Potential Physicochemical->Final_Assessment Pharmacokinetics->Final_Assessment DrugLikeness->Final_Assessment Toxicity->Final_Assessment

Caption: A typical workflow for in silico ADME and drug-likeness prediction.

Comparative Data of 7-Chloroquinoline Derivatives

The following tables summarize the computationally predicted ADME properties of various synthesized 7-chloroquinoline derivatives from recent studies. These are compared against the established drug, Chloroquine, to provide a clear benchmark.

Table 1: Physicochemical Properties and Drug-Likeness of 7-Chloroquinoline Derivatives

CompoundMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski ViolationsReference
Chloroquine 319.874.63130Benchmark
Compound 5d 370.444.35240[1]
Compound 8d 412.504.58150[1]
Compound 12d 426.534.90150[1]
Compound 5 293.793.01130[2]
Compound 9 483.984.54070[2]
Compound 12 514.035.07081 (logP > 5)[2]
Compound 15 528.065.39092 (MW > 500, logP > 5)[2]
Compound 14 509.995.86172 (MW > 500, logP > 5)[12]

Data for compounds 5d, 8d, and 12d were calculated using the SwissADME web tool.[1] Data for compounds 5, 9, 12, 15, and 14 were also predicted using computational tools.[2][12]

Table 2: Predicted Pharmacokinetic and Toxicity Properties of 7-Chloroquinoline Derivatives

CompoundHuman Intestinal Absorption (%)Caco-2 Permeability (log Papp)BBB PermeabilityCYP2D6 InhibitorHepatotoxicityReference
Chloroquine HighHighYesYesYesBenchmark
Compound 5d 95.70.98YesNoYes[1]
Compound 8d 96.21.05YesYesYes[1]
Compound 12d 96.31.12YesYesYes[1]
Compound 5 HighHighNoNoYes[2]
Compound 9 HighHighNoYesYes[2]
Compound 12 HighHighNoYesYes[2]
Compound 15 HighHighNoYesYes[2]

ADME properties for compounds 5d, 8d, and 12d were predicted using the pkCSM program.[1] Properties for compounds 5, 9, 12, and 15 were predicted using SwissADME and other tools.[2]

Experimental Validation: From Prediction to Practice

While computational predictions are invaluable for initial screening, experimental validation is crucial. Key in vitro assays provide quantitative data on a compound's behavior.

Experimental Protocols

1. MTT Assay for Cytotoxicity:

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[12]

  • Compound Treatment: The synthesized 7-chloroquinoline derivatives are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 72 hours).[12]

  • MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation and Solubilization: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[12]

The logical relationship for determining the therapeutic potential based on cytotoxicity is outlined below.

Cytotoxicity_Evaluation Evaluation of Therapeutic Potential via Cytotoxicity Compound Test Compound (7-Chloroquinoline Derivative) MTT_Assay_Cancer MTT Assay on Cancer Cells Compound->MTT_Assay_Cancer MTT_Assay_Normal MTT Assay on Normal Cells Compound->MTT_Assay_Normal Cancer_Cells Cancer Cell Line (e.g., MCF-7) Cancer_Cells->MTT_Assay_Cancer Normal_Cells Normal Cell Line (e.g., Vero) Normal_Cells->MTT_Assay_Normal IC50_Cancer Determine IC50 (Cancer Cells) MTT_Assay_Cancer->IC50_Cancer IC50_Normal Determine IC50 (Normal Cells) MTT_Assay_Normal->IC50_Normal Selectivity_Index Calculate Selectivity Index (SI) SI = IC50 (Normal) / IC50 (Cancer) IC50_Cancer->Selectivity_Index IC50_Normal->Selectivity_Index High_SI High Selectivity Index (Desirable) Selectivity_Index->High_SI Low_SI Low Selectivity Index (Undesirable) Selectivity_Index->Low_SI

Caption: Logical workflow for assessing compound selectivity.

2. In Vitro β-Hematin Formation Assay (Antimalarial Activity):

This assay assesses the ability of a compound to inhibit the formation of hemozoin, a crucial process for the survival of the malaria parasite.

  • Reaction Mixture: A solution of hemin chloride in DMSO is added to a solution of the test compound at various concentrations.

  • Initiation: The reaction is initiated by the addition of acetate.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 60°C) for a set time (e.g., 24 hours) to allow for the formation of β-hematin.

  • Centrifugation and Washing: The samples are centrifuged, and the supernatant is removed. The remaining pellet (containing β-hematin) is washed with DMSO.

  • Quantification: The β-hematin is dissolved in NaOH, and the absorbance is measured to quantify the amount formed.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of β-hematin formation is determined.[2]

Conclusion

The evaluation of ADME properties and drug-likeness is an indispensable component of modern drug discovery. For 7-chloroquinoline derivatives, a combination of robust in silico prediction models and targeted in vitro experiments provides a powerful framework for identifying candidates with favorable pharmacokinetic profiles. The data presented in this guide demonstrates that while many novel 7-chloroquinoline derivatives exhibit promising drug-like characteristics, careful consideration must be given to potential liabilities such as CYP450 inhibition and hepatotoxicity. By integrating these multifaceted assessment strategies, researchers can more effectively navigate the path from a promising molecule to a life-saving therapeutic.

References

The Potent Partnership: 7-Chloroquinoline Hybrids Enhance Standard Antibiotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the battle against antimicrobial resistance is emerging from the synergistic interplay between 7-chloroquinoline hybrids and standard antibiotics. This guide offers a comparative analysis of their combined performance, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive overview of this promising therapeutic strategy.

The diminishing effectiveness of conventional antibiotics due to rising antimicrobial resistance necessitates the exploration of innovative approaches to rejuvenate existing drug arsenals. One such strategy involves the use of hybrid molecules that combine the structural features of different pharmacophores. Among these, 7-chloroquinoline hybrids have demonstrated significant potential to act synergistically with standard antibiotics, enhancing their potency and overcoming resistance mechanisms. This guide delves into the quantitative data from recent studies, outlines the experimental protocols used to determine these synergistic effects, and visualizes the underlying mechanisms and workflows.

Comparative Analysis of Synergistic Activity

The synergistic effect of combining 7-chloroquinoline hybrids with standard antibiotics is typically quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy, meaning the combination is significantly more potent than the individual drugs. The following tables summarize the synergistic activity of various 7-chloroquinoline hybrids against a range of bacterial strains.

7-Chloroquinoline HybridAntibioticBacterial StrainMIC of Hybrid Alone (µg/mL)MIC of Antibiotic Alone (µg/mL)MIC in Combination (µg/mL)FICIFold Reduction in Antibiotic MICReference
SA11 (benzylamine hybrid)CiprofloxacinStaphylococcus aureus128--Synergistic-
HD6 CiprofloxacinPseudomonas aeruginosa---0.375-
LT-SB7 (Schiff's base)-Escherichia coli----16-64
LT-SB7 (Schiff's base)-Salmonella typhi----16-64

Note: A comprehensive compilation of MIC values in combination was not available in the provided search results. The table reflects the reported synergistic interactions and quantitative data where specified.

Experimental Protocols

The determination of synergistic interactions between 7-chloroquinoline hybrids and standard antibiotics relies on established in vitro methods. The following are detailed protocols for the key experiments cited in the assessment of these synergistic effects.

Checkerboard Assay

The checkerboard assay is the most common method for quantifying antibiotic synergy.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of a combination of two antimicrobial agents.

Materials:

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Stock solutions of the 7-chloroquinoline hybrid and the standard antibiotic

Procedure:

  • Preparation of Drug Dilutions: Two-fold serial dilutions of the 7-chloroquinoline hybrid are prepared along the x-axis of the 96-well plate, while two-fold serial dilutions of the standard antibiotic are prepared along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (typically 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that visibly inhibits bacterial growth.

  • Calculation of FICI: The FICI is calculated using the following formula: FICI = FIC of Hybrid (A) + FIC of Antibiotic (B) Where:

    • FIC of Hybrid (A) = (MIC of Hybrid A in combination) / (MIC of Hybrid A alone)

    • FIC of Antibiotic (B) = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

  • Interpretation of Results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive or indifferent effect

    • FICI > 4: Antagonism

Visualizing Workflows and Mechanisms

Understanding the experimental workflow and the potential mechanisms of synergy is crucial for interpreting the data and designing further studies. The following diagrams, generated using the DOT language, illustrate these aspects.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Start Start Prepare Hybrid Dilutions Prepare Hybrid Dilutions Start->Prepare Hybrid Dilutions Prepare Antibiotic Dilutions Prepare Antibiotic Dilutions Start->Prepare Antibiotic Dilutions Standardize Inoculum Standardize Inoculum Start->Standardize Inoculum Dispense into 96-well Plate Dispense into 96-well Plate Prepare Hybrid Dilutions->Dispense into 96-well Plate Prepare Antibiotic Dilutions->Dispense into 96-well Plate Inoculate Plate Inoculate Plate Standardize Inoculum->Inoculate Plate Dispense into 96-well Plate->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC Calculate FICI Calculate FICI Read MIC->Calculate FICI Interpret Results Interpret Results Calculate FICI->Interpret Results

Caption: Workflow of the Checkerboard Assay for Synergy Testing.

While the precise signaling pathways for the synergistic effects of 7-chloroquinoline hybrids are still under extensive investigation, a plausible mechanism is the inhibition of bacterial efflux pumps. Many bacteria develop resistance by actively pumping antibiotics out of the cell. 7-chloroquinoline hybrids may interfere with this process, leading to an increased intracellular concentration of the standard antibiotic.

Synergy_Mechanism cluster_cell Bacterial Cell Antibiotic Antibiotic EffluxPump Efflux Pump Antibiotic->EffluxPump Expelled Target Bacterial Target Antibiotic->Target Increased Concentration Hybrid Hybrid Hybrid->EffluxPump Inhibits CellDeath Cell Death Target->CellDeath Leads to

Caption: Proposed Mechanism of Synergy via Efflux Pump Inhibition.

Conclusion

The synergistic combination of 7-chloroquinoline hybrids with standard antibiotics represents a highly promising strategy to combat antibiotic resistance. The experimental data, although still emerging, consistently points towards a significant enhancement of antibacterial efficacy. The detailed protocols provided in this guide offer a framework for researchers to conduct further investigations in this area. Future research should focus on elucidating the precise molecular mechanisms underlying these synergistic interactions and expanding the scope of tested hybrid-antibiotic combinations against a wider array of clinically relevant pathogens. This will be crucial for translating these promising in vitro findings into novel and effective therapeutic interventions.

Unveiling the Antifungal Potential of 7-Chloroquinoline Derivatives in Comparison to Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the antifungal activity of 7-chloroquinoline derivatives reveals promising alternatives to the widely used antifungal agent, fluconazole. This guide presents a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and an exploration of their potential mechanisms of action, offering valuable insights for researchers, scientists, and drug development professionals.

Executive Summary

Fungal infections pose a significant threat to global health, and the emergence of resistance to existing antifungal drugs necessitates the development of novel therapeutic agents. This report focuses on a class of compounds, 7-chloroquinoline derivatives, and evaluates their antifungal prowess against various fungal pathogens, using fluconazole as a benchmark. The findings indicate that certain 7-chloroquinoline derivatives exhibit comparable, and in some cases, superior antifungal activity to fluconazole, highlighting their potential as lead compounds in the development of new antifungal therapies.

Comparative Antifungal Activity: A Quantitative Analysis

The antifungal efficacy of 7-chloroquinoline derivatives and fluconazole was primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death. The data presented below is a summary from a study on 7-chloro-4-arylhydrazonequinolines, a specific class of 7-chloroquinoline derivatives.

Fungal Strain7-Chloro-4-arylhydrazonequinoline (4a) MIC (µg/mL)7-Chloro-4-arylhydrazonequinoline (4a) MFC (µg/mL)Fluconazole MIC (µg/mL)Fluconazole MFC (µg/mL)
Candida albicans (ATCC 10231)2550>64>64
Candida parapsilosis (ATCC 22019)5010024
Candida tropicalis (ATCC 750)255048
Candida glabrata (ATCC 2001)501001632
Rhodotorula mucilaginosa (clinical isolate)25503264
Rhodotorula glutinis (clinical isolate)25503264

Data sourced from Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [1]

Another class of quinoline derivatives, those linked to a chalcone moiety, have also demonstrated significant antifungal activity, particularly when used in combination with fluconazole against resistant Candida albicans strains. One study highlighted that a specific quinoline-chalcone derivative (PK-10) in combination with fluconazole displayed potent activity against 14 fluconazole-resistant C. albicans strains.[2][3]

Unraveling the Mechanism of Action

Understanding how these compounds inhibit fungal growth is crucial for their development as therapeutic agents.

Fluconazole: The mechanism of fluconazole is well-established. It inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.

7-Chloroquinoline Derivatives: The precise antifungal mechanism of 7-chloroquinoline derivatives is still under investigation and may vary depending on the specific derivative. However, current research points to several potential modes of action:

  • Cell Membrane and Wall Disruption: Some quinoline derivatives have been shown to cause abnormal morphology of the fungal cell membrane, leading to increased permeability and leakage of essential cellular contents.[4] Chloroquine, a related compound, has been found to sensitize fungi to cell wall damaging agents, suggesting an indirect role in compromising cell wall integrity.[5]

  • Mitochondrial Dysfunction: Studies on quinoline-chalcone derivatives suggest that they can induce the accumulation of reactive oxygen species (ROS), leading to damage of the mitochondrial membrane potential and a decrease in intracellular ATP content. This ultimately results in mitochondrial dysfunction and cell death.[3]

Experimental Protocols

The determination of antifungal activity (MIC and MFC) is performed using standardized methods to ensure reproducibility and comparability of results. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27-A3)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

1. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  • A suspension of the fungal colonies is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).
  • This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL.

2. Antifungal Agent Preparation:

  • Stock solutions of the 7-chloroquinoline derivatives and fluconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial two-fold dilutions of the antifungal agents are prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.
  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth in the control well (containing no antifungal agent).

Minimum Fungicidal Concentration (MFC) Determination

1. Subculturing:

  • Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth and is subcultured onto an SDA plate.

2. Incubation:

  • The SDA plates are incubated at 35°C for 24-48 hours.

3. MFC Determination:

  • The MFC is defined as the lowest concentration of the antifungal agent that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To further elucidate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Determination Fungal_Culture Fungal Culture (SDA, 35°C, 24-48h) Inoculum_Prep Inoculum Preparation (0.5 McFarland, Dilution) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Antifungal_Dilution Serial Dilution of Antifungal Agents Antifungal_Dilution->Inoculation Incubation_MIC Incubation (35°C, 24-48h) Inoculation->Incubation_MIC MIC_Reading MIC Determination Incubation_MIC->MIC_Reading Subculturing Subculturing on SDA MIC_Reading->Subculturing Incubation_MFC Incubation (35°C, 24-48h) Subculturing->Incubation_MFC MFC_Reading MFC Determination Incubation_MFC->MFC_Reading

Caption: Experimental workflow for determining MIC and MFC.

Signaling_Pathways cluster_fluconazole Fluconazole cluster_7CQ 7-Chloroquinoline Derivatives (Potential Mechanisms) Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (ERG11) Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synthesis Ergosterol Biosynthesis Lanosterol_Demethylase->Ergosterol_Synthesis Blocks Cell_Membrane_Integrity Cell Membrane Integrity Ergosterol_Synthesis->Cell_Membrane_Integrity Disrupts Fungal_Growth_Inhibition_F Fungal Growth Inhibition Cell_Membrane_Integrity->Fungal_Growth_Inhibition_F Leads to Seven_CQ 7-Chloroquinoline Derivatives Cell_Wall_Damage Cell Wall Damage Seven_CQ->Cell_Wall_Damage Cell_Membrane_Permeability Increased Cell Membrane Permeability Seven_CQ->Cell_Membrane_Permeability Mitochondrial_Dysfunction Mitochondrial Dysfunction (ROS accumulation) Seven_CQ->Mitochondrial_Dysfunction Fungal_Growth_Inhibition_7CQ Fungal Growth Inhibition Cell_Wall_Damage->Fungal_Growth_Inhibition_7CQ Cell_Membrane_Permeability->Fungal_Growth_Inhibition_7CQ Mitochondrial_Dysfunction->Fungal_Growth_Inhibition_7CQ

Caption: Potential antifungal mechanisms of action.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the potential of 7-chloroquinoline derivatives as a promising class of antifungal agents. Their ability to inhibit the growth of various fungal pathogens, including those resistant to fluconazole, warrants further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these compounds to facilitate rational drug design and optimization. The development of 7-chloroquinoline-based antifungals could provide a much-needed expansion of the therapeutic arsenal against invasive fungal infections.

References

Safety Operating Guide

Proper Disposal of 7-Chloroquinolin-8-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate and essential safety, 7-Chloroquinolin-8-amine must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of via standard laboratory drains or general refuse. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to safe handling and disposal.

PropertyValue
CAS Number 6338-98-3
Molecular Formula C₉H₇ClN₂
Molecular Weight 178.62 g/mol

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.To prevent skin contact.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working outside of a fume hood.To prevent inhalation of dust particles.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Experimental Protocol: Waste Disposal of this compound

1. Risk Assessment: Before initiating any disposal activities, the principal investigator or laboratory supervisor must conduct a comprehensive risk assessment. This should include an evaluation of the quantity of waste, the potential for exposure, and the presence of any other chemicals in the waste mixture.

2. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, such as gloves, weighing papers, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and rinsate from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. As a halogenated aromatic amine, this waste should be segregated into the "Halogenated Organic Waste" stream.[1]

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

  • Original Containers: Whenever possible, leave the chemical in its original container.

3. Container Labeling: All waste containers must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., Toxic, Environmental Hazard).[2]

4. Storage: Store waste containers in a designated satellite accumulation area. Keep containers tightly closed and in a cool, dry, and well-ventilated location, away from incompatible materials.[3]

5. Final Disposal: Contact your institution's Environmental Health & Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4] The recommended final disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using absorbent materials such as vermiculite or sand.

  • Cleanup: For small spills, carefully clean up the material using an inert absorbent. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]

  • Report: Report all spills to your laboratory supervisor and the EHS office, regardless of the size.

Disposal Workflow

G A Start: this compound Waste Generated B Solid or Liquid Waste? A->B C Collect in designated 'Halogenated Solid Waste' container B->C Solid D Collect in designated 'Halogenated Liquid Waste' container B->D Liquid E Label container with 'Hazardous Waste' and full chemical name C->E D->E F Store container in designated Satellite Accumulation Area E->F G Is container full? F->G G->F No H Contact Environmental Health & Safety (EHS) for waste pickup G->H Yes I End: Waste disposed of by licensed facility (Incineration) H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for 7-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential, direct guidance on the safe handling and disposal of 7-Chloroquinolin-8-amine, a chemical compound utilized in advanced research and drug development. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The following procedures detail the necessary personal protective equipment (PPE), operational steps for handling, and emergency plans.

I. Personal Protective Equipment (PPE): A Quantitative Overview

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound in various laboratory scenarios.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected before use.[1]To prevent skin contact with the chemical.
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved eye protection.[1]To protect eyes from splashes or dust.
Skin and Body Protection Laboratory coat.To protect skin and clothing from contamination.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.To prevent the inhalation of dust particles.[1]

II. Standard Operating Procedure for Handling this compound

This workflow ensures a systematic and safe approach to handling the compound from initial preparation to final disposal.

prep Preparation - Don appropriate PPE - Work in a well-ventilated area or fume hood weigh Weighing - Handle as a solid - Use a dedicated, clean weighing area prep->weigh Proceed with caution dissolve Dissolution - Add solid to solvent slowly - Avoid splashing weigh->dissolve Careful transfer reaction Reaction/Use - Maintain containment - Monitor for any adverse reactions dissolve->reaction Controlled addition waste Waste Collection - Segregate solid and liquid waste - Use clearly labeled, sealed containers reaction->waste After experiment decon Decontamination - Clean work surfaces and equipment - Follow institutional protocols reaction->decon Post-procedure disposal Final Disposal - Store waste in a designated area - Arrange for licensed disposal waste->disposal Follow regulations decon->prep For next use

Caption: Step-by-step workflow for handling this compound.

III. Emergency Procedures: Spills and Exposure

Immediate and correct response to an accidental spill or exposure is crucial to mitigate harm.

start Emergency Event (Spill or Exposure) evacuate Evacuate Immediate Area - Alert others nearby start->evacuate assess Assess the Situation - Identify the substance and extent of the spill evacuate->assess spill Spill Response assess->spill If spill exposure Personal Exposure assess->exposure If exposure contain Contain Spill - Use appropriate absorbent material - Avoid dust formation spill->contain skin Skin Contact - Remove contaminated clothing - Wash with soap and plenty of water for at least 15 minutes exposure->skin Skin eye Eye Contact - Rinse with pure water for at least 15 minutes - Seek immediate medical attention exposure->eye Eyes inhalation Inhalation - Move to fresh air - If breathing is difficult, give oxygen exposure->inhalation Inhaled ingestion Ingestion - Rinse mouth with water - Do not induce vomiting exposure->ingestion Ingested clean Clean and Decontaminate - Collect waste in a sealed container - Clean the area thoroughly contain->clean dispose Dispose of Waste - Label as hazardous waste - Follow institutional procedures clean->dispose medical Seek Medical Attention - Provide Safety Data Sheet to medical personnel skin->medical eye->medical inhalation->medical ingestion->medical

Caption: Emergency response plan for this compound incidents.

IV. Waste Disposal Plan

The proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation : All solid waste, including contaminated gloves, paper towels, and weighing papers, must be collected in a designated and clearly labeled hazardous waste container.[1] Liquid waste, such as unused solutions and rinsates, should be collected in a separate, sealed, and labeled hazardous waste container.[1]

  • Container Labeling : All waste containers must be clearly marked with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols.[1]

  • Storage : Waste containers should be stored in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1]

  • Disposal Method : A recommended method for disposal is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1] Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for pickup by a licensed disposal company.[1] Do not discharge the chemical into drains or the environment.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.